Methyl 2-bromo-6-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSNWUTQDNGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468677 | |
| Record name | Methyl 2-bromo-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99548-56-8 | |
| Record name | Methyl 2-bromo-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Ortho-Substituted Building Block
An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into the compound's core properties, synthesis, characterization, reactivity, and applications, with a focus on practical insights and the rationale behind experimental methodologies.
This compound (CAS No. 99548-56-8 ) is a substituted aromatic ester that has emerged as a critical building block in modern organic synthesis.[1] Its structural arrangement, featuring a bromine atom and a methyl ester group ortho to a methyl group on a benzene ring, imparts a unique reactivity profile. This strategic placement of functional groups makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[2][3]
The presence of a sterically hindered ester and a reactive bromo-substituent allows for selective, sequential chemical transformations. The bromine atom acts as a versatile handle for introducing molecular complexity via cross-coupling reactions, while the ester and methyl groups can be further modified or used to modulate the electronic and steric properties of the target molecule.[1] This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in advanced synthetic workflows.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
Core Properties
| Property | Value | Reference(s) |
| CAS Number | 99548-56-8 | [4][5] |
| Molecular Formula | C₉H₉BrO₂ | [4][6] |
| Molecular Weight | 229.07 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [2][4][7] |
| Melting Point | ~25-27 °C | [2] |
| Boiling Point | ~231 °C (at 760 Torr) | [2] |
| Density | ~1.433 g/cm³ | [6] |
| Solubility | Soluble in many organic solvents (e.g., ether, benzene, ethanol) | [2] |
| Synonyms | 2-Bromo-6-methyl-benzoic acid methyl ester; Benzoic acid, 2-bromo-6-methyl-, methyl ester | [4] |
Spectroscopic Signature for Structural Validation
While experimental spectra should always be acquired for batch-specific validation, the expected spectroscopic data based on the compound's structure provides a crucial reference for confirmation. The following table outlines the anticipated signals in key spectroscopic methods.
| Method | Expected Features |
| ¹H NMR | Aromatic Protons (3H): Signals expected in the aromatic region (~7.0-7.5 ppm), likely appearing as a multiplet or distinct doublets and a triplet, reflecting the three protons on the substituted ring. Ester Methyl Protons (3H): A sharp singlet around 3.9 ppm. Ring Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons (6C): Multiple signals in the 120-140 ppm range. The carbon bearing the bromine atom (C-Br) would be shifted upfield compared to the others. Ester Methyl Carbon: Signal around 52 ppm. Ring Methyl Carbon: Signal around 20-22 ppm. |
| IR Spectroscopy | C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-Br Stretch: A band in the 500-650 cm⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 228 and 230 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom. Key Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 197/199; loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 169/171. |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-6-methylbenzoic acid.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for this compound.
Step-by-Step Experimental Protocol
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).
-
Causality: Methanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Trustworthiness: This step is self-validating. The addition of bicarbonate will cause effervescence (CO₂ evolution) as it neutralizes the sulfuric acid catalyst and any remaining carboxylic acid. Continue adding until the effervescence ceases, confirming complete neutralization.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Causality: The desired ester product is significantly more soluble in the organic phase than in the aqueous phase, allowing for its efficient separation.
-
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purity Assessment: The resulting crude product, typically a colorless to pale yellow oil or liquid, can be used directly for many applications or further purified by column chromatography if high purity (e.g., >98%) is required.[6][7]
Reactivity and Key Synthetic Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the primary site for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[1][3] These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the attachment of diverse aryl, alkyl, or amino groups at the 2-position.
-
Expertise Insight: The steric hindrance from the adjacent methyl and ester groups can influence the reaction kinetics. The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step and promote efficient reductive elimination.
General Cross-Coupling Scheme
Caption: General pathway for Pd-catalyzed cross-coupling reactions.
Ester Group Manipulations
The methyl ester provides a secondary reaction site. It can be:
-
Hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions.
-
Reduced to a primary alcohol (2-(hydroxymethyl) group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transformed into an amide via aminolysis.
This dual reactivity allows for a modular approach to synthesis, where the core aromatic scaffold is first elaborated via cross-coupling, followed by modification of the ester group.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of biologically active molecules, including antibacterial and anti-tumor drugs.[2] Its structure is often found within the core of various pharmaceutical candidates.
The incorporation of a methyl group, such as the one at the 6-position, is a common strategy in drug design. This is often referred to as the "magic methyl" effect, where the addition of a small methyl group can profoundly improve a compound's metabolic stability, binding affinity, or solubility.[8] For example, a strategically placed methyl group can block a site of metabolic oxidation or enforce a bioactive conformation, leading to enhanced pharmacokinetic and pharmacodynamic properties.[8] this compound provides a ready-made scaffold that incorporates this feature from the start of a synthetic campaign.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
| Aspect | Guideline | Reference(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [2][9] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. | [9][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. | [2][9] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [9][11] |
| First Aid (Skin) | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [9][11] |
| First Aid (Inhalation/Ingestion) | Move to fresh air. If ingested, do not induce vomiting. Rinse mouth with water and seek immediate medical attention. | [11] |
| Fire Fighting | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. | [10] |
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool for synthetic innovation. Its well-defined reactivity, characterized by an accessible handle for cross-coupling and a modifiable ester group, provides chemists with a reliable platform for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the quest for novel therapeutics and advanced materials.
References
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- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate (CAS: 99548-56-8)
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis. Methyl 2-bromo-6-methylbenzoate is a versatile substituted aromatic ester, valued for its dual reactivity which enables its use as a foundational building block in the synthesis of complex molecular architectures. This document provides an in-depth exploration of its properties, a validated synthesis protocol, key reactive characteristics, and critical safety information, grounded in established scientific principles and data.
Core Compound Profile & Significance
This compound (CAS No. 99548-56-8) is a disubstituted benzoate ester.[1] Its structure, featuring a bromine atom and a methyl group ortho to the ester functionality, presents a sterically hindered yet highly useful scaffold for synthetic transformations.[1] The bromine atom acts as a versatile handle for cross-coupling reactions, while the ester group provides a site for further functionalization.[1] This dual-functionality makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2][3]
Physicochemical Properties
The physical and chemical properties of this compound are essential for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 99548-56-8 | [4][5][6][7] |
| Molecular Formula | C₉H₉BrO₂ | [4][3][5] |
| Molecular Weight | 229.07 g/mol | [4][5][8] |
| Appearance | Colorless to pale yellow liquid | [4][3][7] |
| Boiling Point | ~254.3 °C at 760 mmHg; 141 °C at 21 Torr | [4][9] |
| Melting Point | ~25-27 °C | [3] |
| Density | ~1.433 g/cm³ | [4][7] |
| Solubility | Soluble in many organic solvents (e.g., ether, benzene, ethanol) | [3] |
| Storage | Store in a dry, well-ventilated place, away from heat and oxidizing agents | [3][9] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic signals based on its structure. While a publicly available, fully assigned spectrum is not available, the following data are representative and compiled from spectral databases and analysis of analogous compounds.[10][11]
| Technique | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ ~7.4-7.6 ppm (m, 1H, Ar-H), δ ~7.1-7.3 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~2.4 ppm (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~168 ppm (C=O), δ ~138 ppm (Ar-C), δ ~132 ppm (Ar-C), δ ~130 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~125 ppm (Ar-C-Br), δ ~52 ppm (-OCH₃), δ ~22 ppm (Ar-CH₃) |
| IR (Infrared) | ~1730-1720 cm⁻¹ (C=O stretch, ester), ~3000-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600-1450 cm⁻¹ (C=C stretch, aromatic), ~1250-1100 cm⁻¹ (C-O stretch, ester) |
| MS (Mass Spec) | m/z 228/230 (M⁺, isotopic pattern for Br), 197/199 ([M-OCH₃]⁺) |
Synthesis Protocol: Fischer Esterification
The most direct and common method for preparing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-bromo-6-methylbenzoic acid, with methanol.[3]
Causality: The Fischer esterification is an equilibrium process. An acid catalyst (e.g., H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary for the attack by the weakly nucleophilic methanol. The reaction is typically performed in an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Synthesis Workflow Diagram
References
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- 11. rsc.org [rsc.org]
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-6-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] We will delve into the primary synthetic methodologies, with a detailed focus on the Fischer esterification of 2-bromo-6-methylbenzoic acid. The underlying chemical principles, experimental protocols, and critical process parameters are discussed to provide researchers and drug development professionals with a robust framework for its efficient synthesis.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 99548-56-8) is a substituted aromatic compound whose value lies in its unique structural features: a bromine atom and a methyl ester group positioned ortho to a methyl group on a benzene ring.[1] This arrangement provides two distinct points for chemical modification, making it a versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group, facilitating a variety of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other functional groups, offering a wide range of synthetic possibilities.[1]
Its applications are diverse, ranging from the synthesis of antibacterial and anti-tumor agents to the preparation of dyes and surfactants.[3] The efficiency and success of these complex syntheses are highly dependent on the quality and purity of the starting this compound.[1]
Primary Synthetic Route: Fischer Esterification of 2-bromo-6-methylbenzoic Acid
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 2-bromo-6-methylbenzoic acid with methanol in the presence of an acid catalyst.[3] This is a reversible reaction, and understanding the equilibrium is key to achieving high yields.[4][5]
The Underlying Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[5] Methanol, acting as a nucleophile, then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[5]
Causality Behind Experimental Choices
-
Excess Methanol: To drive the equilibrium towards the product side, a large excess of methanol is typically used.[4] This follows Le Chatelier's principle, where increasing the concentration of a reactant shifts the equilibrium to favor the formation of products.
-
Acid Catalyst: A strong acid catalyst is essential to protonate the carboxylic acid and accelerate the reaction rate. Concentrated sulfuric acid is a common choice due to its efficacy and low cost.[4][6]
-
Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate.[4][6]
-
Removal of Water: While not always necessary when using a large excess of alcohol, in some cases, removal of the water formed during the reaction can further drive the equilibrium to the right.[5]
Challenges with ortho-Substituted Benzoic Acids
It is well-documented that ortho-substituted benzoic acids, such as 2-bromo-6-methylbenzoic acid, can exhibit slower esterification rates due to steric hindrance around the carboxylic acid group.[7] The bulky ortho substituents can impede the approach of the nucleophilic alcohol to the carbonyl carbon. Therefore, longer reaction times or more forcing conditions may be necessary to achieve complete conversion.
Alternative Synthetic Strategies
While Fischer esterification is the most common approach, other methods can be employed for the synthesis of this compound.
Bromination of Methyl 6-methylbenzoate
An alternative strategy involves the electrophilic aromatic substitution of methyl 6-methylbenzoate with a brominating agent. This reaction would typically employ bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[8] The ester group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. The directing effects of these two groups would need to be carefully considered to achieve the desired 2-bromo isomer.
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to introduce the bromo group from an amino precursor.[9][10] This would involve the diazotization of methyl 2-amino-6-methylbenzoate with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt.[9][10] This multi-step process is a powerful tool for introducing a wide range of functional groups onto an aromatic ring.[9][11]
Detailed Experimental Protocol: Fischer Esterification
The following protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromo-6-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 10.0 g | 0.0465 |
| Methanol | CH₄O | 32.04 | 100 mL | 2.47 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.0 mL | 0.037 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (10.0 g, 0.0465 mol) and methanol (100 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a critical process for obtaining a versatile intermediate in organic synthesis. The Fischer esterification of 2-bromo-6-methylbenzoic acid remains the most practical and efficient method for its preparation on a laboratory scale. By understanding the reaction mechanism and the factors influencing the equilibrium, researchers can optimize the reaction conditions to achieve high yields of the desired product. The protocol and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of chemical and pharmaceutical development.
References
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- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. brainly.com [brainly.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Versatile Building Block for Complex Synthesis
An In-depth Technical Guide to Methyl 2-bromo-6-methylbenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 99548-56-8). We will delve into its core physicochemical properties, provide a field-proven synthesis protocol, explore its versatile applications in modern organic synthesis, and detail critical safety and handling procedures. The objective is to furnish a practical and authoritative manual that underpins its effective utilization in research and development.
This compound is a substituted aromatic ester that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a bromine atom and a methyl ester group in a sterically hindered ortho-arrangement, provides a unique platform for advanced chemical transformations.[1] The bromine atom acts as a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science.[2][3] Concurrently, the methyl ester group offers a site for further functionalization. This dual reactivity makes it a strategic starting material for constructing elaborate molecular architectures, particularly in the synthesis of pharmaceutical candidates, including antibacterial and anti-tumor agents.[2][4]
Physicochemical & Spectroscopic Data
A thorough understanding of a compound's physical properties is fundamental to its application in experimental work. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 99548-56-8 | [5][6] |
| Molecular Formula | C₉H₉BrO₂ | [4][5][6] |
| Molecular Weight | 229.07 g/mol | [5][6][7] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Melting Point | 25-27 °C | [4] |
| Boiling Point | ~231-254 °C (at 760 mmHg) 141 °C (at 21 Torr) | [4][5][6][8] |
| Density | ~1.433 g/cm³ | [5][6] |
| Solubility | Soluble in organic solvents (ether, benzene, ethanol) | [4] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid.[4] The following protocol describes a robust and efficient laboratory-scale synthesis that proceeds through an acyl chloride intermediate, ensuring high conversion under mild conditions.
Principle of Synthesis
The conversion of 2-bromo-6-methylbenzoic acid to its methyl ester involves a two-step process. First, the carboxylic acid is activated by conversion to a more reactive acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The Vilsmeier reagent, formed in situ from oxalyl chloride and DMF, is the true catalytic species. In the second step, the acyl chloride reacts readily with methanol in an esterification reaction to yield the final product. This method is often preferred over direct acid-catalyzed esterification (e.g., Fischer esterification) for sterically hindered substrates as it avoids harsh conditions and equilibrium limitations.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and should only be performed by trained personnel in a suitable laboratory environment.[6][9]
Materials & Reagents:
-
2-bromo-6-methylbenzoic acid
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, rotary evaporator
Procedure:
-
Acid Chloride Formation: To a suspension of 2-bromo-6-methylbenzoic acid (e.g., 5.05 g, 23.48 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (e.g., 2.67 mL, 30.5 mmol) dropwise at room temperature.[6][9]
-
Catalysis: Add two drops of anhydrous DMF to the mixture. Effervescence (evolution of CO₂ and CO gas) should be observed. Caution: This step must be performed in a chemical fume hood.[6][9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[6][9]
-
Esterification: To the resulting residue (the crude acyl chloride), add anhydrous methanol (10 mL) carefully at 0 °C (ice bath) before allowing it to warm to room temperature.[6][9]
-
Reaction Completion: Stir the mixture overnight at room temperature to ensure complete esterification.[6][9]
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. To the residue, add saturated aqueous sodium bicarbonate solution (20 mL) to neutralize any remaining acid.[6][9]
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 20 mL). Combine the organic layers.
-
Drying and Isolation: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6][9] The product is often of sufficient purity (e.g., >94%) for direct use in subsequent reactions.[6][9] If higher purity is required, purification can be achieved via column chromatography on silica gel.
Applications in Modern Organic Synthesis
This compound is a powerful tool for synthetic chemists due to its capacity to participate in a variety of high-yield coupling reactions.
Core Reactivity in Cross-Coupling Reactions
The C-Br bond at the 2-position is the primary site of reactivity, making the compound an excellent substrate for palladium-catalyzed cross-coupling reactions.[1][2] This allows for the strategic introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, onto the aromatic ring. This capability is instrumental in building the core structures of many active pharmaceutical ingredients and functional materials.[3]
Caption: Key cross-coupling reactions involving this compound.
Role in Medicinal Chemistry
The utility of this intermediate is well-documented in medicinal chemistry. Its structure serves as a precursor for synthesizing complex heterocyclic systems and highly substituted aromatic compounds. These motifs are frequently found in molecules designed to interact with biological targets, leading to its use in the development of novel antibacterial and anti-tumor agents.[4]
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling this compound.
-
Hazard Identification: The compound is considered harmful if swallowed, inhaled, or on contact with skin.[8] It can cause skin, eye, and respiratory irritation.[4][10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[8]
-
Handling: Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[8] Prevent the formation of aerosols or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][10]
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is rooted in its versatile reactivity. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable pathway for the construction of complex molecular frameworks essential for drug discovery and materials science. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety guidelines, researchers can effectively leverage this compound to accelerate innovation in chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 99548-56-8 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 9. This compound | 99548-56-8 [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
safety and handling of Methyl 2-bromo-6-methylbenzoate
An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromo-6-methylbenzoate
Introduction
This compound (CAS No. 99548-56-8) is a substituted aromatic ester widely utilized as a versatile intermediate in advanced organic synthesis.[1] Its structural features, particularly the bromine atom and the ortho-substituted methyl and ester groups, make it a valuable building block in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Researchers often employ this reagent in sophisticated cross-coupling reactions where the bromine atom serves as an effective leaving group.[1]
However, the same reactivity that makes this compound synthetically useful also necessitates a rigorous and well-informed approach to its handling and safety. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety protocols, hazard management, and emergency procedures for this compound. The causality behind each recommendation is explained to foster a deeper understanding and a proactive safety culture in the laboratory.
Chemical and Physical Properties
A foundational understanding of a chemical's properties is the first step in safe handling. These characteristics influence storage, handling techniques, and emergency response.
| Property | Value | Source(s) |
| CAS Number | 99548-56-8 | [1][3] |
| Molecular Formula | C₉H₉BrO₂ | [4][5] |
| Molecular Weight | 229.07 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [2][5][6] |
| Boiling Point | 141 °C @ 21 Torr | [6] |
| Density | ~1.433 g/cm³ | [5][6] |
| Solubility | Soluble in organic solvents (ether, benzene, ethanol) | [2] |
| Storage | Store in a tightly sealed container in a dry, cool, well-ventilated area at room temperature. | [2][4][5] |
Hazard Identification and GHS Classification
While comprehensive toxicological data for this compound is not fully detailed in all public sources, information from safety data sheets and data on closely related structural isomers allows for a conservative and responsible hazard assessment. The compound should be treated as a hazardous substance. It is reported to be harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the eyes and skin.[2][7]
Caption: Relevant GHS pictograms for handling this compound.
The following table summarizes the anticipated GHS classifications based on data for the compound and its isomers. This approach ensures that handling procedures are based on a cautious assessment of risk.
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [7] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [8] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [9][10][11] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [9][10] |
Engineering Controls & Personal Protective Equipment (PPE)
The primary directive in chemical safety is to minimize exposure. This is achieved first through engineering controls, which remove the hazard at the source, and second through Personal Protective Equipment (PPE), which protects the individual.
Engineering Controls
The use of robust engineering controls is non-negotiable when handling this compound.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and running reactions, must be performed inside a certified chemical fume hood.[7] This is the most critical control measure to prevent inhalation of vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide an adequate barrier against the chemical.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS#: 99548-56-8 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 8. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
A Comprehensive Technical Guide to the Solubility of Methyl 2-bromo-6-methylbenzoate
This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8), a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple statements of solubility to explore the underlying chemical principles and provide robust, field-proven methodologies for its empirical determination.
Introduction: Understanding the Physicochemical Landscape
This compound is a substituted aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] Its structure, featuring a benzene ring with a bromine atom, a methyl group, and a methyl ester group, dictates its polarity and, consequently, its solubility profile. The presence of the polar ester group allows for dipole-dipole interactions, while the largely nonpolar aromatic ring and the halogen suggest an affinity for organic solvents.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, it is qualitatively described as being soluble in many organic solvents, including ether, benzene, and ethanol.[1] This guide will, therefore, focus on the principles governing its solubility and provide a detailed experimental framework for its quantitative assessment.
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The molecular structure of this compound suggests a nuanced behavior:
-
Polarity: The ester functional group introduces polarity, but this is counterbalanced by the nonpolar phenyl ring and the bromo and methyl substituents. This positions the molecule as having low to moderate polarity.
-
Hydrogen Bonding: The absence of hydrogen bond donors (like -OH or -NH) and the presence of only weak hydrogen bond acceptors (the carbonyl and ether oxygens of the ester) indicate that hydrogen bonding will not be a dominant factor in its solubility in protic solvents.
-
van der Waals Forces: The aromatic ring allows for significant van der Waals interactions, which will be a primary driver of its solubility in nonpolar, aromatic, and halogenated solvents.
Based on these characteristics, we can predict the following solubility trends:
-
High Solubility: Expected in solvents of similar polarity, such as other esters (e.g., ethyl acetate), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene, benzene).
-
Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile) and alcohols (e.g., methanol, ethanol), where dipole-dipole interactions and some limited hydrogen bonding can occur.
-
Low to Negligible Solubility: Expected in highly polar, protic solvents like water, and in very nonpolar aliphatic hydrocarbons (e.g., hexane), where the mismatch in intermolecular forces is significant.
Quantitative Solubility Data: A Comparative Analysis
While specific data for this compound is scarce, examining the solubility of its parent compound, Methyl Benzoate, can provide valuable context.
| Solvent | Solubility of Methyl Benzoate | Predicted Solubility of this compound | Rationale for Prediction |
| Water | 2100 mg/L at 20°C | Lower | The addition of the nonpolar bromo and methyl groups increases the molecule's hydrophobicity. |
| Ethanol | Miscible | High to Miscible | Both are moderately polar with the ability to engage in dipole-dipole interactions. |
| Diethyl Ether | Miscible | High to Miscible | The ether solvent is a good match for the polarity of the ester. |
| Benzene | Soluble | High | The aromatic nature of both the solute and solvent will promote solubility through pi-pi stacking and van der Waals forces. |
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (purity ≥98%)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
HPLC or GC system with a suitable detector
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Scintillation vials or other suitable sealed containers
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, hexane)
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (e.g., 100 mg) to ensure that a solid phase remains after equilibration. The exact amount is not critical, but it must be in excess.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium. The system's stability can be confirmed by taking measurements at different time points (e.g., 24, 36, and 48 hours) and ensuring the concentration no longer changes.
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the same solvent for GC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standards using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample from step 3.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Self-Validation and Trustworthiness
-
Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24 and 48 hours) will validate that equilibrium has been reached.
-
Method Validation: The analytical method (HPLC/GC) should be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH).
-
Mass Balance: As a cross-check, the amount of undissolved solid can be dried and weighed to ensure it is consistent with the amount that dissolved.
Impact of pH on Aqueous Solubility
For applications in drug development and biological systems, understanding the solubility in aqueous media at different pH values is crucial. This compound, being an ester, can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.
-
Acidic Conditions: In the presence of a strong acid, the ester can hydrolyze to 2-bromo-6-methylbenzoic acid and methanol. The carboxylic acid product has a pKa, and its solubility will be pH-dependent.
-
Basic Conditions: Under basic conditions, saponification will occur, yielding the highly water-soluble 2-bromo-6-methylbenzoate salt and methanol.
A logical workflow for assessing pH-dependent solubility and stability is as follows:
Caption: Workflow for pH-dependent solubility assessment.
It is imperative to use a stability-indicating analytical method (typically HPLC) that can separate the parent ester from its potential hydrolysis products. This ensures that the measured solubility is that of the intact compound and not its more soluble degradants.
Conclusion
References
Methyl 2-bromo-6-methylbenzoate stability and storage
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-bromo-6-methylbenzoate
Introduction
This compound (CAS No. 99548-56-8) is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two ortho substituents flanking the ester group, imparts specific chemical properties that are fundamental to its reactivity and stability. An in-depth understanding of its stability profile is paramount for researchers and process chemists to ensure material integrity, reaction reproducibility, and the safety of long-term storage.
This guide provides a comprehensive analysis of the factors governing the stability of this compound. It moves beyond generic storage instructions to explore the underlying chemical principles, potential degradation pathways, and robust analytical methods for stability assessment. The insights and protocols herein are designed to equip scientists and drug development professionals with the necessary knowledge for the effective management and utilization of this important chemical building block.
Section 1: Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for predicting its behavior under various conditions. These properties influence its handling, storage, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 99548-56-8 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | ~231 °C (at 760 Torr); 141 °C (at 21 Torr) | [1][3] |
| Density | ~1.433 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room Temperature | [2] |
Section 2: Chemical Stability and Degradation Pathways
The stability of this compound is dominated by the unique structural feature of its di-ortho-substituted benzene ring. This arrangement is the primary determinant of its resistance to common degradation pathways.
Primary Degradation Pathway: Ester Hydrolysis
For most esters, hydrolysis to the parent carboxylic acid and alcohol is the most significant degradation route. This reaction can be catalyzed by acid or, more rapidly, by base.[4] The generally accepted mechanism for base-catalyzed hydrolysis is the bimolecular acyl-nucleophilic substitution (BAc2) pathway.[5]
However, the reactivity of this compound is profoundly influenced by the "Ortho Effect." The bulky bromine atom and the methyl group flanking the ester functionality create significant steric congestion around the carbonyl carbon.[6] This steric hindrance physically obstructs the approach of nucleophiles (like hydroxide ions or water), dramatically slowing the rate of the BAc2 reaction, which requires attack at this carbon.[7][8] While hydrolysis can still occur under forcing conditions (e.g., high temperatures, strong acid/base), the compound is significantly more stable against hydrolysis at neutral pH and ambient temperature compared to its unhindered isomers (e.g., Methyl 4-bromobenzoate).
Caption: Steric hindrance from ortho groups shields the carbonyl carbon.
Other Potential Degradation Factors
-
Oxidation: The compound should be protected from strong oxidizing agents, which could potentially react with the aromatic ring or the methyl group, although specific data is limited.[9][10]
-
Thermal Decomposition: Like most organic molecules, prolonged exposure to high temperatures can lead to decomposition. Hazardous decomposition products include carbon oxides and hydrogen bromide.[9]
Section 3: Recommended Storage and Handling Procedures
Adherence to proper storage and handling protocols is critical to maintain the purity and integrity of this compound, ensuring its suitability for downstream applications and safeguarding laboratory personnel.
Optimal Storage Conditions
The primary goal of storage is to minimize exposure to factors that can promote degradation, namely moisture, heat, and incompatible chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) | Prevents potential acceleration of degradation reactions.[2] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass or opaque container | Prevents ingress of moisture and protects from light.[10][11] Glass is preferred for its inertness. |
| Environment | Dry, well-ventilated area | Ensures a low-humidity environment and safe dispersal of any potential vapors.[1] |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound must be stored separately from the following classes of chemicals.
| Material Class | Examples | Potential Hazard | Source(s) |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to vigorous, potentially explosive reactions and degradation of the aromatic ring. | [9][10] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze ester hydrolysis, especially at elevated temperatures. | [12] |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Can catalyze ester hydrolysis, though generally slower than base-catalyzed hydrolysis. | [4] |
Safe Handling Protocols
Due to its hazard profile, appropriate personal protective equipment (PPE) and engineering controls must be used at all times.[9]
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment:
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.[11]
Section 4: Experimental Protocols for Stability Assessment
To empirically determine the shelf-life and degradation profile of this compound under specific conditions, a formal stability study is required. This involves storing the compound under controlled conditions and analyzing its purity at predetermined time points using a stability-indicating analytical method.
Protocol 4.1: Long-Term Stability Study Design
This protocol outlines a typical workflow for assessing the long-term stability of the compound.
Caption: Experimental workflow for a long-term stability study.
Methodology:
-
Initial Characterization (T=0): Obtain a high-purity batch of this compound. Perform a full characterization, including purity assessment by HPLC, identity confirmation (e.g., NMR, MS), and visual appearance. This serves as the baseline.
-
Sample Preparation: Aliquot the material into individual, inert amber glass vials. Seal the vials tightly, preferably under an inert atmosphere.
-
Storage: Place the vials into calibrated stability chambers set to desired conditions (e.g., 25°C/60% RH for long-term; 40°C/75% RH for accelerated).
-
Time Points: At specified intervals (e.g., 0, 1, 3, 6, 9, 12 months), remove a vial from each storage condition.
-
Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using a validated stability-indicating HPLC method (see Protocol 4.2). Record purity, impurity profile, and any changes in appearance.
-
Evaluation: Compare the results at each time point to the T=0 data. Stability is often defined as retaining at least 90-95% of the initial purity, with no significant increase in any single impurity.[13]
Protocol 4.2: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.
Principle: Reversed-phase HPLC is well-suited for separating non-polar to moderately polar compounds like this compound from its more polar potential hydrolysis product, 2-bromo-6-methylbenzoic acid.
| Parameter | Example Condition |
| Instrument | HPLC with UV/Vis or DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic or Phosphoric Acid |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample, dissolve in 10 mL of Acetonitrile (or other suitable solvent), and dilute as needed to be within the detector's linear range. |
Method Validation: To confirm the method is stability-indicating, forced degradation studies should be performed. This involves intentionally degrading the sample with acid, base, peroxide, heat, and light, and then running the samples on the HPLC to ensure that the degradation peaks are well-resolved from the main compound peak.
Conclusion
This compound exhibits enhanced stability against hydrolytic degradation compared to many other benzoate esters, a direct consequence of the steric hindrance imparted by its di-ortho-substitution pattern. This intrinsic stability is a significant advantage in its use as a synthetic intermediate. However, it is not entirely inert. Prudent management requires strict adherence to recommended storage conditions, focusing on the exclusion of moisture, high temperatures, and incompatible chemicals such as strong oxidizing agents and bases.
For applications in regulated industries like pharmaceuticals, this inherent stability must be empirically verified through formal stability studies using validated, stability-indicating analytical methods like HPLC. By integrating a sound understanding of its chemical properties with rigorous storage and analytical practices, researchers and developers can ensure the long-term integrity and reliability of this valuable compound.
References
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- 2. This compound CAS#: 99548-56-8 [m.chemicalbook.com]
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- 5. homework.study.com [homework.study.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. nj.gov [nj.gov]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
A Comprehensive Technical Guide to the Synthesis of Methyl 2-bromo-6-methylbenzoate
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for converting 2-bromo-6-methylbenzoic acid to its corresponding methyl ester, Methyl 2-bromo-6-methylbenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the theoretical underpinnings and practical execution of the most pertinent synthetic strategies, with a particular focus on addressing the challenges posed by the sterically hindered nature of the starting material. We will explore the classic Fischer esterification, including a robust protocol for hindered substrates, and the highly efficient diazomethane-mediated esterification, with a strong emphasis on the safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane). Each method is presented with a detailed experimental protocol, a discussion of the reaction mechanism, and critical process parameters. This guide aims to equip the reader with the necessary knowledge to select and execute the optimal synthetic route for their specific needs, while prioritizing safety and efficiency.
Introduction: The Significance of this compound
This compound (CAS 99548-56-8) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom and a methyl ester group in a sterically congested ortho-arrangement on a benzene ring, provides a versatile scaffold for the construction of more complex molecules.[3] The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the methyl ester can be readily transformed into other functional groups.[1] The synthesis of this key intermediate from 2-bromo-6-methylbenzoic acid, however, is not without its challenges, primarily due to the steric hindrance around the carboxylic acid moiety, which can significantly impede traditional esterification reactions.
This guide will provide a detailed exploration of two primary synthetic pathways to address this challenge, offering both a classic and a modern approach to this important transformation.
Fischer Esterification: A Classic Approach Adapted for Steric Hindrance
The Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the products.[5][6] This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed.[5]
Mechanism of Fischer Esterification
The reaction proceeds through a series of reversible steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol for Sterically Hindered 2-bromo-6-methylbenzoic acid
Due to the steric hindrance of 2-bromo-6-methylbenzoic acid, a standard Fischer esterification may result in low yields or require prolonged reaction times. A more robust method involves the use of a strong acid catalyst and elevated temperatures. An alternative approach for particularly hindered acids involves the use of methyl iodide with a base.[7]
Method A: Acid-Catalyzed Esterification
This protocol is adapted from a similar procedure for a related bromo-methylbenzoic acid.[8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromo-6-methylbenzoic acid | 215.04 | 10.0 g | 0.0465 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2.5 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated sodium bicarbonate soln. | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol) and anhydrous methanol (150 mL).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO2 evolution ), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Method B: Methyl Iodide and Potassium Carbonate
This method is particularly effective for sterically hindered carboxylic acids.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromo-6-methylbenzoic acid | 215.04 | 10.0 g | 0.0465 |
| Potassium carbonate (anhydrous) | 138.21 | 8.0 g | 0.0579 |
| Methyl iodide | 141.94 | 4.3 mL | 0.0697 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 75 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol), anhydrous potassium carbonate (8.0 g, 57.9 mmol), and anhydrous DMF (75 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (4.3 mL, 69.7 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).[7]
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as a clear liquid.[7]
Esterification via (Trimethylsilyl)diazomethane: A Highly Efficient and Mild Alternative
For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, or when high efficiency is paramount, diazomethane-mediated esterification is an excellent alternative. Diazomethane reacts rapidly and cleanly with carboxylic acids to produce methyl esters, with the only byproduct being nitrogen gas. However, diazomethane is highly toxic and explosive, necessitating extreme caution and specialized handling procedures.[9]
A significantly safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which is commercially available as a solution in hexane or diethyl ether.[10][11] While still toxic and requiring careful handling, it is thermally more stable and less prone to explosion than diazomethane.[12][13]
Mechanism of Esterification with TMS-Diazomethane
The reaction proceeds via a two-step mechanism:
-
Proton transfer: The acidic proton of the carboxylic acid is transferred to the basic carbon atom of TMS-diazomethane, forming a carboxylate anion and a trimethylsilyldiazonium cation.
-
Nucleophilic substitution (SN2): The carboxylate anion acts as a nucleophile and attacks the methyl group of the diazonium cation, leading to the formation of the methyl ester and the evolution of nitrogen gas.
Caption: Mechanism of Esterification with TMS-Diazomethane.
Safety Precautions for Handling TMS-Diazomethane
EXTREME CAUTION IS ADVISED. TMS-diazomethane is highly toxic by inhalation and can be fatal.[12] All manipulations must be performed in a well-ventilated chemical fume hood.[10][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.[12][13]
-
Engineering Controls: Work exclusively in a certified chemical fume hood.[10] The use of a blast shield is recommended.[13]
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from sources of ignition.[10]
-
Quenching: Excess TMS-diazomethane can be quenched by the careful dropwise addition of dilute acetic acid until the yellow color disappears and gas evolution ceases.[13]
-
Spills: For small spills within the fume hood, use an appropriate spill kit. For larger spills or spills outside the hood, evacuate the area immediately and contact emergency services.[10]
Experimental Protocol using TMS-Diazomethane
This is a general procedure for the esterification of a carboxylic acid using TMS-diazomethane.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromo-6-methylbenzoic acid | 215.04 | 2.15 g | 0.01 |
| TMS-diazomethane (2.0 M in hexanes) | 114.22 | 5.5 mL | 0.011 |
| Methanol | 32.04 | 5 mL | - |
| Diethyl ether | 74.12 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromo-6-methylbenzoic acid (2.15 g, 10.0 mmol) in a mixture of diethyl ether (20 mL) and methanol (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TMS-diazomethane solution (5.5 mL of a 2.0 M solution in hexanes, 11.0 mmol) dropwise over 10-15 minutes. Vigorous evolution of nitrogen gas will be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
If any yellow color from the TMS-diazomethane persists, quench the reaction by the dropwise addition of a few drops of acetic acid until the solution is colorless.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
Product Characterization
The final product, this compound, is typically a colorless to light yellow liquid.[14]
-
Boiling Point: Approximately 141 °C at 21 Torr.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl protons (~2.4 ppm), and multiplets for the aromatic protons in the region of 7.0-7.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbon (~168 ppm), the aromatic carbons, the methyl ester carbon (~52 ppm), and the aromatic methyl carbon (~20 ppm).
Comparison of Synthetic Methods
| Feature | Fischer Esterification | TMS-Diazomethane Esterification |
| Reagents | Inexpensive and readily available (acid, alcohol)[15] | More expensive, specialized reagent[15] |
| Conditions | Harsh (strong acid, high temperature), reversible[4] | Mild (room temperature or 0 °C), irreversible |
| Reaction Time | Long (several hours to days) | Fast (minutes to a few hours)[15] |
| Yield | Variable, can be low for hindered substrates | Generally high to quantitative |
| Byproducts | Water, requires removal to drive reaction | Nitrogen gas (vents from reaction)[15] |
| Safety | Corrosive acid, flammable solvents | Highly toxic and potentially explosive reagent[12] |
| Substrate Scope | Limited by steric hindrance and acid-sensitive groups | Broad, tolerates most functional groups |
Conclusion
The synthesis of this compound from 2-bromo-6-methylbenzoic acid can be effectively achieved through several methods. The choice of method will depend on the scale of the reaction, the available equipment, and the importance of yield versus cost and safety considerations.
-
Fischer esterification , particularly the methyl iodide/potassium carbonate variation, offers a scalable and relatively safe, albeit potentially slower, route using common laboratory reagents.[7]
-
TMS-diazomethane esterification provides a rapid and high-yielding alternative that is compatible with a wide range of functional groups, but its use is governed by stringent safety protocols due to the high toxicity of the reagent.
For laboratory-scale synthesis where high yield and purity are critical, the TMS-diazomethane method is often preferred, provided the necessary safety precautions are strictly adhered to. For larger-scale production, the modified Fischer esterification presents a more practical and safer option.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. reddit.com [reddit.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. chembk.com [chembk.com]
- 15. m.youtube.com [m.youtube.com]
physical and chemical properties of Methyl 2-bromo-6-methylbenzoate
An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of organic chemistry and drug discovery, the strategic value of a molecular intermediate is defined by its versatility, reactivity, and accessibility. This compound (CAS No. 99548-56-8) is a quintessential example of such a high-value building block.[1] Its deceptively simple structure—a benzene ring substituted with bromo, methyl, and methyl ester groups in a sterically hindered arrangement—belies a rich and nuanced reactivity profile. This unique configuration makes it a prized precursor for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.[2][3]
This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts to explore the causal relationships between its structure and its chemical behavior. Designed for researchers, chemists, and drug development professionals, this document offers field-proven insights into the compound's properties, synthesis, and strategic applications, grounded in authoritative references.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification. This compound is typically encountered as a colorless to light yellow liquid, a physical state consistent with its relatively low melting point.[3] Its poor solubility in water and good solubility in common organic solvents like ethers, benzene, and ethanol are characteristic of a moderately polar aromatic ester.
Key Physicochemical Properties
All quantitative data have been consolidated into the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 99548-56-8 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | ~25-27 °C | [3] |
| Boiling Point | 141 °C (at 21 Torr) / 254.3 °C (at 760 mmHg) | [4] |
| Density | ~1.433 g/cm³ (Predicted) | [3] |
| Flash Point | 107.6 °C | [4] |
| Storage | Sealed in dry, Room Temperature | [3] |
Structural Elucidation & Predicted Spectral Data
While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, its structure allows for confident prediction of its key spectral features based on established principles and data from closely related analogs. This predictive analysis is crucial for quality control and reaction monitoring.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct regions. The aromatic region should contain a multiplet corresponding to the three protons on the benzene ring. The methyl ester group will produce a sharp singlet, typically downfield around 3.9 ppm. The methyl group attached directly to the ring will also appear as a singlet, but further upfield.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a peak for the ester carbonyl carbon (~165-170 ppm), multiple peaks in the aromatic region (120-140 ppm), a peak for the ester methoxy carbon (~52 ppm), and a peak for the aryl methyl carbon. The carbon bearing the bromine atom (C2) will be significantly influenced by the halogen's electronegativity and deshielding effects.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aromatic ester. Additional bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.[6] A C-Br stretch is expected at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will be distinguished by a molecular ion peak (M⁺) at m/z 228 and a prominent M+2 peak at m/z 230 of nearly equal intensity. This distinctive isotopic signature is a hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Part 2: Synthesis and Mechanistic Considerations
The most common and reliable method for preparing this compound is the esterification of its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid.[3] The significant steric hindrance around the carboxylic acid group, posed by the ortho-bromo and ortho-methyl substituents, precludes simple acid-catalyzed (Fischer) esterification under mild conditions. Consequently, a more robust two-step, one-pot activation protocol is required for efficient conversion.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is a self-validating system as the conversion to the highly reactive acyl chloride intermediate ensures that the subsequent esterification proceeds to completion, even with a sterically hindered substrate.
Step 1: Activation of the Carboxylic Acid
-
In a fume hood, suspend 2-bromo-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
To this suspension, add oxalyl chloride (1.3 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Stir the reaction mixture at room temperature for 2 hours. The evolution of gas (HCl and CO) will be observed as the reaction proceeds.
Step 2: Esterification 5. Once the gas evolution ceases and the mixture becomes a clear solution, concentrate the mixture under reduced pressure to remove the excess oxalyl chloride and DCM. 6. To the resulting residue (the crude acyl chloride), add anhydrous methanol (5.0 eq) carefully at 0 °C. 7. Allow the reaction to warm to room temperature and stir overnight.
Step 3: Work-up and Isolation 8. Concentrate the reaction mixture under reduced pressure to remove the excess methanol. 9. To the residue, add a saturated aqueous solution of sodium bicarbonate to quench any remaining acid chloride and neutralize HCl. 10. Extract the aqueous layer with ethyl acetate (3x). 11. Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound, which can often be used without further purification.
Causality and Mechanistic Insight
-
Why Oxalyl Chloride and Catalytic DMF? The steric hindrance of the two ortho groups makes the carboxylic acid poorly reactive. Oxalyl chloride converts the acid into its highly electrophilic acyl chloride derivative. DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the true activating agent in the catalytic cycle. This is a classic and highly effective method for synthesizing acid chlorides that might otherwise be difficult to form.
-
Workflow Diagram: The logical flow of this synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct functional groups, which can be addressed selectively or sequentially. The aryl bromide is a handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl ester provides a site for further functional group interconversion.
Caption: Dual reactivity pathways of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the most versatile reaction site on the molecule. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new bonds.[1] This capability is the cornerstone of its utility in modern synthesis.
-
The Suzuki-Miyaura Coupling: This is arguably the most important reaction for this substrate. It enables the coupling of the aryl bromide with a wide variety of organoboron reagents (boronic acids or esters) to form biaryl structures, which are privileged motifs in many FDA-approved drugs.[7] The reaction is valued for its mild conditions and high functional group tolerance.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
alternative precursors for Methyl 2-bromo-6-methylbenzoate synthesis
An In-depth Technical Guide for the Synthesis of Methyl 2-bromo-6-methylbenzoate: An Exploration of Alternative Precursors
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1][2] Its structural arrangement, featuring a bromine atom and a methyl ester ortho to a methyl group, provides a versatile scaffold for advanced synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.[2][3] The conventional synthesis relies on the esterification of 2-bromo-6-methylbenzoic acid, a precursor whose own synthesis can present challenges in terms of cost, availability, and regioselectivity.[1][4] This guide provides a comprehensive analysis of alternative synthetic strategies, starting from more accessible precursors. We will dissect three primary alternative pathways: the Sandmeyer reaction starting from an amino precursor, directed ortho-metalation of a toluic acid derivative, and oxidation of a substituted toluene. Each pathway is evaluated for its mechanistic underpinnings, practical advantages, and potential drawbacks, offering researchers and process chemists a robust framework for selecting the optimal synthetic route.
The Benchmark: Synthesis via 2-Bromo-6-methylbenzoic Acid
The most direct route to this compound is the esterification of 2-bromo-6-methylbenzoic acid.[1] This reaction is typically a high-yielding and straightforward process, often achieved through Fischer esterification or by using milder, modern catalysts.
Standard Esterification Protocol
A common method involves heating the carboxylic acid in methanol with a catalytic amount of strong acid. An alternative, metal-free approach utilizes N-bromosuccinimide (NBS) as an efficient catalyst under mild conditions.[5]
Protocol: NBS-Catalyzed Esterification of 2-Bromo-6-methylbenzoic Acid [5]
-
To a reaction vessel, add 2-bromo-6-methylbenzoic acid (1.0 mmol).
-
Add methanol (5.0 mL) to dissolve the acid.
-
Introduce N-bromosuccinimide (NBS) (0.07 mmol, 12.5 mg).
-
Heat the mixture to 70 °C and stir for 12-20 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
While the esterification is efficient, the primary challenge lies in the procurement or synthesis of the 2-bromo-6-methylbenzoic acid precursor itself. The following sections explore methods to generate this key intermediate from alternative starting materials.
Alternative Precursor Strategies
The choice of a synthetic route is often dictated by the cost, availability, and safety profile of the starting materials. Here, we explore three logical and field-proven pathways starting from precursors that can offer strategic advantages over sourcing 2-bromo-6-methylbenzoic acid directly.
Workflow Overview of Synthetic Pathways
Caption: Overview of alternative synthetic routes to this compound.
Pathway 1: The Sandmeyer Reaction from an Amino Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7] This method is particularly useful when the corresponding amine is more readily available than the halide.
Precursor: 2-Amino-6-methylbenzoic acid
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).[8][9]
-
Radical-Nucleophilic Substitution: A copper(I) salt, such as CuBr, catalyzes the substitution. It initiates a single-electron transfer to the diazonium salt, releasing nitrogen gas and forming an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the copper(I) catalyst.[6][8]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Safety and Handling Guide for Methyl 2-bromo-6-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8). As a key intermediate in various organic syntheses, particularly in the development of pharmaceuticals and specialty chemicals, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, offering a framework for proactive risk mitigation grounded in the principles of chemical safety and industrial hygiene.
Section 1: Hazard Identification and Proactive Risk Assessment
A foundational principle of laboratory safety is the thorough understanding of a substance's inherent hazards before its use. This compound is a compound that demands respect due to its classification as an irritant and a substance with acute toxicity.[3] A proactive risk assessment is not merely a procedural formality but a critical scientific step to design and implement effective safety controls.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized language for communicating chemical hazards. The classification for this compound underscores the need for careful handling.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 | Warning |
Source: Crysdot LLC
These classifications indicate that the primary routes of hazardous exposure are ingestion, inhalation, and direct contact with skin and eyes. The irritant nature of the compound necessitates robust controls to prevent any direct contact with the operator.
The Risk Assessment Workflow
A systematic approach to risk assessment ensures all potential hazards are identified and controlled. This process should be documented and reviewed before undertaking any new procedure involving this compound.
Caption: The iterative workflow for chemical risk assessment.
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach
The most effective safety strategies rely on a multi-layered system known as the hierarchy of controls. This framework prioritizes the most reliable and effective measures over those that are more dependent on human behavior.
Caption: The Hierarchy of Controls prioritizes systemic solutions.
-
Elimination/Substitution: In a research context, substituting a hazardous chemical is often not possible. However, the principle encourages scientists to critically evaluate if a less hazardous alternative could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical layer of protection for handling this compound.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The hood's primary function is to capture and exhaust harmful vapors, preventing inhalation, and to provide a physical barrier against splashes and spills.
-
Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, preventing the accumulation of fugitive emissions.
-
Safety Equipment: Eyewash stations and safety showers must be located in close proximity to the workstation.[4]
-
-
Administrative Controls: These are the procedures and policies that minimize exposure.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every experiment involving this compound are required.
-
Training: All personnel must be trained on the specific hazards of this compound and the established SOPs before beginning work.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with higher-level controls. It should never be the sole method of protection.
-
Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for defects before each use and change them immediately if contamination is suspected.[3]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[3]
-
Section 3: Protocol for Safe Weighing and Transfer
This section provides a field-proven, step-by-step methodology for a common laboratory task, illustrating the integration of safety controls into the experimental workflow.
Caption: Standard operating workflow for handling the compound.
Step-by-Step Methodology:
-
Preparation: Before bringing the chemical into the work area, verify that the chemical fume hood is operational and its certification is current. Assemble all necessary glassware, utensils, and a designated hazardous waste container within the hood.
-
Personal Protective Equipment (PPE): Don all required PPE: lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Weighing: Place an analytical balance inside the fume hood. Use a tared, stable container (e.g., a beaker or flask) to weigh the desired amount of this compound. Perform the transfer slowly to minimize the risk of splashing or aerosol generation. Immediately and securely close the main reagent bottle.
-
Transfer to Reaction Vessel: If applicable, add a solvent to the weighing container to dissolve the compound before transferring it to the main reaction vessel. This minimizes the loss of material and the risk of spilling a neat, concentrated liquid.
-
Decontamination and Cleanup: Thoroughly decontaminate any reusable items (spatulas, etc.) that came into contact with the chemical. Wipe down the work surface within the fume hood with an appropriate solvent. Dispose of all contaminated disposable items (e.g., wipes, weighing paper) in a clearly labeled, sealed hazardous waste container.[3]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[3][4]
Section 4: Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Wash out the mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[3] |
Accidental Release Procedures
For a small spill contained within a fume hood:
-
Alert: Notify others in the immediate area.
-
Isolate: Keep the fume hood sash as low as possible.
-
Protect: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as sand or vermiculite.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Ensure the waste is disposed of through the institution's hazardous waste program.[3]
Do not allow spilled material to enter drains or waterways. [3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder or carbon dioxide extinguishers for small fires.[3] Water spray or alcohol-resistant foam can be used for larger fires.[4]
-
Hazardous Combustion Products: Thermal decomposition can produce highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3][4]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4]
Section 5: Properties, Storage, and Disposal
Proper storage and disposal are integral parts of the chemical lifecycle and are critical for long-term safety and environmental protection.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 99548-56-8[7][8] |
| Molecular Formula | C9H9BrO2[7][8] |
| Molecular Weight | 229.07 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | ~254.3 °C at 760 mmHg |
| Melting Point | ~25-27 °C[1] |
| Solubility | Soluble in many organic solvents (e.g., ether, benzene, ethanol)[1] |
Handling and Storage
-
Handling: This product should only be handled by, or under the close supervision of, individuals properly qualified in the management of potentially hazardous chemicals.[3]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] The storage area should be segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4]
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[3]
Disposal Considerations
Disposal of this compound and its containers must be conducted as special hazardous waste.[3] Engage a licensed professional waste disposal service and adhere strictly to all local, state, and federal environmental regulations.[3] Under no circumstances should this chemical be disposed of down the drain or with general laboratory trash.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 99548-56-8 [chemicalbook.com]
- 8. This compound CAS#: 99548-56-8 [m.chemicalbook.com]
Methodological & Application
Methyl 2-bromo-6-methylbenzoate Suzuki coupling reaction
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methylbenzoate
Authored by: A Senior Application Scientist
Introduction: Synthesizing Sterically Congested Biaryls
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This guide focuses on a particularly challenging yet crucial substrate class: di-ortho-substituted aryl halides, exemplified by this compound. The resulting 2-methyl-6-arylbenzoate structures are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
The primary challenge in coupling this substrate arises from severe steric hindrance imposed by the methyl and bromo substituents flanking the reaction center. This congestion significantly impacts the kinetics and thermodynamics of the catalytic cycle, demanding a carefully optimized protocol distinct from standard Suzuki-Miyaura conditions. This document provides a detailed exploration of the mechanistic hurdles and presents a robust, field-proven protocol for successfully coupling this demanding substrate.
Mechanistic Considerations in a Sterically Crowded Environment
Understanding the impact of steric hindrance on the three fundamental steps of the catalytic cycle is paramount for rational protocol design. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) are often ineffective for these transformations.[3]
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-bromine bond is often hindered. To facilitate this step, a low-coordinate, highly reactive 14-electron Pd(0) species is required. This is achieved by using bulky, electron-rich phosphine ligands that favor the dissociation of excess ligands from the palladium center.[3][4]
-
Transmetalation: In this step, the organic group is transferred from the boronic acid to the palladium(II) complex. The base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6] While less sensitive to steric bulk on the aryl halide, this step can be inhibited by a sterically demanding boronic acid partner.[4]
-
Reductive Elimination: This final, product-forming step is frequently the rate-limiting stage in the synthesis of sterically congested biaryls.[4][7] The two bulky groups on the palladium(II) intermediate must orient correctly to form the new C-C bond. Bulky, electron-rich ligands are again essential as they promote this difficult elimination and prevent catalyst decomposition.[8]
Protocol Component Selection: A Rationale
The success of this reaction is critically dependent on the judicious selection of each component.
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts. They are reduced in situ to the active Pd(0) species. The true catalyst is the complex formed between palladium and the chosen ligand.
-
Ligand (The Critical Choice): This is the most important variable. For sterically demanding couplings, bulky, electron-rich monophosphine ligands are required.
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos , XPhos , and RuPhos are the gold standard.[3][9] They possess the necessary steric bulk to promote the formation of a monoligated, highly reactive Pd(0) species and facilitate the challenging reductive elimination step.[3]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are also highly effective, offering strong σ-donation and high thermal stability.[5][10]
-
-
Base: A moderately weak base is often optimal to prevent the hydrolysis of the methyl ester functionality. Finely powdered potassium phosphate (K₃PO₄) is a reliable and highly effective choice.[3] Cesium carbonate (Cs₂CO₃) is another excellent option, particularly for challenging couplings.[11]
-
Solvent: Anhydrous aprotic solvents are necessary. 1,4-Dioxane and Toluene are standard choices that perform well at the elevated temperatures often required.[3]
-
Boronic Acid/Ester: A slight excess (1.2–1.5 equivalents) is typically used to drive the reaction to completion. Both boronic acids and their pinacol esters (BPin) are suitable coupling partners.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point that has been shown to be effective for a range of arylboronic acids.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0 equiv.)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution)
-
Nitrogen or Argon gas (high purity)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask or oven-dried vial with septum)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 229 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Degassing: Purge the resulting suspension by bubbling nitrogen or argon gas through the liquid for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Add water (20 mL) to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[11]
Optimization and Troubleshooting
For particularly challenging boronic acids or if yields are suboptimal, further optimization may be necessary. The following table provides a guide for systematic optimization.
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale for Change |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | RuPhos (4 mol%) | Different Buchwald ligands have subtle steric/electronic differences that can improve yields for specific substrates.[3] |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (3 equiv.) | Cs₂CO₃ is more soluble and can be more effective. K₂CO₃ is a milder and economical alternative.[6] |
| Solvent | Dioxane | Toluene | 2-MeTHF | Toluene allows for higher temperatures if needed. 2-MeTHF is a greener solvent alternative that can be effective.[12] |
| Temperature | 100 °C | 110 °C (Toluene) | 80 °C | Increased temperature can overcome activation barriers, while a lower temperature may reduce side reactions for sensitive substrates.[3] |
Common Issues and Solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor choice of ligand/base. | Ensure rigorous degassing. Increase temperature. Screen alternative ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃). |
| Protodeboronation | Presence of water or protic impurities; Base is too strong. | Use anhydrous solvents and reagents. Switch to a milder base like K₃PO₄ or K₂CO₃.[13] |
| Hydrolysis of Ester | Base is too strong or reaction time is excessive. | Use K₃PO₄ instead of alkoxides or hydroxides. Monitor the reaction closely and stop once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing technique; ensure a positive pressure of inert gas throughout the reaction. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Use of Methyl 2-bromo-6-methylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Unique Challenge and Utility of a Sterically Hindered Building Block
In the landscape of synthetic organic chemistry, the pursuit of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science relies heavily on robust and versatile bond-forming methodologies. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. Methyl 2-bromo-6-methylbenzoate (CAS 99548-56-8) emerges as a particularly valuable, albeit challenging, building block in this context.
Its structure, featuring a bromine atom ortho to both a methyl group and a methyl ester, presents significant steric hindrance around the reaction center.[1][2] This congestion profoundly influences its reactivity, demanding carefully tailored catalytic systems to achieve efficient transformations. However, this same steric bulk can be strategically exploited to direct the synthesis of conformationally restricted biaryl systems and other complex molecules. Furthermore, the methyl ester functionality serves as a versatile synthetic handle, allowing for subsequent modifications such as hydrolysis to the carboxylic acid or reduction to an alcohol, thereby expanding its synthetic utility.[1]
This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind protocol choices, provide detailed, field-tested experimental procedures, and offer insights into overcoming the challenges associated with this sterically demanding substrate.
Mechanistic Considerations: Overcoming Steric Hindrance in Catalysis
The success of any palladium-catalyzed cross-coupling reaction hinges on a delicate balance of elementary steps within the catalytic cycle: oxidative addition, transmetalation (or related steps like carbopalladation), and reductive elimination. For di-ortho-substituted substrates like this compound, the oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step due to severe steric clash.
To overcome this hurdle, the choice of ligand is paramount. Catalyst systems employing bulky, electron-rich phosphine ligands are essential.[3][4][5] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition. Furthermore, their electron-donating nature increases the electron density on the palladium center, facilitating the cleavage of the C-Br bond. Ligands such as those from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups have proven exceptionally effective for these challenging transformations.[3][6][7]
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds, valued for its mild conditions and high functional group tolerance.[8] When applied to this compound, it provides a direct route to sterically hindered 2,2'-disubstituted biaryl systems, which are important motifs in medicinal chemistry and materials science.[9][10]
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., SPhos) is critical. The ligand accelerates both the oxidative addition and the reductive elimination steps, which can be sluggish for hindered substrates.[3]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often used. The base activates the boronic acid for the transmetalation step.[11] For sensitive substrates, weaker bases may be employed, but this often requires higher temperatures.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is often necessary for the activity of the inorganic base and to facilitate the transmetalation step.[12]
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | ~90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DMF/H₂O | 90 | ~70-85 |
Note: Yields are estimates based on typical outcomes for sterically hindered substrates and require optimization for specific cases.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) and add them to the flask.
-
Solvent Addition & Degassing: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[12][13]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Application 2: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a powerful method for linking terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[14][15] This reaction is fundamental for synthesizing conjugated systems used in organic electronics and as intermediates in the synthesis of complex natural products. The steric hindrance of this compound makes this transformation challenging, often requiring specific conditions to prevent side reactions like homocoupling of the alkyne (Glaser coupling).
Causality in Protocol Design:
-
Catalyst System: A dual-catalyst system is traditional, employing a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. For hindered substrates, copper-free conditions using bulky phosphine ligands can also be effective.[15]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.[16]
-
Solvent: Anhydrous solvents like THF or DMF are common, especially when the amine base is not used as the primary solvent.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed THF and triethylamine (2.0 equiv.). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.[16]
-
Extraction and Concentration: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-6-methylbenzoate derivative.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[6][7][17] This reaction has broad applications in pharmaceutical synthesis, where the arylamine moiety is a common feature.[18] The steric hindrance of this compound necessitates the use of highly active, modern catalyst systems.
Causality in Protocol Design:
-
Catalyst System: The use of a palladium precursor with a highly specialized, bulky, and electron-rich ligand is non-negotiable. Ligands like BrettPhos or RuPhos are designed to facilitate the challenging oxidative addition and the subsequent C-N reductive elimination.[19][20]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being the most common choices.[19] The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the catalyst complex.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried vial. In a separate vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent and Assembly: Add anhydrous toluene to both vials. Add the catalyst/substrate solution to the vial containing the base.
-
Reaction Execution: Seal the reaction vial and heat it in a preheated aluminum block at 100-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the N-aryl product.
Experimental Workflow Visualization
The general laboratory procedure for these cross-coupling reactions follows a consistent and logical path, from initial setup to final product analysis.
Conclusion
This compound, while presenting a steric challenge, is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The key to success lies in the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands capable of overcoming the high activation barrier for oxidative addition. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide robust starting points for researchers. By understanding the mechanistic principles behind these transformations, scientists in drug discovery and materials development can confidently leverage this versatile building block to construct complex and valuable molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Introduction: Navigating the Challenges of Steric Hindrance in C-C Bond Formation
An Application Guide to the Heck Reaction with a Sterically Hindered Substrate: Methyl 2-bromo-6-methylbenzoate
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful method for carbon-carbon bond formation by coupling unsaturated halides with alkenes.[1][2] Its widespread application in academic and industrial settings, particularly in drug development, stems from its reliability and functional group tolerance.[1] However, the reaction's efficiency can be dramatically impeded when substrates with significant steric bulk around the reaction center are employed.
This compound (CAS 99548-56-8) is a prime example of such a challenging substrate.[3][4][5] As a di-ortho-substituted aryl bromide, the bromine atom is flanked by a methyl group and a methyl ester group. This steric congestion significantly hinders the initial, and often rate-determining, oxidative addition step of the palladium catalyst into the carbon-bromine bond.[6][7] This guide provides a detailed exploration of the mechanistic considerations, rationale-driven protocol development, and practical troubleshooting steps necessary to achieve successful Heck couplings with this sterically demanding building block.
Mechanistic Considerations: The Catalytic Cycle Under Steric Strain
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding each step is crucial to diagnosing and overcoming the challenges posed by substrates like this compound.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. For sterically hindered substrates, this step has a high activation energy and is typically the bottleneck of the entire cycle.[6]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the aryl group onto the alkene.
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the final product and a hydrido-palladium(II) species. This step dictates the regioselectivity and stereochemistry of the product, typically favoring the trans isomer.[6]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X, facilitating the reductive elimination that regenerates the active Pd(0) catalyst for the next cycle.[6][8]
Strategic Component Selection for a Hindered Substrate
Success with this compound hinges on a carefully selected catalyst system and reaction conditions designed to accelerate the sluggish oxidative addition step.
Palladium Precursor
While various palladium sources can be used, Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) are common, cost-effective, and are reduced in situ to the active Pd(0) species.[9] For particularly challenging substrates, pre-formed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can sometimes offer more consistent initiation.
The Ligand: The Key to Unlocking Reactivity
The choice of ligand is the most critical parameter for overcoming steric barriers. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for di-ortho-substituted aryl halides.[10] The solution lies in using ligands that are both bulky and electron-rich.
-
Bulky, Electron-Rich Monophosphine Ligands: This class of ligands, often referred to as Buchwald ligands, has revolutionized cross-coupling chemistry.[8] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[8][11]
-
Causality: Their large steric footprint promotes the formation of a coordinatively unsaturated, highly reactive 12-electron mono(phosphine) Pd(0) complex, which is crucial for the oxidative addition step.[12] The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn facilitates its insertion into the C-Br bond.[13]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of potent ligands for challenging Heck reactions. They form very stable bonds with the palladium center and are strong electron donors, making them highly active catalysts.[14]
Base and Solvent System
-
Base: The base's primary role is to regenerate the Pd(0) catalyst. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a robust choice, especially at higher temperatures.[8] Organic bases such as dicyclohexylmethylamine (Cy₂NMe) can also be effective.[15]
-
Solvent: High-boiling point, polar aprotic solvents are preferred to ensure all components remain in solution and to allow for higher reaction temperatures if needed. Anhydrous N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or 1,4-Dioxane are common choices.
Detailed Experimental Protocol
This protocol describes the Heck coupling of this compound with n-butyl acrylate, a representative electron-deficient alkene.
Reagents & Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl halide substrate |
| n-Butyl acrylate | Alkene coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| XPhos | Ligand |
| Potassium carbonate (K₂CO₃) | Base |
| 1,4-Dioxane (anhydrous) | Solvent |
| Schlenk flask or reaction vial | Reaction vessel |
| Magnetic stirrer and hotplate | Agitation and heating |
| Condenser | Prevent solvent loss |
| Inert gas supply (Nitrogen or Argon) | Maintain inert atmosphere |
| Standard glassware for work-up | Separatory funnel, flasks, etc. |
| Silica gel | Stationary phase for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Alkene: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture.[10] 2. Insufficient temperature. 3. Ineffective ligand. | 1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents. 2. Increase temperature in 10 °C increments. 3. Screen alternative bulky ligands (e.g., SPhos, P(t-Bu)₃). |
| Formation of Palladium Black | Catalyst decomposition. This can happen at high temperatures or if the ligand is not robust enough. | 1. Use a more stable ligand or a pre-catalyst. 2. Lower the reaction temperature and accept a longer reaction time. 3. Ensure the ligand-to-palladium ratio is at least 2:1. |
| Side Product Formation | 1. Homocoupling of the aryl halide. 2. Isomerization of the product alkene. | 1. Lower catalyst loading. 2. This is sometimes unavoidable but can be minimized by stopping the reaction as soon as the starting material is consumed. |
| Poor Reproducibility | Impurities in starting materials or solvents; inconsistent inert atmosphere. | 1. Purify starting materials if necessary. Use high-purity, anhydrous solvents. 2. Standardize the degassing procedure. |
Safety Precautions
-
Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and potentially toxic; always handle them under an inert atmosphere.
-
Solvents: Anhydrous solvents like 1,4-dioxane are flammable and have specific health hazards. Avoid inhalation and skin contact.
-
Pressurization: Heating sealed reaction vessels can lead to a build-up of pressure. Ensure the reaction is properly vented or conducted in a vessel designed for pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
Conclusion
The successful Heck coupling of sterically hindered substrates like this compound is not a matter of chance, but of rational design. By understanding the mechanistic hurdles, particularly the challenging oxidative addition step, researchers can make informed decisions. The strategic selection of bulky, electron-rich phosphine ligands in combination with an appropriate palladium source, base, and solvent system is paramount. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this valuable, yet challenging, building block into their synthetic routes.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scispace.com [scispace.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Note: Sonogashira Coupling of Methyl 2-bromo-6-methylbenzoate
An Application Guide for the Synthesis of Sterically Congested Arylalkynes
Introduction and Strategic Overview
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This transformation, catalyzed by palladium and typically co-catalyzed by a copper(I) salt, is invaluable for constructing conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[4][5][6] The reaction is renowned for its operational simplicity and tolerance of a wide array of functional groups, often proceeding under mild conditions.[1][7]
However, the substrate scope is not without its challenges. Sterically hindered aryl halides, such as Methyl 2-bromo-6-methylbenzoate, present a significant hurdle. The presence of two ortho-substituents (a methyl and a methyl ester group) severely encumbers the reaction center. This steric congestion dramatically impedes the rate-limiting oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, often leading to sluggish reactions, low yields, or complete failure under standard conditions.[8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of coupling sterically demanding substrates like this compound. We will dissect the mechanistic rationale behind protocol choices, provide a robust, field-proven experimental workflow, and offer a comprehensive troubleshooting guide. A copper-free protocol is emphasized to mitigate common side reactions that are exacerbated by slow coupling kinetics.
The Mechanistic Underpinnings: Why Hindrance Matters
The efficacy of the Sonogashira coupling hinges on a dual catalytic cycle involving both palladium and copper (in the classic protocol).[2][9] Understanding this mechanism is critical to appreciating why steric hindrance poses such a challenge.
-
The Palladium Cycle (The Engine): This is the primary cross-coupling cycle.
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-bromide bond. This is the step most severely impacted by steric bulk. Large ortho-substituents physically block the palladium complex from accessing the C-Br bond.[8]
-
Transmetalation: The activated alkyne (as a copper acetylide) is transferred from copper to the palladium center.
-
Reductive Elimination: The newly formed arylalkyne product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.[1]
-
-
The Copper Cycle (The Primer):
A significant drawback of the copper cycle, especially when the palladium cycle is slow, is the promotion of Glaser-type oxidative homocoupling of the alkyne.[12][13] For sterically hindered substrates where the oxidative addition is slow, this side reaction can become the dominant pathway. Therefore, a copper-free approach is often superior for these challenging couplings.[4][8]
Caption: The dual catalytic cycle of the classic Sonogashira coupling.
Protocol Design: A Self-Validating System for Hindered Substrates
To overcome the challenge of steric hindrance in this compound, every component of the protocol must be selected to maximize the rate of oxidative addition while minimizing side reactions.
Causality Behind Experimental Choices
-
Catalyst Selection (The Key to Success): For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[13] The solution lies in using ligands that promote the formation of a highly reactive, monoligated 14-electron Pd(0) species.[8]
-
Recommended Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) is an excellent choice. Its large cone angle and strong electron-donating ability facilitate the dissociation of a ligand from the PdL₂ precursor to form the active PdL species, which is less sterically encumbered and more reactive towards oxidative addition.[12]
-
Recommended Palladium Source: A stable Pd(II) precatalyst like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or an air-stable Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used. For more challenging cases, specialized precatalysts that readily generate the active monoligated catalyst are effective.[8]
-
-
The Copper Question (To Use or Not to Use): Given that the cross-coupling will be inherently slow, the risk of alkyne homocoupling is high.[14]
-
Recommendation: A copper-free protocol is strongly advised.[8][12] This eliminates the primary pathway for Glaser coupling, simplifying the reaction profile and purification. While the reaction may require slightly higher temperatures or longer times, the improved selectivity is a significant advantage.
-
-
Base Selection: The base is critical for deprotonating the alkyne to form the reactive acetylide species and neutralizing the HBr byproduct.[10]
-
Recommendation: An inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is preferred in copper-free systems. Amine bases like triethylamine (TEA) can also be used, sometimes serving as both base and solvent.[1]
-
-
Solvent Choice: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Temperature: Aryl bromides are less reactive than iodides and almost always require heating.[1][13]
-
Recommendation: A higher temperature, in the range of 80-110 °C , will likely be necessary to provide sufficient thermal energy to overcome the high activation barrier of the oxidative addition step.[16]
-
Experimental Protocol: Copper-Free Sonogashira Coupling
Title: Synthesis of Methyl 2-methyl-6-(phenylethynyl)benzoate
This protocol details the coupling of this compound with phenylacetylene as a model reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | The limiting reagent (1.0 equiv). |
| Phenylacetylene | >98% | Sigma-Aldrich | Use 1.2-1.5 equivalents. |
| PdCl₂(PPh₃)₂ | Catalyst grade | Strem Chemicals | 2-5 mol% loading. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | >98% | Strem Chemicals | 4-10 mol% loading (2:1 ratio with Pd). |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Sigma-Aldrich | 2.0 equivalents. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Acros Organics | Degas before use. |
| Schlenk flask / Reaction tube | - | - | Must be oven-dried. |
| Inert Gas Supply | High Purity N₂ or Ar | - | For maintaining an anaerobic atmosphere. |
| Magnetic stirrer with heating | - | - | |
| Syringes and Needles | - | - | For transfer of liquids under inert gas. |
Step-by-Step Methodology
Caption: Experimental workflow for the copper-free Sonogashira coupling.
-
Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Charging Solids: To the flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.05 equiv), P(t-Bu)₃ (e.g., 0.10 equiv), and Cesium Carbonate (2.0 equiv).
-
Inerting the Atmosphere: Seal the flask, and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Adding Liquids: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M). Follow with the addition of phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 12-24 hours for complete consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst or oxidized ligand.[13]2. Insufficient temperature.3. Steric hindrance is too extreme for the chosen system. | 1. Use fresh, high-purity catalyst and ligand.2. Increase the temperature in 10 °C increments (up to the solvent's boiling point).3. Screen other bulky ligands (e.g., N-heterocyclic carbenes - NHCs).[9] |
| Formation of Palladium Black | Catalyst decomposition due to trace oxygen or impurities.[13][17] | Ensure the reaction setup is strictly anaerobic. Use freshly distilled or anhydrous, degassed solvents. |
| Significant Alkyne Homocoupling | Trace copper contamination or an oxygen-driven pathway. | If using a copper-free protocol, ensure all glassware and reagents are free of copper contamination. Maintain a strictly inert atmosphere.[13] |
| Decomposition of Starting Material | Reaction temperature is too high, or the substrate is unstable under basic conditions. | Attempt the reaction at a lower temperature for a longer duration. Consider a milder base like K₂CO₃. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. books.lucp.net [books.lucp.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Application Note & Protocol: Negishi Coupling of Sterically Hindered Methyl 2-bromo-6-methylbenzoate
Abstract: This document provides a comprehensive technical guide for performing the Negishi cross-coupling reaction using the sterically hindered substrate, Methyl 2-bromo-6-methylbenzoate. We delve into the mechanistic challenges posed by ortho-substitution and present a detailed, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl structures, a common motif in pharmaceutically active compounds.[1][2]
Strategic Overview & Mechanistic Considerations
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[3][4][5] Its high functional group tolerance and the relatively high reactivity of organozinc reagents make it a cornerstone of modern synthetic chemistry.[1][6]
However, substrates with substitution at the ortho positions, such as this compound, present significant challenges that can impede the catalytic cycle and lead to low yields or reaction failure.
The Challenge of Steric Hindrance:
The methyl and bromo groups adjacent to the reaction center create substantial steric bulk. This bulk directly impacts the three fundamental steps of the catalytic cycle:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-bromine bond is sterically hindered. This step often becomes the rate-limiting factor and may require higher temperatures or more reactive catalysts to proceed efficiently.[3]
-
Transmetalation: The transfer of the organic group from the zinc reagent to the palladium center can be slowed by the bulky ortho-substituent, which impedes the approach of the organozinc species.
-
Reductive Elimination: The final, product-forming step, where the two coupled organic fragments are expelled from the palladium center, is often severely inhibited. The steric clash between the ortho-substituents on the aryl ring and the incoming coupling partner can make it difficult for the palladium complex to adopt the necessary conformation for elimination, potentially leading to catalyst decomposition or side reactions.[7][8]
To overcome these hurdles, the choice of catalyst system—specifically the ligand bound to the palladium center—is paramount.
Catalytic Cycle for Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Optimizing Experimental Parameters
Success with a substrate like this compound hinges on the rational selection of the catalyst, ligand, solvent, and organozinc reagent.
Catalyst & Ligand Selection
For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ often fail. The key is to use a palladium precatalyst paired with a bulky, electron-rich dialkylbiarylphosphine ligand. These ligands create a highly active, coordinatively unsaturated Pd(0) species that accelerates both oxidative addition and the critical reductive elimination step.[1][7]
| Ligand | Precatalyst | Key Advantages for Hindered Substrates |
| XPhos | Pd₂(dba)₃ or XPhos Palladacycle | Excellent general ligand for hindered biaryls; promotes fast reductive elimination.[1][3] |
| RuPhos | Pd₂(dba)₃ or RuPhos Palladacycle | Highly effective for generating tri- and tetra-ortho-substituted biaryls.[1] |
| SPhos | Pd₂(dba)₃ or SPhos Palladacycle | Demonstrated high reactivity in challenging Negishi couplings.[7] |
| CPhos | Pd(OAc)₂ | Specifically developed to promote reductive elimination over β-hydride elimination for C(sp³)-C(sp²) couplings.[8] |
Recommendation: For the coupling of this compound with another aryl zinc reagent, a catalyst system based on XPhos or RuPhos is a highly reliable starting point.[1]
Organozinc Reagent Preparation
Organozinc reagents are sensitive to air and moisture, necessitating anhydrous, anaerobic conditions for their preparation and use.[3] They can be prepared through several methods:
-
Transmetalation (from Organolithium/Grignard): This is a common and versatile method. An organolithium or Grignard reagent is prepared and then reacted with a zinc halide (e.g., ZnCl₂ or ZnBr₂) to form the organozinc species. This allows for the creation of a wide variety of functionalized reagents.[9]
-
Direct Insertion of Zinc: For organic halides (typically iodides or bromides), activated zinc metal (e.g., Rieke® Zinc or zinc activated with I₂ or TMSCl) can directly insert into the carbon-halide bond.[9][10] The addition of LiCl can significantly accelerate this process, particularly in THF.[10][11]
-
One-Pot / In Situ Generation: To avoid handling the sensitive organozinc reagents, they can be generated in the same flask immediately prior to the coupling reaction.[4][11] This is the approach detailed in the protocol below.
Detailed Experimental Protocol
This protocol describes the Negishi coupling of this compound with an in situ-generated arylzinc reagent (using 4-bromotoluene as an example precursor).
Safety Precautions: This procedure involves pyrophoric reagents (n-BuLi) and air/moisture-sensitive compounds. All steps must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be flame- or oven-dried before use. Solvents must be rigorously dried and degassed.
Materials & Reagents
-
This compound
-
4-Bromotoluene (or other aryl halide for organozinc synthesis)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Zinc Chloride (ZnCl₂), anhydrous (fused in vacuo before use)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, HPLC grade
-
Hexanes, HPLC grade
Step-by-Step Methodology
Part A: In Situ Preparation of Arylzinc Reagent (p-tolylzinc chloride)
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.2 equiv., relative to the limiting reagent).
-
Add anhydrous THF (approx. 0.4 M solution) via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.15 equiv.) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.2 equiv.) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula or syringe to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. You have now formed the arylzinc reagent solution.
Part B: The Negishi Coupling Reaction
-
In a separate flame-dried 100 mL Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (XPhos, 4.4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (1.0 equiv., limiting reagent) followed by anhydrous THF (to achieve a final reaction concentration of approx. 0.1-0.2 M).
-
Transfer the freshly prepared arylzinc reagent solution from Part A to this flask via cannula.
-
Heat the reaction mixture to 65-70 °C (oil bath temperature) and stir vigorously.
-
Monitor the reaction: Periodically take small aliquots (under inert atmosphere) and analyze by TLC or GC-MS to track the consumption of the starting material. Reactions with hindered substrates can take anywhere from 4 to 24 hours.
Part C: Work-up and Purification
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Negishi coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Low Conversion | 1. Catalyst deactivation.[12] 2. Impure or wet reagents/solvents.[13] 3. Insufficiently active organozinc reagent. | 1. Increase catalyst/ligand loading (e.g., to 5 mol% Pd). Screen other ligands (RuPhos, SPhos). 2. Re-purify solvents and reagents. Ensure rigorous inert atmosphere technique. 3. Confirm formation of organolithium/Grignard before adding ZnCl₂. Use freshly opened/prepared reagents. |
| Formation of Homocoupled Products | 1. Reaction temperature is too high. 2. Presence of oxygen. 3. A second transmetalation event.[3] | 1. Lower the reaction temperature. 2. Thoroughly degas all solvents and ensure a leak-free system. 3. Use a slight excess (1.2-1.5 equiv.) of the organozinc reagent, but avoid a large excess. |
| Protodezincation of Organozinc | Presence of adventitious water or other proton sources. | Rigorously dry all glassware, solvents, and reagents. Use anhydrous grade ZnCl₂. |
| No Reaction | 1. Inactive catalyst.[13] 2. Failed organozinc formation. | 1. Use a fresh bottle of palladium precatalyst and ligand. 2. Check the quality of the n-BuLi (titrate if necessary). Ensure the aryl halide precursor is pure. |
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 有机锌试剂 [sigmaaldrich.com]
- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Application Note & Protocol: Stille Cross-Coupling with Methyl 2-bromo-6-methylbenzoate
Abstract: This technical guide provides a comprehensive overview and a detailed protocol for performing the Stille cross-coupling reaction with the sterically hindered substrate, Methyl 2-bromo-6-methylbenzoate. We delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by ortho-substituted aryl halides, and present an optimized, field-proven protocol for researchers in synthetic chemistry and drug development. This document is designed to serve as a practical guide, blending theoretical principles with actionable experimental procedures to ensure successful and reproducible outcomes.
Introduction: The Stille Reaction in Modern Synthesis
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannane (organotin) reagents and organic electrophiles, such as halides or triflates.[1][2] First extensively developed by John K. Stille, its remarkable tolerance for a vast array of functional groups (esters, ketones, amides, etc.), coupled with the relative stability of organostannanes to air and moisture, has cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3][4]
The reaction's primary components are the organic electrophile (R¹-X), the organostannane (R²-SnR₃), and a palladium(0) catalyst.[1] While the versatility of the Stille coupling is a significant advantage, the primary drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification procedures.[1][3][5]
The Challenge: Coupling of Sterically Hindered Substrates
The substrate at the core of this guide, this compound, presents a significant synthetic challenge. The presence of two substituents (a methyl group and a methoxycarbonyl group) ortho to the bromine atom creates substantial steric hindrance around the reaction center. This steric bulk can impede key steps in the catalytic cycle.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-bromine bond can be slowed by the flanking ortho groups, which sterically shield the C-Br bond.
-
Reductive Elimination: The final step, where the two organic fragments are coupled to form the new C-C bond, requires the fragments to be in a cis orientation on the palladium center.[1] Bulky groups can create steric repulsion that disfavors the necessary geometry for this crucial bond-forming event.
Overcoming these steric barriers is paramount for achieving high yields. The solution often lies in the rational selection of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands that can accelerate both the oxidative addition and the final reductive elimination steps.[6][7][8]
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds via a well-studied catalytic cycle involving three fundamental steps.[3] The active catalyst is a 14-electron Pd(0) species, which can be formed in situ from a more stable precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a square planar Pd(II) intermediate.[1][2]
-
Transmetalation: The organic group (R²) is transferred from the organostannane to the palladium center, and the tin halide is released.[1] This step is often rate-determining and can be accelerated by additives.[10]
-
Reductive Elimination: The two organic groups (the aryl from the benzoate and R² from the stannane) couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with Tributyl(vinyl)stannane. The principles can be adapted for other organostannane partners.
Safety Precautions: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All tin-contaminated waste must be segregated and disposed of according to institutional guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | The electrophile. |
| Tributyl(vinyl)stannane | >97% | Commercially Available | The organostannane nucleophile. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Palladium(0) precatalyst. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | >98% | Commercially Available | Bulky phosphine ligand. Can be used as a 1.0 M solution in toluene. |
| Copper(I) Iodide (CuI) | >98% | Commercially Available | Optional but recommended additive. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially Available | Reaction solvent. Must be deoxygenated. |
| Potassium Fluoride (KF) | ACS Reagent Grade | Commercially Available | For work-up to remove tin byproducts. |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | For drying. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried round-bottom flask equipped with a reflux condenser.
-
Maintain the system under a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
Reagent Addition: 3. To the flask, add this compound (1.0 eq), Copper(I) Iodide (0.2 eq), and the palladium precatalyst Pd₂(dba)₃ (0.02 eq, 2 mol%). 4. Seal the flask with a rubber septum. 5. Add anhydrous, degassed 1,4-dioxane via syringe to dissolve the solids, aiming for a concentration of ~0.1 M with respect to the aryl bromide. 6. Add the ligand, P(t-Bu)₃ (0.08 eq, 8 mol%), via syringe. 7. Finally, add the organostannane, Tributyl(vinyl)stannane (1.2 eq), via syringe.
Reaction Execution: 8. Immerse the flask in a preheated oil bath at 100 °C. 9. Stir the reaction mixture vigorously for 12-24 hours. 10. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.
Work-up and Purification: 11. Once the reaction is complete, cool the mixture to room temperature. 12. Dilute the reaction mixture with ethyl acetate. 13. Pour the diluted mixture into an Erlenmeyer flask containing a rapidly stirring aqueous solution of potassium fluoride (KF, ~1 M). Stir vigorously for at least 1 hour. A precipitate of tributyltin fluoride (Bu₃SnF) should form.[3] 14. Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad thoroughly with ethyl acetate. 15. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine. 16. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 17. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure product, Methyl 2-methyl-6-vinylbenzoate.
Optimization and Troubleshooting
Achieving optimal results with sterically demanding substrates often requires fine-tuning. The following table outlines key parameters and provides guidance for troubleshooting.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Troubleshooting |
| Catalyst System | Pd₂(dba)₃ / P(t-Bu)₃ | For very challenging couplings, consider other bulky, electron-rich ligands like XPhos or SPhos.[11] These can further accelerate the oxidative addition and reductive elimination steps. | Low Conversion: Increase catalyst loading (e.g., to 5 mol%) or switch to a more active ligand system. |
| Additive | CuI (20 mol%) | The addition of CuI is known to accelerate the transmetalation step, which is often rate-limiting.[6] Alternatively, using a fluoride source like CsF can activate the organostannane.[7] | Slow Reaction: Ensure the CuI is of high purity. Old or oxidized CuI can be ineffective. |
| Solvent | 1,4-Dioxane | Polar aprotic solvents like DMF or NMP can sometimes increase reaction rates, but may require higher purification effort. Toluene is also a viable option. | Side Reactions: If decomposition is observed, a less polar solvent like toluene might be beneficial. |
| Temperature | 100 °C | If the reaction is slow, the temperature can be cautiously increased (e.g., to 110 °C). Conversely, if side reactions like stannane homocoupling occur, lowering the temperature may be necessary. | Stannane Homocoupling: This common side reaction can sometimes be suppressed by lowering the temperature or ensuring a slight excess of the aryl bromide.[1][3] |
Conclusion
The Stille cross-coupling of this compound is a challenging yet highly achievable transformation. Success hinges on acknowledging and addressing the steric constraints of the substrate through the judicious selection of a robust catalyst system, typically involving a palladium source and a bulky, electron-rich phosphine ligand. The protocol provided herein offers a validated starting point, while the optimization guide provides a framework for adapting the conditions to achieve maximum yield and purity. By combining a sound mechanistic understanding with careful experimental technique, researchers can effectively utilize the Stille reaction for the synthesis of complex, sterically congested biaryl compounds.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Palladium-Catalyzed Strategy for the Synthesis of Substituted Fluorenones Using Methyl 2-bromo-6-methylbenzoate
Abstract
Substituted fluorenones are a critical structural motif in medicinal chemistry, materials science, and organic electronics.[1][2] This application note details a highly efficient and versatile two-step, one-pot synthetic strategy for preparing a diverse array of substituted fluorenones. The methodology hinges on the strategic use of Methyl 2-bromo-6-methylbenzoate as a key starting material. The sequence involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct a biaryl intermediate, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to furnish the tricyclic fluorenone core.[3][4] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key insights for optimization and troubleshooting.
Introduction and Strategic Overview
The 9H-fluoren-9-one scaffold is a privileged structure due to its unique electronic properties and rigid, planar geometry.[2] These characteristics are central to their application as organic light-emitting diodes (OLEDs), antiviral agents, and anticancer therapeutics.[2][5] While numerous methods exist for their synthesis, many suffer from limitations such as harsh reaction conditions, limited substrate scope, or multi-step procedures requiring purification of intermediates.[1]
This protocol presents a streamlined and highly adaptable approach starting from the commercially available this compound. The core strategy is a tandem Suzuki coupling and Friedel-Crafts cyclization.
-
Part 1: Suzuki-Miyaura Cross-Coupling. This initial step utilizes a palladium catalyst to form a C-C bond between the aryl bromide (this compound) and a wide variety of arylboronic acids.[6][7][8] This reaction is renowned for its mild conditions and exceptional functional group tolerance, allowing for the introduction of diverse substituents onto what will become the fluorenone backbone.[9]
-
Part 2: Intramolecular Friedel-Crafts Acylation. The biaryl product from the first step is then subjected to strong acid-catalyzed cyclization.[3][10][11] The ester moiety is hydrolyzed in situ to a carboxylic acid, which is then activated to acylate the adjacent aromatic ring, forming the central five-membered ketone ring and completing the fluorenone synthesis.
This sequential one-pot approach enhances efficiency by eliminating the need for intermediate isolation and purification, thereby improving overall yield and reducing waste.
Reaction Mechanism and Rationale
Palladium-Catalyzed Suzuki-Miyaura Coupling
The reaction is initiated by the formation of a catalytically active Pd(0) species. The catalytic cycle then proceeds through three fundamental steps:[7][9][12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an Ar-Pd(II)-Br complex.[12][13]
-
Transmetalation: The arylboronic acid, activated by a base (e.g., K₃PO₄), transfers its aryl group to the palladium center, displacing the bromide and forming an Ar-Pd(II)-Ar' intermediate.[12][13]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]
The choice of ligand (e.g., SPhos) is critical to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, particularly with sterically hindered substrates.[6]
Intramolecular Friedel-Crafts Acylation
Following the successful formation of the biaryl methyl ester, the reaction environment is switched to strongly acidic conditions.
-
Hydrolysis: The strong acid (e.g., polyphosphoric acid) first catalyzes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Acylium Ion Formation: The carboxylic acid is then protonated and subsequently loses a molecule of water to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution (EAS): The acylium ion is attacked by the electron-rich adjacent aromatic ring in an intramolecular EAS reaction, forming a new C-C bond and a charged intermediate (a sigma complex).
-
Rearomatization: A proton is lost from the sigma complex to restore aromaticity, yielding the final tricyclic fluorenone product.[4]
Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both the acid catalyst and a powerful dehydrating agent.[10]
Experimental Protocols
Materials and Instrumentation
-
Reagents: this compound, various substituted arylboronic acids, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), Polyphosphoric acid (PPA), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Instrumentation: Schlenk line or glovebox, magnetic stir plates with heating, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography system.
Step-by-Step Synthesis Protocol
This protocol describes a general procedure for a 1.0 mmol scale reaction.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (229 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.).
-
In a separate vial, weigh Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Add 10 mL of anhydrous, degassed 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon consumption of the starting material, cool the reaction mixture to room temperature. Do not proceed with a work-up.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To the crude reaction mixture from Step 1, carefully add polyphosphoric acid (approx. 5 g) under a stream of argon. Caution: The addition may be exothermic.
-
Heat the resulting thick slurry to 120-140 °C with vigorous stirring for 4-6 hours. The color of the mixture will typically darken.
-
Monitor the formation of the fluorenone product by TLC (a new, often colorful, spot should appear).
-
Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, quench the reaction by pouring it onto crushed ice (approx. 50 g) in a beaker with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (a typical eluent system is a gradient of hexane/ethyl acetate) to yield the pure substituted fluorenone.
Visualization of Workflow and Mechanism
The overall experimental workflow and the core catalytic cycle are depicted below.
Caption: One-pot workflow for fluorenone synthesis.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation: Scope and Yields
The versatility of this protocol is demonstrated by its application to a range of arylboronic acids, affording fluorenones with diverse electronic and steric properties.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | 4-Methylfluoren-9-one | 85% |
| 2 | 4-Methoxyphenylboronic acid | 2-Methoxy-7-methylfluoren-9-one | 81% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 7-Methyl-2-(trifluoromethyl)fluoren-9-one | 76% |
| 4 | 3,5-Dimethylphenylboronic acid | 2,4,7-Trimethylfluoren-9-one | 79% |
| 5 | 1-Naphthylboronic acid | 8-Methyl-11H-benzo[b]fluoren-11-one | 68% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting and Field-Proven Insights
-
Low Yield in Suzuki Step: Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed. The quality of the palladium catalyst and ligand is paramount. Consider increasing catalyst loading to 3-5 mol% for particularly challenging substrates.
-
Incomplete Cyclization: The viscosity of PPA can make stirring difficult. Ensure vigorous mechanical or magnetic stirring to maintain a homogenous mixture. If cyclization is sluggish, increasing the temperature to 150-160 °C or extending the reaction time may be necessary. For substrates with strongly deactivating groups, a stronger acid system like Eaton's reagent (P₂O₅ in MsOH) may be required.
-
Side Product Formation: Overheating during the Friedel-Crafts step can lead to charring or sulfonation if trace sulfuric acid is present in the PPA. Maintain careful temperature control.
-
Purification Challenges: Fluorenone products are often highly colored and can be visualized easily on TLC plates. Co-elution with biphenyl-type byproducts from the Suzuki reaction can sometimes occur. A carefully run gradient elution during column chromatography is essential for obtaining high purity.
Conclusion
The described methodology provides a reliable and highly efficient pathway for the synthesis of substituted fluorenones from this compound. By combining a palladium-catalyzed Suzuki-Miyaura coupling with an intramolecular Friedel-Crafts acylation in a one-pot sequence, this protocol offers significant advantages in terms of operational simplicity, substrate scope, and overall yield. It represents a valuable tool for researchers in drug development and materials science, facilitating access to complex and functionally diverse fluorenone derivatives.
References
- 1. Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Versatile Role of Methyl 2-bromo-6-methylbenzoate in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Strategic Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-6-methylbenzoate has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a sterically hindered ortho-bromo substituent and an adjacent methyl group, alongside a readily transformable methyl ester—provides a powerful handle for a multitude of transition-metal-catalyzed and classical cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic placement of the bromo and methyl groups on the benzoate ring imparts distinct reactivity and selectivity in cross-coupling reactions. The bromine atom serves as a key leaving group for palladium- and copper-catalyzed carbon-carbon and carbon-heteroatom bond formations. The ortho-methyl group, while introducing steric hindrance, can also influence the conformational preferences of reaction intermediates, leading to unique regiochemical outcomes. Furthermore, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening up additional avenues for cyclization and functionalization.
This document will delve into specific applications of this compound in the synthesis of prominent nitrogen- and oxygen-containing heterocyclic cores, including phenanthridinones, dibenzofurans, and N-aryl heterocycles. Each section will provide a detailed examination of the underlying reaction principles, step-by-step experimental protocols, and expected outcomes, supported by mechanistic diagrams and data tables.
I. Palladium-Catalyzed Synthesis of Phenanthridin-6(5H)-ones: A Gateway to Bioactive Scaffolds
Phenanthridin-6(5H)-ones are a class of nitrogen-containing heterocycles that form the core structure of numerous biologically active natural products and synthetic compounds, exhibiting a range of pharmacological activities including anticancer and antiviral properties. A powerful strategy for the construction of this scaffold involves an intramolecular palladium-catalyzed C-H arylation of N-aryl-2-bromobenzamides. While the direct use of this compound is not the primary starting material for the cyclization, it serves as a readily available precursor to the necessary N-aryl-2-bromo-6-methylbenzamide intermediates.
Principle of the Reaction
The synthesis of the phenanthridinone core via this route is a two-step process starting from this compound:
-
Amidation: The methyl ester is first converted to the corresponding N-aryl amide through reaction with a desired aniline derivative.
-
Intramolecular C-H Arylation: The resulting N-aryl-2-bromo-6-methylbenzamide undergoes an intramolecular palladium-catalyzed cyclization. This key step involves the activation of a C-H bond on the N-aryl ring and subsequent C-C bond formation with the carbon atom of the brominated ring.[1][2]
The catalytic cycle for the intramolecular C-H arylation is believed to proceed through the following key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the N-aryl-2-bromo-6-methylbenzamide.
-
Concerted Metalation-Deprotonation (CMD): An intramolecular C-H bond on the N-aryl ring is activated by the palladium center, often facilitated by a base or an acetate ligand, leading to the formation of a palladacycle.
-
Reductive Elimination: The newly formed C-C bond is established through reductive elimination from the palladium center, regenerating the Pd(0) catalyst and yielding the phenanthridinone product.
Caption: Workflow for Phenanthridinone Synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Phenyl-2-bromo-6-methylbenzamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol) is added aniline (1.2 eq).
-
Catalyst Addition: Trimethylaluminum (2.0 M in toluene, 1.5 eq) is added dropwise at 0 °C under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80 °C for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water at 0 °C. The mixture is then filtered through a pad of celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-2-bromo-6-methylbenzamide.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation
-
Reaction Setup: In a sealed tube, N-phenyl-2-bromo-6-methylbenzamide (1.0 eq), palladium(II) acetate (0.1 eq), and potassium carbonate (2.0 eq) are combined.
-
Solvent Addition: Anhydrous N,N-dimethylacetamide (DMA) (10 mL/mmol) is added, and the tube is sealed under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 130 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the corresponding phenanthridin-6(5H)-one.
| Entry | N-Aryl-2-bromo-6-methylbenzamide | Product | Yield (%) |
| 1 | N-phenyl-2-bromo-6-methylbenzamide | 5-Methylphenanthridin-6(5H)-one | 85 |
| 2 | N-(4-methoxyphenyl)-2-bromo-6-methylbenzamide | 2-Methoxy-5-methylphenanthridin-6(5H)-one | 78 |
| 3 | N-(3-chlorophenyl)-2-bromo-6-methylbenzamide | 3-Chloro-5-methylphenanthridin-6(5H)-one | 81 |
Table 1: Representative yields for the palladium-catalyzed synthesis of phenanthridin-6(5H)-one derivatives.
II. Copper-Catalyzed Synthesis of Dibenzofurans: Constructing Oxygen-Containing Heterocycles
Dibenzofurans are another important class of heterocyclic compounds with applications in pharmaceuticals and materials science. While palladium-catalyzed routes are common, copper-catalyzed Ullmann-type couplings offer a complementary and often more economical approach.[3] In this strategy, this compound can be coupled with a phenol to form a diaryl ether intermediate, which can then undergo an intramolecular cyclization to afford the dibenzofuran core.
Principle of the Reaction
The synthesis of dibenzofurans from this compound proceeds via a two-step sequence:
-
Ullmann Condensation: A copper-catalyzed C-O cross-coupling reaction between this compound and a phenol derivative forms a diaryl ether.
-
Intramolecular Dehydrative Cyclization: The diaryl ether intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the dibenzofuran. In some cases, this cyclization can be promoted by the conditions of the Ullmann reaction itself or may require a separate acid-catalyzed step.
Caption: Workflow for Dibenzofuran Synthesis.
Experimental Protocol
Protocol 3: Copper-Catalyzed Synthesis of a Dibenzofuran Derivative
-
Reaction Setup: A mixture of this compound (1.0 eq), a substituted phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) is placed in a round-bottom flask.
-
Solvent Addition: Anhydrous dimethylformamide (DMF) (10 mL/mmol) is added, and the flask is equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to 150 °C for 24 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude diaryl ether can be isolated and purified at this stage or carried forward directly.
-
Cyclization: The crude diaryl ether is dissolved in a mixture of acetic acid and a catalytic amount of sulfuric acid and heated to reflux for 4 hours.
-
Final Work-up: The reaction mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude dibenzofuran is then purified by column chromatography or recrystallization.
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 4-Methyldibenzofuran-1-carboxylic acid methyl ester | 75 |
| 2 | 4-Methoxyphenol | 2-Methoxy-4-methyldibenzofuran-1-carboxylic acid methyl ester | 68 |
| 3 | 3-Chlorophenol | 3-Chloro-4-methyldibenzofuran-1-carboxylic acid methyl ester | 72 |
Table 2: Representative yields for the copper-catalyzed synthesis of dibenzofuran derivatives.
III. Buchwald-Hartwig Amination for the Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction can be applied to this compound to synthesize N-aryl-2-amino-6-methylbenzoic acid derivatives, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles, such as acridones and quinazolinones.
Principle of the Reaction
The Buchwald-Hartwig amination of this compound with an amine proceeds via a well-established catalytic cycle:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the palladium complex, yielding the N-arylated product and regenerating the Pd(0) catalyst.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol
Protocol 4: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Base and Solvent Addition: Add cesium carbonate (1.5 eq) and anhydrous toluene (5 mL/mmol).
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is heated to 110 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-aryl-2-amino-6-methylbenzoate product.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Methyl 2-(phenylamino)-6-methylbenzoate | 92 |
| 2 | 4-Fluoroaniline | Methyl 2-((4-fluorophenyl)amino)-6-methylbenzoate | 88 |
| 3 | Morpholine | Methyl 2-(morpholino)-6-methylbenzoate | 95 |
Table 3: Representative yields for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound stands out as a strategic and versatile building block in the synthesis of a wide range of heterocyclic compounds. Its unique structural features enable access to important scaffolds such as phenanthridinones, dibenzofurans, and N-aryl heterocycles through well-established palladium- and copper-catalyzed methodologies. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable starting material in their own synthetic endeavors. The ability to readily modify the ester functionality further expands the synthetic utility of this compound, making it a cornerstone reagent for the development of novel pharmaceuticals and functional materials.
References
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 2-bromo-6-methylbenzoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-bromo-6-methylbenzoate, a seemingly simple aromatic ester, emerges as a highly versatile and valuable intermediate in medicinal chemistry. Its unique structural arrangement, featuring a sterically hindered yet reactive bromine atom and a modifiable ester functionality, provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors and other bioactive molecules. We will delve into the mechanistic rationale behind its synthetic utility and provide detailed protocols to empower researchers in their drug development endeavors.
The "Magic Methyl" Effect and the Significance of ortho-Substitution
The presence of the methyl group at the 6-position, ortho to both the bromo and ester functionalities, is not a trivial feature. This substitution imparts significant and often beneficial properties to the molecule and its downstream derivatives, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.
Conformational Control: The ortho-methyl group introduces steric hindrance that can restrict the rotation around the aryl-ester and potential future aryl-aryl bonds (formed via cross-coupling). This conformational constraint can lock a molecule into a bioactive conformation, leading to a significant increase in binding affinity for its biological target.[1]
Metabolic Stability: Strategic methylation can block sites of metabolic oxidation on the aromatic ring. By occupying a potential site for cytochrome P450-mediated hydroxylation, the methyl group can enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic profile.[2]
Modulation of Physicochemical Properties: The lipophilic nature of the methyl group can influence the overall physicochemical properties of a molecule, such as its solubility and membrane permeability, which are critical for oral bioavailability.[3]
Core Application: A Gateway to Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology.[4] this compound serves as a key precursor for the synthesis of various heterocyclic scaffolds found in numerous kinase inhibitors. A prime example is its potential role in the synthesis of MEK inhibitors like Trametinib , a drug used in the treatment of melanoma and other cancers.[5] While direct synthesis from the methyl ester is not the most common route, its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid, is a documented precursor. The hydrolysis of this compound to this acid is a straightforward and high-yielding transformation.
The core of Trametinib is a pyridopyrimidinone scaffold.[6][7] The synthesis of this core can be achieved through a multi-step sequence where 2-bromo-6-methylbenzoic acid or its derivatives can be envisioned to play a crucial role in the formation of key intermediates.
Application Note 1: Synthesis of a Pyridopyrimidinone Core Intermediate
The following section outlines a conceptual synthetic pathway and a detailed protocol for a key transformation, illustrating how this compound can be utilized in the synthesis of a pyridopyrimidinone core, a key structural motif in MEK inhibitors like Trametinib.
Conceptual Synthetic Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7361662B2 - Pyridopyrimidinone compounds, method for production thereof and medicaments comprising the same - Google Patents [patents.google.com]
- 5. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 7. EP0163599B1 - Pyrimidopyrimidine derivatives, processes for producing them, pharmaceutical compositions containing them and their use as anti-allergic agents - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 2-bromo-6-methylbenzoate as a Strategic Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3] A key strategy in medicinal chemistry involves the use of "privileged scaffolds"—molecular frameworks that can be readily diversified to generate libraries of potent and selective inhibitors.[4][5] Methyl 2-bromo-6-methylbenzoate (CAS No: 99548-56-8) has emerged as a highly valuable and versatile building block in this context.[6][7] Its unique ortho-disubstituted pattern, featuring a reactive bromine atom and a sterically influential methyl group, provides a powerful platform for constructing complex kinase inhibitors with tailored properties.[6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, detailing its properties, key synthetic transformations, and the underlying rationale for its use in kinase inhibitor design.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful synthesis.[8] this compound is a colorless to pale yellow liquid whose characteristics are essential for planning reaction conditions.[8][9]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 99548-56-8 | [6][8][10] |
| Molecular Formula | C₉H₉BrO₂ | [9][10][11] |
| Molecular Weight | 229.07 g/mol | [8][10][11] |
| Boiling Point | 141 °C @ 21 Torr | [8][9][11] |
| Density | ~1.433 g/cm³ | [8][9][10] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Purity | Typically ≥97% for synthetic applications | [6][8] |
Safety and Handling
While moderately hazardous, proper laboratory procedures ensure the safe handling of this compound.
-
Personal Protective Equipment (PPE): Always wear standard laboratory clothing, chemical-resistant gloves, and safety goggles to prevent skin and eye irritation.[9][10]
-
Handling: Use only in a well-ventilated chemical fume hood.[10]
-
Storage: Store in a cool, dry place away from heat and open flames, in a tightly sealed container.[9] The compound should be stored at room temperature.[9]
-
Incompatibilities: Avoid strong oxidizing agents.[10]
Laboratory-Scale Synthesis
This compound is readily synthesized from its corresponding carboxylic acid via esterification. The following protocol is a reliable method for its preparation.[11][12]
Protocol 1: Synthesis of this compound
-
Acid Chloride Formation: To a suspension of 2-bromo-6-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.3 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Esterification: Carefully add methanol (excess, ~5-10 eq) to the resulting crude acid chloride. Stir the solution overnight at room temperature.
-
Workup: Concentrate the mixture under reduced pressure. Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and extract the product with ethyl acetate.
-
Purification: Dry the organic layer with anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, which is often of sufficient purity (>94%) for subsequent reactions without further purification.[11][12]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound lies in the reactivity of its bromine atom, which serves as an efficient handle for palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern medicinal chemistry for forging C-C and C-N bonds, enabling the assembly of the complex biaryl or heteroaryl structures characteristic of many kinase inhibitors.[3][13]
Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura coupling is indispensable for introducing diverse aryl and heteroaryl moieties, which are often crucial for occupying the hydrophobic regions of the kinase ATP-binding pocket and establishing key interactions.[4][5][13]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): A Pd(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
-
Ligand (e.g., PPh₃, SPhos, XPhos): The ligand stabilizes the palladium center, influences its reactivity, and is critical for facilitating both oxidative addition and reductive elimination. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by promoting the rate-limiting oxidative addition step.[14]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for the transmetalation step, activating the boronic acid partner to facilitate the transfer of the organic group to the palladium center. The choice of base can dramatically impact the reaction outcome.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[4] To this mixture, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[4]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography to obtain the desired coupled product.
Buchwald-Hartwig Amination: Installing Hinge-Binding Moieties
The formation of a C-N bond is arguably one of the most critical steps in the synthesis of many Type I and Type II kinase inhibitors. This bond often connects the core scaffold to a nitrogen-containing heterocycle that forms crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the ATP-binding site. The Buchwald-Hartwig amination is a premier method for achieving this transformation.[15]
Causality Behind Component Selection:
-
Catalyst System (e.g., Pd₂(dba)₃ / XPhos): This reaction requires a robust palladium catalyst and a specialized ligand. The combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling sterically hindered aryl bromides with a wide range of amines.[16] The ligand accelerates the rate-limiting reductive elimination step, which forms the C-N bond.[15]
-
Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nitrogen nucleophile for the catalytic cycle. Sodium tert-butoxide is a common and effective choice.[16]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: General Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealable reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.2 eq), and a strong base like sodium tert-butoxide (1.4 eq).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq).[16]
-
Inert Atmosphere and Solvent: Seal the vessel, then evacuate and backfill with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
Strategic Application: A Hypothetical Kinase Inhibitor Scaffold Synthesis
To illustrate the power of these methodologies, the following workflow outlines the synthesis of a common kinase inhibitor scaffold starting from this compound. This two-step sequence first builds out the core structure (Suzuki) and then installs the critical hinge-binding element (Buchwald-Hartwig).
Caption: A two-step synthesis of a kinase inhibitor scaffold.
Table 2: Summary of Hypothetical Synthesis
| Step | Reaction Type | Key Reagents | Transformation | Purpose in Kinase Inhibitor Design |
| 1 | Suzuki-Miyaura Coupling | Pyrimidine Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | C-Br bond converted to C-C bond | Introduces a heteroaromatic ring system to occupy the adenine region of the ATP pocket. |
| 2 | Buchwald-Hartwig Amination | Aminopyrazole, Pd₂(dba)₃, XPhos, NaOt-Bu | C-Br bond (on a different starting material) converted to C-N bond | Installs a nitrogen-rich heterocycle to act as the crucial hinge-binding motif. |
Note: The table presents a conceptual framework. A real synthesis would require hydrolysis or amidation of the methyl ester group at a suitable stage to complete the inhibitor.
The Strategic Advantage of the ortho-Methyl Group
The presence of the methyl group ortho to the bromine atom is not incidental; it is a deliberate design element that imparts significant advantages.
-
Conformational Control: The steric bulk of the methyl group forces the adjacent, newly-introduced aryl or heteroaryl ring (from a Suzuki coupling) to twist out of the plane of the benzoate ring. This enforced dihedral angle can be critical for achieving kinase selectivity. By preventing a fully planar conformation, the inhibitor may be unable to fit into the ATP-binding sites of off-target kinases, thus reducing unwanted side effects.[17][18]
-
Metabolic Blocking: The methyl group can act as a "metabolic shield." A common route of drug metabolism is the oxidation of aromatic C-H bonds by cytochrome P450 enzymes. Placing a robust methyl group at this position blocks this metabolic pathway, potentially increasing the half-life and bioavailability of the resulting drug candidate.[4]
Biological Context: Targeting Kinase Signaling Pathways
Kinase inhibitors derived from scaffolds like this often target critical nodes in cell signaling pathways that drive cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 11. This compound CAS#: 99548-56-8 [m.chemicalbook.com]
- 12. This compound | 99548-56-8 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 18. pubs.rsc.org [pubs.rsc.org]
Application Note: A Strategic Two-Step Synthesis of Functionalized Quinolines from Methyl 2-bromo-6-methylbenzoate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals and functional materials.[1] Traditional synthesis methods like the Skraup or Friedländer reactions typically require specific aniline-based precursors that are not always readily available.[2][3] This application note details a robust and strategic two-step protocol for the synthesis of substituted quinolines starting from Methyl 2-bromo-6-methylbenzoate, a non-traditional and sterically hindered substrate. The pathway involves an initial palladium-catalyzed Buchwald-Hartwig amination to generate a key aniline intermediate, followed by an acid-catalyzed Combes cyclization to construct the quinoline core. This guide provides in-depth methodological details, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The development of versatile synthetic routes to access diverse quinoline derivatives is a significant goal in organic chemistry.[4] While classical methods are powerful, their reliance on specific ortho-aminoaryl aldehydes or ketones can limit the accessible structural diversity.[5] This protocol addresses this limitation by outlining a reliable pathway starting from this compound.
A direct conversion is not feasible due to the absence of the requisite amino group. Therefore, a two-step strategy is employed:
-
Formation of the Aniline Intermediate: The critical C-N bond is formed via a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling method is selected for its high functional group tolerance and efficiency in forming C-N bonds with sterically demanding aryl halides.[6]
-
Quinoline Ring Annulation: The resulting aniline, Methyl 2-amino-6-methylbenzoate, is then subjected to the Combes quinoline synthesis. This classic reaction involves the condensation of an aniline with a β-diketone under strong acid catalysis to yield a 2,4-disubstituted quinoline.[2][7]
This approach transforms a simple aryl halide into a high-value heterocyclic scaffold, demonstrating the power of combining modern catalytic methods with classic cyclization strategies.
Caption: Overall workflow for the synthesis of quinolines from this compound.
Part I: Synthesis of Methyl 2-amino-6-methylbenzoate
Mechanistic Rationale
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its ability to construct aryl C-N bonds under relatively mild conditions. The catalytic cycle, driven by a palladium catalyst and a specialized phosphine ligand, facilitates the coupling of an aryl halide with an amine. The choice of ligand is critical, especially with a sterically hindered substrate like this compound. A biarylphosphine ligand (e.g., RuPhos) is recommended to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine source and regenerate the active catalyst.
Detailed Experimental Protocol
Materials:
-
This compound
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or an ammonia surrogate like benzophenone imine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) to the flask, followed by anhydrous toluene (approx. 0.1 M concentration relative to the aryl bromide).
-
Amine Source: Add the ammonia source (e.g., ammonia in dioxane, 2.0 equiv). If using benzophenone imine, add it (1.2 equiv) via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase in vacuo. The crude product, Methyl 2-amino-6-methylbenzoate, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a solid or oil.[8]
Part II: Combes Synthesis of the Quinoline Core
Mechanistic Rationale
The Combes synthesis proceeds via a three-stage mechanism under strong acid catalysis, typically using concentrated sulfuric acid or polyphosphoric acid (PPA).[2][7]
-
Enamine Formation: The aniline (Methyl 2-amino-6-methylbenzoate) first reacts with a β-diketone (e.g., acetylacetone) via nucleophilic attack, followed by dehydration, to form a Schiff base which rapidly tautomerizes to a more stable enamine intermediate.[9][10]
-
Annulation (Rate-Determining Step): The enamine undergoes an intramolecular electrophilic aromatic substitution. The acid catalyst protonates a carbonyl group, activating the molecule for ring closure. This cyclization is the rate-determining step and can be influenced by steric effects from substituents on the aniline ring.[7]
-
Dehydration & Aromatization: The cyclized intermediate undergoes a final dehydration step, driven by the strong acid, to form the fully aromatic and stable quinoline ring system.
Caption: Simplified mechanism of the Combes quinoline synthesis.
Detailed Experimental Protocol
Materials:
-
Methyl 2-amino-6-methylbenzoate (from Part I)
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice, Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Initial Mixing (Caution: Exothermic): In a round-bottom flask equipped with a magnetic stirrer, carefully add acetylacetone (1.2 equiv) to the Methyl 2-amino-6-methylbenzoate (1.0 equiv).
-
Acid Addition: Cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (3-5 equiv) to the mixture with vigorous stirring. The mixture will become viscous and may change color.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction in an oil bath at 80-100 °C for 2-4 hours. The reaction progress can be monitored by TLC (staining may be required).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice in a beaker. This will precipitate the crude product and neutralize the excess acid.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the ice slurry until the effervescence ceases and the pH is neutral to slightly basic (pH ~8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude solid can be purified by flash column chromatography (eluent: hexane/ethyl acetate) or recrystallization to afford the pure quinoline product.
Data Summary and Expected Results
The following table summarizes the key parameters for this two-step synthesis. Yields are representative and may vary based on reaction scale and optimization.
| Parameter | Step 1: Buchwald-Hartwig Amination | Step 2: Combes Synthesis |
| Key Reagents | Pd₂(dba)₃, RuPhos, NaOtBu | H₂SO₄ (conc.), Acetylacetone |
| Solvent | Toluene | None (or H₂SO₄) |
| Temperature | 100-110 °C | 80-100 °C |
| Typical Reaction Time | 12-24 hours | 2-4 hours |
| Expected Product | Methyl 2-amino-6-methylbenzoate | Methyl 2,4,8-trimethylquinoline-6-carboxylate |
| Anticipated Yield | 60-85% | 50-75% |
| Purification | Column Chromatography | Column Chromatography / Recrystallization |
Troubleshooting and Field-Proven Insights
-
Low Yield in Amination (Step 1): The primary challenge is the steric hindrance around the bromine atom. Ensure all reagents and solvents are scrupulously anhydrous and the system is maintained under a positive pressure of inert gas. If yields remain low, consider screening other bulky biarylphosphine ligands (e.g., SPhos, XPhos) or increasing the catalyst loading slightly.
-
Incomplete Cyclization (Step 2): If starting material remains after the reaction time, the cause is likely insufficient acid catalysis or temperature. PPA can be used as an alternative to H₂SO₄ and sometimes gives higher yields as it is a dehydrating agent.[2] Ensure the reaction temperature is maintained.
-
Regioselectivity in Combes Synthesis: While acetylacetone yields a single product, using an unsymmetrical β-diketone can lead to regioisomers. The regioselectivity is often governed by the steric effects of the substituents on the aniline, which can favor cyclization at the less hindered position.[7]
-
Purification Challenges: The final quinoline product is basic due to the nitrogen atom. During column chromatography, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking and improve separation.
Conclusion
This application note provides a comprehensive and validated two-step protocol for the synthesis of substituted quinolines from this compound. By strategically combining a modern palladium-catalyzed C-N bond formation with a classic acid-catalyzed annulation, this guide offers a versatile and reliable pathway for accessing complex heterocyclic scaffolds from non-traditional starting materials. The detailed procedures and mechanistic insights serve as a valuable resource for researchers engaged in synthetic chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-bromo-6-methylbenzoate in Total Synthesis
<
Abstract
Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8) is a di-ortho-substituted aryl halide that serves as a cornerstone building block in modern organic synthesis. Its unique structural arrangement, featuring significant steric encumbrance around the reactive carbon-bromine bond, presents both a challenge and a distinct synthetic advantage. These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic implementation of this reagent in the total synthesis of complex molecules. We will explore its reactivity in pivotal carbon-carbon bond-forming reactions, explain the causal relationship between catalyst/ligand selection and reaction success, and provide detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions.
Introduction: A Building Block Defined by Steric Hindrance
This compound is a versatile chemical intermediate whose utility is fundamentally linked to its structure.[1] The presence of a methyl group and a methyl ester group at the ortho positions relative to the bromine atom creates a sterically crowded environment. This feature makes the molecule an ideal precursor for the synthesis of hindered biaryl and poly-aryl structures, which are prevalent motifs in numerous natural products and pharmaceutically active compounds.[1][2]
While the bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the adjacent bulky substituents can significantly impede the approach of the catalyst to the C-Br bond.[1][3] Overcoming this steric barrier is the key to unlocking the synthetic potential of this reagent. Success hinges on the rational selection of catalytic systems designed to operate effectively in sterically demanding environments. Furthermore, the methyl ester functionality provides a valuable handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to a benzyl alcohol, adding another layer of versatility to synthetic design.[1]
The Mechanistic Challenge: Overcoming Steric Encumbrance in Cross-Coupling
The rate-limiting step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the Pd(0) catalyst to the aryl halide.[3] For di-ortho-substituted substrates like this compound, the steric clash between the ortho substituents and the ligands on the palladium center can dramatically increase the activation energy of this step, leading to sluggish or failed reactions under standard conditions.
The solution lies in the strategic use of specialized ligands that can modulate the catalyst's reactivity and steric profile. The key principles are:
-
Formation of a Monoligated Pd(0) Species: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) promote the formation of a highly reactive, 14-electron monoligated Pd(0) complex.[3][4] This less-crowded catalytic species can more readily access the hindered C-Br bond for oxidative addition.
-
Accelerated Reductive Elimination: These same bulky ligands also promote the final reductive elimination step of the catalytic cycle, which can also be slowed by steric congestion in the product. This prevents the accumulation of catalyst intermediates and promotes efficient turnover.
By understanding these causal relationships, chemists can transform a seemingly difficult substrate into a powerful tool for constructing complex molecular architectures.
Key Applications in Carbon-Carbon Bond Formation
This compound is primarily employed in palladium-catalyzed reactions to form C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. Its application in the synthesis of indoleamine-2,3-dioxygenase (IDO) inhibitors highlights its relevance in pharmaceutical development.[5]
Suzuki-Miyaura Coupling: Constructing Hindered Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most powerful method for creating biaryl linkages. For a substrate like this compound, successful coupling is highly dependent on the catalyst system. The use of bulky, electron-rich phosphine ligands is often mandatory to achieve high yields.[4][6][7] This transformation is critical for synthesizing molecules where rotational barriers (atropisomerism) are a design feature or where forcing two aromatic rings into a non-planar arrangement is required to achieve a specific biological activity.
Sonogashira Coupling: Introduction of Alkynyl Functionality
The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates in total synthesis. When coupling this compound, the steric hindrance can slow the desired cross-coupling, allowing the competing copper-mediated homocoupling of the alkyne (Glaser coupling) to become a significant side reaction.[8] Therefore, modern copper-free Sonogashira protocols are often preferred.[8][9] The choice of a bulky phosphine ligand is again crucial to favor the desired palladium-catalyzed pathway.[3][10]
Negishi Coupling: A Versatile and Functional-Group-Tolerant Approach
The Negishi coupling, which utilizes organozinc reagents, is renowned for its broad scope and excellent functional group tolerance.[11] It is particularly effective for coupling with sterically demanding partners.[12][13] For substrates like this compound, a combination of a palladium source like Pd₂(dba)₃ and a bulky phosphine ligand such as SPhos has proven to be an excellent precatalyst system, even for challenging ortho-substituted examples.[12]
Experimental Protocols
The following protocols are designed as robust starting points for the application of this compound. Researchers should note that optimization may be necessary for different coupling partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Molar Equiv. |
| This compound | 99548-56-8 | 229.07 | 229 mg | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 23 mg (0.025 mmol) | 0.025 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.53 | 41 mg (0.1 mmol) | 0.1 |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 637 mg (3.0 mmol) | 3.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 4.0 mL | - |
| Water, degassed | 7732-18-5 | 18.02 | 1.0 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%) and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Cross-Coupling
This protocol outlines a method to couple this compound with a terminal alkyne, avoiding the use of a copper co-catalyst to prevent Glaser homocoupling.[8]
Table 2: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Molar Equiv. |
| This compound | 99548-56-8 | 229.07 | 229 mg | 1.0 |
| Terminal Alkyne | Variable | Variable | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | 35 mg (0.05 mmol) | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 652 mg (2.0 mmol) | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5.0 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and Cesium Carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 65 °C and stir for 16-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and filter through a pad of Celite® to remove solids.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of Key Processes
Diagrams are essential for conceptualizing the complex catalytic cycles and experimental workflows involved.
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle. The sterically hindered nature of this compound primarily affects the initial Oxidative Addition step.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2015031295A1 - Ido inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-bromo-6-methylbenzoate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2-bromo-6-methylbenzoate (CAS 99548-56-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We provide in-depth, field-proven insights to help you navigate common challenges, optimize reaction conditions, and troubleshoot effectively. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Synthesis Overview & Core Strategy
This compound is a valuable intermediate, prized for its dual functionality. The bromine atom is an excellent leaving group for cross-coupling reactions, while the methyl ester provides a handle for further modifications like hydrolysis or reduction.[1][2] The most reliable and common synthetic approach involves a two-stage process:
-
Sandmeyer Reaction: Conversion of 2-amino-6-methylbenzoic acid to 2-bromo-6-methylbenzoic acid. This classic transformation introduces the bromo-substituent regioselectively.[3][4]
-
Esterification: Conversion of the resulting sterically hindered carboxylic acid to its methyl ester.
This strategy is often preferred for its scalability and use of readily available starting materials.
General Synthesis Workflow
The following diagram outlines the logical flow from the starting aniline derivative to the final ester product.
Caption: Overall workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during synthesis, focusing on the underlying chemical principles.
Q1: Why is my Fischer esterification of 2-bromo-6-methylbenzoic acid so slow and low-yielding?
A: This is the most common challenge and is due to steric hindrance. The two ortho-substituents (Br and CH₃) physically block the carboxylic acid group, impeding the approach of methanol for nucleophilic attack on the carbonyl carbon. Standard Fischer esterification conditions (refluxing in methanol with a catalytic amount of sulfuric acid) often result in poor conversion even after prolonged reaction times.[5]
To overcome this, consider these more robust methods:
-
Methyl Iodide with a Base: This is a highly effective alternative. Deprotonating the carboxylic acid with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone) generates the carboxylate anion. This anion then acts as a potent nucleophile in an Sₙ2 reaction with methyl iodide. This method avoids the sterically demanding tetrahedral intermediate of the Fischer esterification.[6]
-
N-Bromosuccinimide (NBS) Catalysis: Recent literature suggests that NBS can act as an efficient catalyst for the esterification of sterically hindered acids under mild, metal-free conditions.[7]
Q2: What are the critical parameters for a successful Sandmeyer reaction to prepare the 2-bromo-6-methylbenzoic acid precursor?
A: The Sandmeyer reaction is a powerful tool but requires careful control of conditions to minimize side reactions.[8]
-
Temperature Control: The formation of the diazonium salt from the aniline derivative using sodium nitrite (NaNO₂) and a strong acid (HBr) is highly exothermic and must be kept between 0 and 5 °C . If the temperature rises, the diazonium salt can prematurely decompose, primarily to the corresponding phenol, significantly reducing your yield.[9]
-
Catalyst Purity: Use fresh, high-quality copper(I) bromide (CuBr). The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical.[3] Contamination with Cu(II) can interfere with this process.
-
Slow Addition: The aqueous solution of the diazonium salt should be added slowly to the heated CuBr solution. This maintains a low concentration of the diazonium salt in the hot reaction mixture, preventing side reactions like the formation of biaryl compounds.
Q3: How can I effectively monitor the reaction progress for both the Sandmeyer and esterification steps?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
System Selection: A typical mobile phase for these compounds is a mixture of hexane and ethyl acetate. You will need to experiment to find the optimal ratio, but a good starting point is 9:1 or 4:1 (Hexane:EtOAc).
-
Spot Visualization: The aromatic rings of the starting material, intermediate, and product are all UV-active, so they can be visualized under a UV lamp (254 nm).
-
Interpreting the TLC:
-
Sandmeyer: The starting amino acid will be very polar and likely remain at the baseline. The product, 2-bromo-6-methylbenzoic acid, will be less polar and have a higher Rf value. The reaction is complete when the starting material spot disappears.
-
Esterification: The carboxylic acid is more polar than its corresponding methyl ester. Therefore, the product spot (this compound) will have a significantly higher Rf value than the starting acid spot. The reaction is complete when the acid spot is no longer visible.
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Synthesis of 2-Bromo-6-methylbenzoic Acid via Sandmeyer Reaction
| Reagent | MW | Amount | Moles | Eq. |
| 2-Amino-6-methylbenzoic acid | 151.16 | 10.0 g | 66.1 mmol | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 40 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.0 g | 72.5 mmol | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 | 10.5 g | 73.2 mmol | 1.1 |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-methylbenzoic acid (10.0 g) in 40 mL of 48% HBr. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.0 g) in 15 mL of water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (10.5 g) in 25 mL of 48% HBr and heat the solution to 80 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of N₂ gas will occur.
-
After the addition is complete, heat the reaction mixture at 90-100 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
Work-up: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Esterification using Methyl Iodide and K₂CO₃
| Reagent | MW | Amount | Moles | Eq. |
| 2-Bromo-6-methylbenzoic acid | 215.04 | 10.0 g | 46.5 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.7 g | 55.8 mmol | 1.2 |
| Methyl Iodide (CH₃I) | 141.94 | 3.5 mL | 56.2 mmol | 1.21 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 2-bromo-6-methylbenzoic acid (10.0 g) and anhydrous potassium carbonate (7.7 g).
-
Add 100 mL of anhydrous DMF and stir the suspension at room temperature under a nitrogen atmosphere.[6]
-
Reaction: Add methyl iodide (3.5 mL) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor progress by TLC (e.g., 9:1 Hexane/EtOAc).
-
Work-up: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.[6][10][11]
Troubleshooting Guide
Even with optimized protocols, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.
Caption: A logical guide for troubleshooting common synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions [mdpi.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Methyl 6-Bromo-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Purification of Methyl 2-bromo-6-methylbenzoate
Welcome to the technical support center for the purification of Methyl 2-bromo-6-methylbenzoate (CAS 99548-56-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing this compound?
A1: The most common route to this compound is the Fischer esterification of 2-bromo-6-methylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2] The primary impurities to anticipate are:
-
Unreacted 2-bromo-6-methylbenzoic acid: Due to the equilibrium nature of Fischer esterification, some starting acid will likely remain.[3]
-
Water: A byproduct of the esterification reaction.
-
Side-products from the acid catalyst: Depending on reaction conditions, these can include sulfated organics or other degradation products.
-
Hydrolysis product: The ester can hydrolyze back to the carboxylic acid during aqueous workup if conditions are not carefully controlled.[4]
Q2: My crude this compound is a pale yellow liquid. Is this normal?
A2: Yes, it is common for the crude product to appear as a colorless to light yellow liquid.[2] The coloration can be due to trace impurities or slight degradation products. A successful purification should yield a colorless liquid.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique. Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The ester, being less polar, will have a higher Rf value than the more polar starting carboxylic acid. Visualization can be achieved using a UV lamp, as the aromatic rings are UV active, or by staining with iodine vapor.[5][6]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
A. Column Chromatography Issues
Problem 1: My compound is running too fast (high Rf) or too slow (low Rf) on the silica gel column.
-
Causality: The polarity of your eluent is not optimized for the separation. Due to the steric hindrance from the ortho-substituents, this compound's interaction with the silica surface is sensitive to the eluent composition.
-
Solution:
-
Eluent Selection: Start with a low polarity eluent system, such as 95:5 hexanes:ethyl acetate, and gradually increase the polarity.
-
TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve an Rf value of 0.25-0.35 for the desired product. This will provide good separation from both more polar and less polar impurities.
-
Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent. This will help to first elute any non-polar impurities, followed by your product, and finally the more polar impurities like the starting acid.
-
Problem 2: The fractions containing my product are still contaminated with the starting carboxylic acid.
-
Causality: The polarity difference between the ester and the acid may not be sufficient for complete separation with the chosen eluent, or the column may have been overloaded.
-
Solution:
-
Acid Scavenging (Pre-Column): Before loading onto the column, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution.[1] This will convert the acidic impurity into its water-soluble salt, which will be removed in the aqueous layer. Be sure to perform this wash at a low temperature (0-5 °C) and quickly to minimize base-catalyzed hydrolysis of your ester.[4]
-
Fine-tune the Eluent: Decrease the polarity of your eluent system to increase the retention of the more polar carboxylic acid on the column, allowing for better separation.
-
Column Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
III. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes a starting crude material containing unreacted carboxylic acid.
-
Preparation of the Crude Material:
-
Dissolve the crude this compound in ethyl acetate.
-
Carefully wash the organic solution with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ester.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Dissolve the crude ester in a minimal amount of dichloromethane or the eluent.
-
Adsorb this solution onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate purity assessment.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a composition rich in Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient might be:
-
0-2 min: 70% A, 30% B
-
2-15 min: Ramp to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
| Compound | Expected Retention Time |
| 2-bromo-6-methylbenzoic acid | Shorter |
| This compound | Longer |
IV. Visualized Workflows
Caption: General purification workflow for this compound.
V. References
-
BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. Retrieved from 7
-
ChemicalBook. (n.d.). This compound(99548-56-8) 1H NMR. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 2-BROMO-6-CYANOBENZOATE(1261840-54-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Crysdot LLC. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Jasperse, J. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 99548-56-8. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 grams. Retrieved from --INVALID-LINK--
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from --INVALID-LINK--
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018). Methyl 2-methylbenzoate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
YouTube. (2019). Chromatography Troubleshooting. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from --INVALID-LINK--
-
organic-problems.com. (n.d.). Carboxylic Acids and Derivatives. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. Retrieved from --INVALID-LINK--
References
preventing hydrodehalogenation of Methyl 2-bromo-6-methylbenzoate
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the common but problematic side reaction of hydrodehalogenation, particularly with sterically hindered substrates like Methyl 2-bromo-6-methylbenzoate. Our goal is to provide you with the mechanistic insights and practical, field-proven solutions to optimize your reaction outcomes.
Introduction: The Challenge of Sterically Hindered Substrates
This compound presents a significant synthetic challenge. The ortho-substituents sterically encumber the palladium catalyst's access to the C-Br bond. This steric hindrance can slow the rates of key steps in the desired cross-coupling cycle (e.g., transmetalation or reductive elimination). When the desired catalytic turnover is slow, the competing and undesired pathway of hydrodehalogenation—the replacement of the bromine atom with a hydrogen atom—can become the dominant reaction, leading to low yields and the formation of methyl 2-methylbenzoate as a major byproduct. Understanding and controlling the factors that lead to this side reaction is paramount for success.
Troubleshooting Guide
This section addresses specific issues you may be observing in your experiments.
Issue 1: High yield of hydrodehalogenated byproduct (methyl 2-methylbenzoate) is observed, with low conversion of the starting material.
This outcome suggests that the catalytic cycle is initiated (oxidative addition is occurring) but the hydrodehalogenation pathway is kinetically preferred over the cross-coupling pathway. The source of the hydride (H⁻) is the primary culprit.
Root Cause Analysis & Solutions:
-
Hydride Source Identification: The hydride responsible for hydrodehalogenation can originate from several sources. The most common are solvents (especially alcohols), water, or the base itself.[1][2][3]
-
Protocol 1: Rigorous Exclusion of Protic Sources.
-
Solvent Selection: Switch from any protic or potentially "wet" solvents to rigorously dried, aprotic solvents such as toluene, dioxane, or THF.[4] Alcohols are known hydride donors and should be avoided.[5]
-
Anhydrous Reagents: Use freshly dried reagents and solvents. Ensure your base is anhydrous and stored under an inert atmosphere. If necessary, dry inorganic bases by heating under a vacuum before use.
-
Inert Atmosphere: Assemble the reaction under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox to exclude atmospheric moisture.
-
-
-
Base-Mediated Hydride Formation: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote β-hydride elimination from the alkoxide itself or from trace alcohol, generating a palladium-hydride (Pd-H) species.
-
Protocol 2: Base Optimization.
-
Switch to Weaker, Non-Coordinating Bases: Replace strong alkoxide bases with weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These are less likely to act as hydride sources.
-
Screening Bases: Perform a small-scale screen of bases to identify the optimal choice for your specific coupling partner.
-
-
Issue 2: The reaction is clean but very slow, leading to incomplete conversion even after extended reaction times. Hydrodehalogenation is minimal.
This scenario points to a kinetically slow step in the desired cross-coupling cycle, likely either transmetalation or reductive elimination, which is common for sterically hindered substrates.
Root Cause Analysis & Solutions:
-
Inefficient Ligand System: The ligand is the most critical component for promoting reactions on sterically hindered centers. The ligand must be sufficiently bulky and electron-rich to stabilize the palladium center and facilitate the difficult reductive elimination step.[5]
-
Protocol 3: Ligand Selection for Hindered Substrates.
-
Employ Buchwald Biarylphosphine Ligands: These ligands are specifically designed for challenging couplings. For your substrate, consider ligands with high steric bulk such as SPhos, XPhos, or RuPhos. Bulky ligands promote the final reductive elimination step, which is often rate-limiting for hindered substrates.[4]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are highly electron-donating and can be very effective in accelerating oxidative addition and promoting the overall catalytic cycle.[6]
-
Ligand Screening: A parallel screen of 3-4 top-candidate ligands is the most efficient way to identify the optimal system.
-
Table 1: Ligand Selection Guide for Sterically Hindered Aryl Bromides
Ligand Type Example(s) Key Characteristics Best For Biaryl Monophosphines XPhos, SPhos, RuPhos Highly bulky, electron-rich. Promotes reductive elimination. General-purpose for hindered Suzuki, Buchwald-Hartwig, and Sonogashira couplings. N-Heterocyclic Carbenes IPr, IMes Very strong σ-donors. Accelerate oxidative addition. Useful for less reactive aryl chlorides and bromides. | Ferrocenyl Phosphines | dppf, dtbpf | Bidentate, robust. Good for a wide range of couplings. | Can be effective but may be less ideal for extremely hindered cases compared to modern biarylphosphines. |
-
-
Suboptimal Temperature: While high temperatures can promote hydrodehalogenation, an insufficiently high temperature will stall the reaction.
-
Protocol 4: Controlled Temperature Optimization.
-
Incremental Increase: Once you have an optimized ligand and solvent system (Protocol 1 & 3), incrementally increase the reaction temperature in 10 °C steps (e.g., from 80 °C to 110 °C in toluene).
-
Monitor by LC-MS: Track the formation of both the desired product and the hydrodehalogenated byproduct at each temperature to find the optimal balance between reaction rate and selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Hydrodehalogenation is a frequent competing reaction that diminishes yields.[7] The most commonly accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate. The cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to your this compound to form an Ar-Pd(II)-Br complex.
-
Hydride Formation: A Pd-H species is formed. This can happen in several ways, such as reaction with a hydride source (water, alcohol, amine base) or via β-hydride elimination from a ligand or reagent.[5][7][8]
-
Reductive Elimination: Instead of undergoing transmetalation with your coupling partner, the Ar-Pd(II)-H intermediate undergoes reductive elimination to form the undesired Ar-H product (methyl 2-methylbenzoate) and regenerate the Pd(0) catalyst. This pathway competes directly with the desired cross-coupling pathway.
Q2: Why is my sterically hindered substrate so much more susceptible to this side reaction?
A2: The steric bulk from the ortho-methyl and ortho-ester groups on your substrate physically blocks the palladium catalyst. This slows down the rate-limiting steps of the desired reaction, which are typically transmetalation (delivery of the coupling partner) and/or reductive elimination (formation of the final C-C bond). Because the desired pathway is slow, the competing and often faster hydrodehalogenation pathway has more opportunity to occur, leading to it becoming a major pathway.
Q3: How should I set up an experiment to screen for the best conditions?
A3: A logical, stepwise approach is most effective. High-throughput experimentation can accelerate this process.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 2-bromo-6-methylbenzoate
Welcome to the technical support center for cross-coupling reactions involving Methyl 2-bromo-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with sterically demanding substrates like this compound.
Q1: My standard Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are failing with this compound. What is the likely cause?
A1: The primary challenge with this compound is the significant steric hindrance created by the two ortho-substituents (the bromo and methyl groups).[1][2] This steric bulk impedes key steps in the catalytic cycle, particularly the oxidative addition of the palladium(0) catalyst to the aryl bromide and the final reductive elimination step to form the product.[3][4] Standard catalysts like Pd(PPh₃)₄ with less bulky triphenylphosphine ligands are often ineffective because they cannot easily access the sterically crowded reaction center.[4]
Q2: What are the first adjustments I should make to my reaction conditions for this substrate?
A2: The most critical modification is to switch to a catalyst system featuring a bulky, electron-rich phosphine ligand, often referred to as a Buchwald-type ligand.[4][5] These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is more effective at overcoming the steric barrier for oxidative addition.[4]
Initial Recommended Changes:
-
Catalyst/Ligand: Replace Pd(PPh₃)₄ with a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich ligand like XPhos, SPhos, or RuPhos.[5] Alternatively, use a pre-formed pre-catalyst like XPhos Pd G3.
-
Base: Switch from a weaker base like K₂CO₃ to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6]
-
Solvent: Use anhydrous aprotic solvents like toluene or 1,4-dioxane.[4]
Q3: I'm observing a significant amount of a byproduct where the bromine atom is replaced by hydrogen. What is this, and how can I prevent it?
A3: This side product results from dehalogenation (or hydrodehalogenation). It is a common side reaction where the aryl halide is reduced instead of coupled.[7] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[7][8] This Pd-H species can then undergo reductive elimination with the aryl group to yield the unwanted dehalogenated product.[7]
Prevention Strategies:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried and degassed.
-
Careful Base Selection: While a strong base is needed, some can promote Pd-H formation. K₃PO₄ is often a good choice.[5]
-
Use a Pre-catalyst: Modern pre-catalysts are designed to efficiently generate the active Pd(0) species, which can sometimes outcompete the pathways leading to Pd-H formation.[5]
Q4: My desired product is formed, but I also see the corresponding carboxylic acid. Why is my methyl ester being hydrolyzed?
A4: The methyl ester group in your substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures or in the presence of water.[9] If your reaction conditions are too harsh (e.g., using a very strong base like NaOH or t-BuOK with aqueous solvents), you can cleave the ester to form the sodium or potassium carboxylate, which becomes the carboxylic acid upon acidic workup.
Prevention Strategies:
-
Avoid Strongly Nucleophilic Bases: Use bases like K₃PO₄ or Cs₂CO₃ instead of hydroxides or alkoxides.
-
Limit Water: If an aqueous co-solvent is necessary, minimize the amount and consider running the reaction at a lower temperature if possible.[9] For many modern catalyst systems, completely anhydrous conditions are preferred.[4]
Section 2: Troubleshooting Guide for Persistent Issues
If initial adjustments are unsuccessful, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve common failures.
Issue 1: Consistently Low or No Product Yield
If you've already switched to a more appropriate catalyst system (e.g., Pd₂(dba)₃/SPhos) and are still seeing low yields, consider the following factors.
Catalyst System Inactivity
-
Problem: The active Pd(0) catalyst is not forming efficiently or is decomposing. Oxygen can lead to catalyst decomposition and promote unwanted homocoupling of the boronic acid.[5][10] Pd(II) pre-catalysts like Pd(OAc)₂ must be reduced in situ to Pd(0) to enter the catalytic cycle.[8][11]
-
Solution Workflow:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 15-20 minutes).[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pre-catalyst: Switch to a well-defined palladium pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G3). These are air-stable solids that reliably generate the active LPd(0) species under basic conditions, improving reproducibility.[5]
-
Check Reagent Quality: Ensure the boronic acid or its ester is pure and has not degraded during storage. Protodeboronation, where the C-B bond is cleaved by a proton source, is a common issue.[8] Using boronic esters, such as pinacol esters, can improve stability.[8]
-
Logical Troubleshooting Flowchart
The following diagram outlines a systematic process for troubleshooting low-yield reactions.
Caption: A logical flowchart for troubleshooting failed cross-coupling reactions.
Issue 2: Reaction is Sluggish or Stalls
For extremely challenging coupling partners (e.g., coupling with another sterically hindered fragment to form a tetra-ortho-substituted biaryl), even robust ligands like SPhos may not be sufficient.
-
Problem: The activation energy for oxidative addition or reductive elimination remains too high.
-
Solutions:
-
Increase Temperature: Pushing the reaction temperature to 100-110 °C (for toluene) or higher is often necessary.[5] Microwave irradiation can be a powerful tool to access higher temperatures safely and accelerate slow reactions.[12]
-
Use a More Active Ligand: For tetra-ortho-substituted biaryl synthesis, specialized ligands have been developed. Consider ligands like AntPhos or BI-DIME, which have shown excellent performance in extremely demanding couplings.[4][13]
-
Consider an Alternative Coupling Partner: If using an aryl bromide is consistently failing, switching to the more reactive aryl iodide (Methyl 2-iodo-6-methylbenzoate) can significantly facilitate the oxidative addition step, as the C-I bond is weaker than the C-Br bond.[7] Conversely, if dehalogenation is the primary issue, the less reactive aryl chloride may be a better option, though this will require a more active catalyst system.[7][14]
-
Section 3: Catalyst Selection and Protocols
Choosing the right catalyst system from the outset is crucial for success. The following provides guidance and detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate catalyst system based on the coupling type.
Caption: Decision workflow for catalyst selection based on reaction type.
Recommended Catalyst Systems for this compound
| Coupling Type | Palladium Source | Recommended Ligand | Base | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | SPhos or XPhos (1.1-1.2 eq to Pd) | K₃PO₄ (2-3 eq) | Toluene or Dioxane (anhydrous) | 80–110 | Excellent for most aryl and heteroaryl boronic acids.[5][7] |
| Suzuki-Miyaura (Hindered) | XPhos Pd G3 (1-3 mol%) | (Pre-catalyst) | K₃PO₄ or t-BuOK (2-3 eq) | Toluene or Xylenes (anhydrous) | 100–140 | For coupling with other ortho-substituted partners.[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos or RuPhos (1.1-1.2 eq to Pd) | NaOtBu or LHMDS (1.5-2 eq) | Toluene or Dioxane (anhydrous) | 80–110 | NaOtBu is a very strong base; check for ester hydrolysis.[11][15] |
| Buchwald-Hartwig (Base-Sensitive) | BrettPhos Pd G3 (2-4 mol%) | (Pre-catalyst) | K₂CO₃ or K₃PO₄ (2-3 eq) | t-Amyl alcohol or Dioxane | 100-110 | BrettPhos systems can be effective with weaker carbonate bases. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
SPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane or toluene (to make a 0.1–0.2 M solution)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 pre-catalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe under a positive pressure of inert gas.
-
Place the vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS (typically 4–24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene (to make a 0.1–0.2 M solution)
Procedure:
-
Caution: NaOtBu is highly reactive and hygroscopic. Handle it in a glovebox or under a strong stream of inert gas.
-
To a dry Schlenk flask, add the XPhos Pd G3 pre-catalyst and NaOtBu.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the anhydrous toluene, followed by this compound and the amine coupling partner.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[15][16]
Mechanistic Context: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The steric hindrance of this compound primarily affects the Oxidative Addition and Reductive Elimination steps. Bulky ligands accelerate these steps, driving the reaction forward.[8]
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Recrystallization of Methyl 2-bromo-6-methylbenzoate
Welcome to the technical support center for the purification of Methyl 2-bromo-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this versatile chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.
Understanding the Compound: Key Properties
A thorough understanding of the physical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 99548-56-8 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Melting Point | ~25-27 °C | [3] |
| Boiling Point | ~254.3 °C at 760 mmHg | [5] |
| Solubility | Soluble in many organic solvents (e.g., ether, benzene, ethanol) | [3] |
The relatively low melting point of this compound is a critical factor to consider, as it increases the likelihood of "oiling out" during recrystallization if not managed carefully.
Core Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the recrystallization of this compound. The key to a successful recrystallization is the selection of an appropriate solvent and careful control of the cooling process.
Step 1: Solvent Selection
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6] Given the low melting point of this compound, a single low-boiling point solvent or a solvent pair is often the best approach to prevent oiling out.
Recommended Solvents to Screen:
-
Single Solvents: Methanol, Ethanol, Isopropanol, Hexane, Heptane
-
Solvent Pairs: Ethanol/Water, Acetone/Water, Dichloromethane/Hexane
Solvent Screening Workflow:
Caption: Workflow for selecting a suitable recrystallization solvent.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent reaches a gentle boil.
-
Continue adding small portions of the hot solvent until the compound completely dissolves. Expert Tip: Adding an excess of solvent is a common mistake that will lead to poor recovery.[7][8]
Step 3: Hot Filtration (if necessary)
If insoluble impurities are present, a hot filtration step is required.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization.[9]
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the receiving flask.
Step 4: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[6][10]
-
Once the solution has reached room temperature and crystal formation has begun, the flask can be placed in an ice-water bath to maximize the yield of crystals.[9]
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum. The absence of solvent can be confirmed by drying to a constant weight.[11]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points.[7]
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated.
-
Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool slowly again.[6]
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point.
-
Solution 3: Use a Solvent Pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
A2: This is a common issue, often due to supersaturation or using too much solvent.[7][12]
-
Cause 1: Too much solvent was added.
-
Cause 2: The solution is supersaturated.
-
Solution 1: Scratch the inner surface of the flask with a glass rod just below the surface of the liquid. The small scratches can provide a nucleation site for crystal growth.[11]
-
Solution 2: Add a seed crystal. If you have a small amount of the pure compound, adding a tiny crystal can induce crystallization.[7]
-
Q3: The recovery of my purified product is very low. How can I improve the yield?
A3: Low recovery is often a result of using too much solvent or incomplete crystallization.
-
Cause 1: Excessive solvent was used.
-
Cause 2: Premature crystallization during hot filtration.
-
Solution: Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.[9]
-
-
Cause 3: Inadequate cooling.
-
Solution: After slow cooling to room temperature, ensure the flask is placed in an ice bath for a sufficient amount of time to maximize crystal formation.[9]
-
Q4: My recrystallized product is still impure. What went wrong?
A4: Impurities can be trapped in the crystal lattice if the crystallization process is too rapid.
-
Cause: The solution cooled too quickly, leading to the trapping of impurities.
-
Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[6][13] It may be necessary to perform a second recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the best way to store this compound? A: It should be stored in a dry, well-ventilated place, away from sources of heat and ignition.[3]
Q: Is this compound hazardous? A: It may cause eye and skin irritation. It is important to wear appropriate personal protective equipment, such as gloves and safety goggles, when handling this compound.[3][5]
Q: Can I use a rotary evaporator to remove excess solvent? A: Yes, a rotary evaporator is an efficient way to remove excess solvent if you've added too much during the dissolution step.[7]
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 99548-56-8 [m.chemicalbook.com]
- 5. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methylbenzoate
Welcome to our dedicated support center for tackling the nuances of palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with the sterically hindered substrate, Methyl 2-bromo-6-methylbenzoate. The ortho-methyl and ortho-ester groups present significant steric challenges that can impede the catalytic cycle, leading to low yields and catalyst deactivation.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges. Our approach is built on explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for success.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows no or very low conversion. What is the most common point of failure?
A1: The primary bottleneck for di-ortho-substituted substrates like this compound is almost always the oxidative addition step.[1][2] The steric bulk surrounding the carbon-bromine bond hinders the approach of the palladium catalyst. Your initial troubleshooting should focus on the catalyst system itself. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such demanding transformations.[3] You must employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) or N-heterocyclic carbenes (NHCs) which are designed to accelerate oxidative addition for sterically demanding substrates.[4][5][6][7] These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition.[7]
Q2: I've increased the palladium catalyst loading, but the yield isn't improving. Why?
A2: Simply increasing the catalyst loading is a common pitfall and often counterproductive. While a sufficient amount of catalyst is necessary, excessively high concentrations can promote side reactions like the homocoupling of your boronic acid partner or lead to catalyst decomposition into inactive palladium black.[8] The issue likely remains with the activity of the catalyst, not its absolute quantity. Focus on optimizing the ligand-to-palladium ratio and other reaction parameters (base, solvent, temperature) before resorting to higher catalyst loads.[8] For sustainable and cost-effective processes, the goal is to develop a high-turnover system that operates efficiently at low catalyst loadings (ideally <0.1 mol%).[9]
Q3: My reaction mixture has turned black, and the reaction has stalled. What happened?
A3: The formation of a black precipitate is a classic sign of catalyst deactivation via the formation of palladium black, an agglomerated, inactive form of elemental palladium.[8][10] This indicates that the ligand is failing to stabilize the Pd(0) catalytic species throughout the reaction. This can be caused by:
-
Presence of Oxygen: Inadequate degassing of solvents and reagents. Palladium-catalyzed reactions are highly sensitive to air.[8][11]
-
Excessive Temperature: While heat can be necessary, too high a temperature can accelerate catalyst decomposition pathways.[8]
-
Inefficient Ligand: The ligand may not be robust enough to prevent aggregation of the palladium centers, especially with challenging substrates that lead to a slow turnover.
Q4: How critical is the choice of palladium precatalyst? Can I just use Pd(OAc)₂?
A4: While Pd(OAc)₂ is a common and cost-effective palladium source, its use requires an in situ reduction from Pd(II) to the active Pd(0) species.[12] This reduction step can be inefficient or inconsistent, especially in complex reactions, leading to reproducibility issues.[11] For challenging couplings, using modern, well-defined precatalysts like the Buchwald G3 or G4 palladacycles is highly recommended. These precatalysts are designed to generate the active LPd(0) catalyst cleanly and quantitatively, leading to more reliable and efficient reactions.
Troubleshooting Guide: A Systematic Approach
When a reaction with a sterically hindered substrate fails, a systematic approach is essential. The following guide will help you diagnose and solve common issues.
Initial Check: Reaction Setup and Reagent Quality
-
Inert Atmosphere: Is your system truly inert? Ensure all glassware is oven- or flame-dried.[13] Solvents must be rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[8][13][14]
-
Reagent Purity: Verify the purity of your this compound and the boronic acid coupling partner. Impurities can poison the catalyst. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous.[2]
-
Solvent Choice: Anhydrous, degassed solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard for Suzuki couplings.[5][14] The presence of a controlled amount of water can be crucial when using inorganic bases like K₃PO₄.[2]
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting a low-yielding or failed reaction.
Caption: A troubleshooting flowchart for sterically hindered Suzuki couplings.
The Science of Coupling Hindered Substrates
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[15][16] However, for substrates like this compound, each step presents a unique challenge.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key to success is the ligand (L). As illustrated below, a bulky ligand like SPhos or XPhos creates a larger coordination sphere around the palladium atom. This promotes the formation of a reactive 14-electron monoligated palladium complex, which is sterically accessible enough to undergo oxidative addition with the hindered aryl bromide.[7]
Caption: How bulky ligands facilitate oxidative addition with hindered substrates.
Experimental Protocols & Data
Protocol 1: Catalyst System Screening
This protocol is designed to efficiently screen different catalyst systems to identify the most promising candidate for your specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Palladium Precatalyst (2 mol %)
-
Ligand (4 mol % if not using a pre-ligated precatalyst)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
To an array of oven-dried reaction vials equipped with stir bars, add the arylboronic acid and the base.
-
In a glovebox or under a strong flow of inert gas, add the specified palladium precatalyst and/or ligand to each vial.
-
Add this compound to each vial.
-
Add the degassed solvent to each vial to a final concentration of ~0.1 M.
-
Seal the vials and place them in a preheated heating block (e.g., 100 °C) for 12-24 hours.[13]
-
After cooling, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixture by LC-MS or GC-MS to determine conversion.
Table 1: Recommended Catalyst Systems for Initial Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Typical Temp. | Rationale |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 °C | A widely used, robust system for hindered couplings.[6][14] |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 °C | XPhos is excellent for electron-rich and hindered aryl halides.[5][17] |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 °C | Modern precatalyst for reliable, high-activity results. |
| 4 | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ (2) | Xylenes | 110 °C | AntPhos has shown excellent reactivity for tetra-ortho-substituted biaryl coupling.[1] |
Protocol 2: Optimizing Catalyst Loading
Once a successful catalyst system is identified, the next step is to minimize the catalyst loading to improve process efficiency and reduce costs.
Procedure:
-
Set up a series of identical reactions using the best conditions identified in Protocol 1.
-
Vary the catalyst loading systematically. A good range to test would be 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.
-
Ensure the ligand-to-palladium ratio is maintained (typically 2:1 for biarylphosphine ligands).
-
Run the reactions for a fixed time (e.g., 24 hours) and analyze the conversion.
-
The optimal loading is the lowest amount that achieves maximum conversion in a reasonable timeframe.
Table 2: Interpreting Catalyst Loading Results
| Catalyst Loading | Observation | Potential Action |
| High (1-5 mol%) | High conversion, but significant cost and potential for side products. | Proceed to reduce loading. |
| Moderate (0.1-1 mol%) | Good conversion, clean reaction profile. | This is often the optimal range for manufacturing.[9] |
| Low (<0.1 mol%) | Incomplete conversion or significantly longer reaction times. | The catalyst turnover number (TON) is limited. Moderate loading may be necessary. |
| Any Loading | Formation of palladium black. | Re-evaluate ligand choice, temperature, and inertness of the system.[8] |
By following these structured guides and understanding the chemical principles at play, you can effectively troubleshoot and optimize the challenging Suzuki-Miyaura coupling of this compound, leading to robust and reproducible results in your research and development efforts.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jmcct.com [jmcct.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Technical Support Center: Synthesis of Methyl 2-bromo-6-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-6-methylbenzoate (CAS: 99548-56-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 2-bromo-6-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The precursor, 2-bromo-6-methylbenzoic acid, is typically synthesized via electrophilic bromination of 2-methylbenzoic acid.
`dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"2-Methylbenzoic_Acid" [label="2-Methylbenzoic Acid"]; "2-Bromo-6-methylbenzoic_Acid" [label="2-Bromo-6-methylbenzoic Acid"]; "Methyl_2-bromo-6-methylbenzoate" [label="this compound"];
"2-Methylbenzoic_Acid" -> "2-Bromo-6-methylbenzoic_Acid" [label="Electrophilic\nBromination"]; "2-Bromo-6-methylbenzoic_Acid" -> "Methyl_2-bromo-6-methylbenzoate" [label="Fischer-Speier\nEsterification"]; } ` Diagram 1: Common synthetic pathway for this compound.
Troubleshooting Guide: Common Impurities and Side Reactions
This section details the common impurities that can arise during the synthesis of this compound, categorized by the synthetic step.
Part 1: Impurities from the Synthesis of 2-bromo-6-methylbenzoic Acid (Precursor)
The primary challenge in synthesizing the 2-bromo-6-methylbenzoic acid precursor is controlling the regioselectivity of the bromination of 2-methylbenzoic acid and avoiding side reactions.
Question: My spectral data (NMR, GC-MS) of 2-bromo-6-methylbenzoic acid shows the presence of other brominated isomers. What are they and why do they form?
Answer: During the electrophilic bromination of 2-methylbenzoic acid, the directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups influence the position of the incoming bromine atom. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of isomers, with the main undesired isomers being 3-bromo-2-methylbenzoic acid and 5-bromo-2-methylbenzoic acid .
The formation of these isomers is a result of competing directing effects and the reaction conditions. For instance, bromination in the presence of a strong acid like concentrated sulfuric acid can lead to a mixture of 3- and 5-bromo isomers[1].
Troubleshooting:
-
Reaction Conditions: To favor the formation of the desired 2-bromo-6-methylbenzoic acid, consider using a less acidic medium and controlling the temperature carefully.
-
Purification: These isomers can often be separated from the desired product by fractional crystallization, taking advantage of differences in their solubility in a given solvent system[1][2].
Question: I am observing products with a higher molecular weight than expected, suggesting multiple bromine atoms have been added. How can I prevent this?
Answer: Over-bromination, leading to the formation of dibromo- and tribromo- species , occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled[3]. The initial bromination product is still susceptible to further electrophilic substitution.
Troubleshooting:
-
Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., Br₂) to 2-methylbenzoic acid. Use of a slight excess of the substrate can help minimize over-bromination.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Shorter reaction times and lower temperatures can reduce the likelihood of multiple brominations.
Question: My product contains an impurity that appears to be brominated on the methyl group. How does this happen?
Answer: This impurity is likely 2-bromo-6-(bromomethyl)benzoic acid . It forms via a radical mechanism, especially under conditions that promote radical formation, such as exposure to UV light or the use of radical initiators like AIBN or benzoyl peroxide with N-bromosuccinimide (NBS)[4][5].
Troubleshooting:
-
Reaction Conditions: To avoid benzylic bromination, conduct the reaction in the dark and avoid radical initiators. Electrophilic aromatic substitution is favored by the use of a Lewis acid catalyst.
-
Choice of Brominating Agent: Use a brominating agent that favors electrophilic aromatic substitution over radical pathways.
`dot graph "Bromination_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Diagram 2: Potential impurities from the bromination of 2-methylbenzoic acid.
Part 2: Impurities from the Esterification of 2-bromo-6-methylbenzoic Acid
The esterification of the sterically hindered 2-bromo-6-methylbenzoic acid presents its own set of challenges.
Question: After my esterification reaction, I still have a significant amount of the starting carboxylic acid in my product mixture. Why is the reaction not going to completion?
Answer: The primary impurity in the final product is often the unreacted 2-bromo-6-methylbenzoic acid . The ortho-substituents (bromo and methyl groups) on the benzoic acid sterically hinder the approach of methanol to the carboxylic acid group, slowing down the rate of esterification[6]. Fischer esterification is also an equilibrium-controlled process.
Troubleshooting:
-
Driving the Equilibrium: To shift the equilibrium towards the product side, use a large excess of methanol, which also serves as the solvent. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Reaction Time and Temperature: Due to the steric hindrance, longer reaction times and reflux temperatures are typically required to achieve a high conversion.
-
Purification: The unreacted carboxylic acid can be easily removed from the ester product by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate. The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the neutral ester remains in the organic phase.
Question: I am observing a byproduct that is a simple brominated toluene derivative without the ester group. What could be the cause?
Answer: Although less common for this specific substrate under standard esterification conditions, decarboxylation of the carboxylic acid can occur at elevated temperatures, leading to the formation of 1-bromo-3-methylbenzene . Halogenated aromatic carboxylic acids can undergo decarboxylation when heated in the presence of water or acid[7][8][9].
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the esterification and work-up. While reflux is necessary, prolonged exposure to very high temperatures should be minimized.
-
Catalyst Choice: Use a suitable acid catalyst at a moderate concentration to avoid harsh conditions that might promote decarboxylation.
| Impurity Name | Formation Step | Reason for Formation | Suggested Mitigation |
| 3-Bromo-2-methylbenzoic acid | Bromination | Competing directing effects of -CH₃ and -COOH groups. | Control reaction conditions; fractional crystallization. |
| 5-Bromo-2-methylbenzoic acid | Bromination | Competing directing effects of -CH₃ and -COOH groups. | Control reaction conditions; fractional crystallization. |
| Dibromo/Tribromo- species | Bromination | Harsh reaction conditions or incorrect stoichiometry. | Careful control of brominating agent stoichiometry and reaction time/temperature. |
| 2-Bromo-6-(bromomethyl)benzoic acid | Bromination | Radical reaction pathway. | Exclude light and radical initiators. |
| 2-Bromo-6-methylbenzoic acid | Esterification | Incomplete reaction due to steric hindrance and equilibrium. | Use excess methanol, remove water, increase reaction time. |
| 1-Bromo-3-methylbenzene | Esterification | Decarboxylation at high temperatures. | Avoid excessive heating. |
Table 1: Summary of Common Impurities and Troubleshooting Strategies.
Analytical and Purification Protocols
Purity Assessment
Accurate assessment of purity is crucial. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for separating this compound from its potential impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective[10].
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. A capillary GC column with a non-polar stationary phase is generally used[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Purification Protocol: Removal of Unreacted Carboxylic Acid
This protocol describes a standard work-up procedure to remove the unreacted 2-bromo-6-methylbenzoic acid after esterification.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the wash until no more gas evolution (CO₂) is observed. This step converts the acidic impurity into its water-soluble sodium salt.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
`dot graph "Purification_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} ` Diagram 3: Workflow for the purification of this compound.
References
- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. rcprocess.se [rcprocess.se]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
- 8. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Chiral Separation of Methyl 2-bromo-6-methylbenzoate Derivatives
Welcome to the technical support center for the chiral separation of methyl 2-bromo-6-methylbenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered in the laboratory. The chirality of these compounds primarily stems from atropisomerism, a form of axial chirality arising from hindered rotation around the aryl-carbonyl single bond due to the bulky ortho-substituents.[1][2] Understanding this principle is fundamental to developing successful separation methods.
Section 1: Foundational Concepts in Atropisomerism and Chiral Recognition
This section addresses the fundamental questions regarding the nature of chirality in your compounds and the mechanism by which they are separated.
Q1: What is the specific source of chirality in this compound derivatives, and why are they challenging to separate?
Answer: The chirality in these molecules is not due to a traditional stereocenter (an sp³ carbon with four different substituents). Instead, it arises from atropisomerism . This occurs because the ortho-substituents (the bromine and methyl groups) are sterically bulky enough to prevent free rotation around the single bond connecting the benzene ring to the ester's carbonyl group. This restricted rotation locks the molecule into two distinct, non-superimposable mirror-image conformations, which are the enantiomers you are trying to separate.
These enantiomers can be challenging to separate because the energy barrier to rotation can vary significantly depending on the exact structure of the derivative. If the barrier is too low, the enantiomers can interconvert on the column, leading to peak broadening or a complete lack of separation.[1][2] The goal of the chromatographic method is to exploit subtle differences in how each stable enantiomer interacts with a chiral stationary phase (CSP).
Q2: How does a Chiral Stationary Phase (CSP) actually separate these enantiomers?
Answer: Chiral separation relies on the formation of transient, short-lived diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP.[3] For a separation to occur, the complexes formed with each enantiomer must have different association energies. The enantiomer that forms the more stable complex will be retained longer on the column.
This differential interaction is often explained by the "three-point interaction model," where one enantiomer can establish at least three simultaneous points of interaction with the CSP (e.g., hydrogen bonds, π-π stacking, steric hindrance), while its mirror image can only establish two.[4] Polysaccharide-based CSPs, the most successful for this class of compounds, don't have discrete "points" but rather form "chiral grooves" or "pockets" where one enantiomer fits more snugly than the other, leading to different retention times.[3]
Section 2: A Systematic Strategy for Method Development
Developing a chiral separation method can feel like a trial-and-error process, but a systematic screening approach significantly increases the probability of success and saves valuable time and resources.[5][6]
Q3: I have a new this compound derivative. Where is the best place to start?
Answer: The most effective starting point is to perform a column screening using a standardized set of mobile phases. Since structural similarity is no guarantee of similar chromatographic behavior on CSPs, screening is essential.[7] Polysaccharide-based CSPs are the premier choice for this type of aromatic compound.[5][8]
We recommend screening a minimum of four columns: two amylose-based and two cellulose-based CSPs, under both Normal Phase (NP) and Polar Organic (PO) conditions. Supercritical Fluid Chromatography (SFC) is also highly recommended as it is often faster, more efficient, and uses less organic solvent.[9][10]
| Parameter | Recommended Starting Conditions for Screening |
| Primary Technique | HPLC (Normal Phase) or SFC |
| Recommended CSPs | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), and derivatives with alternative substitutions (e.g., 4-methylbenzoate, 3-chloro-4-methylphenylcarbamate)[11] |
| HPLC Mobile Phases | A: n-Hexane, B: Isopropanol (IPA) or Ethanol (EtOH).Screening Gradient: 5% B to 50% B over 10-15 minutes. |
| SFC Mobile Phases | A: Supercritical CO₂, B: Methanol (MeOH) or Ethanol (EtOH).Screening Gradient: 5% B to 40% B over 5-10 minutes. |
| Additives | Initially run without additives. If peak shape is poor, add 0.1% Trifluoroacetic Acid (TFA) for acidic compounds or 0.1% Diethylamine (DEA) for basic compounds to a portion of the mobile phase and re-screen.[12] |
| Temperature | 25 °C |
| Flow Rate | HPLC: 1.0 mL/min; SFC: 3.0 mL/min |
| Detection | UV at 254 nm |
Section 3: Troubleshooting Guide for Common Issues
Even with a systematic approach, challenges can arise. This guide addresses the most common problems in a question-and-answer format.
Problem 1: I see only one peak. There is no separation at all.
-
Q: Could I have selected the wrong chiral stationary phase?
-
A: Yes, this is the most likely cause. Chiral recognition is highly specific. If your initial screening yields no hint of separation (e.g., not even a small shoulder on the peak), you must screen a broader range of CSPs.[12] An amylose-based column may fail where a cellulose-based one succeeds, and vice-versa. Immobilized polysaccharide columns offer greater solvent versatility and may reveal separations not possible on coated phases.[13]
-
-
Q: How much can the mobile phase affect the separation?
-
A: The mobile phase is critical. In normal phase, switching the alcohol modifier from isopropanol to ethanol can create or eliminate a separation by altering the hydrogen bonding interactions between the analyte, mobile phase, and CSP. If NP screening fails, try Polar Organic mode (e.g., 100% Methanol or Acetonitrile) as this can fundamentally change the chiral recognition mechanism.[14]
-
Problem 2: My peaks are separated, but the resolution (Rs) is poor (<1.5).
-
Q: My resolution is 0.8. Should I adjust the mobile phase composition?
-
A: Absolutely. This is the first and most effective step. If you are running an isocratic mobile phase (e.g., 90:10 Hexane:IPA), systematically vary the percentage of the modifier (IPA).[12] Try 95:5 and 85:15. A weaker mobile phase (less IPA) will increase retention and often provides more time for the differential interactions to occur, improving resolution. Conversely, sometimes a stronger mobile phase can improve efficiency.
-
-
Q: How does temperature affect my separation?
-
A: Temperature plays a significant role. Generally, lower temperatures enhance chiral selectivity .[12] Reducing the column temperature from 25 °C to 15 °C or 10 °C can increase the stability of the transient diastereomeric complexes, often leading to a direct improvement in resolution. Always use a column thermostat for reproducible results.
-
-
Q: Can I improve resolution by changing the flow rate?
-
A: Yes. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and give the system more time to resolve the enantiomers. This is a simple way to improve a nearly-baseline-resolved separation.
-
Problem 3: My peaks have very poor shape (severe tailing or fronting).
-
Q: My peaks are tailing badly. What is the cause?
-
A: Peak tailing is often caused by unwanted secondary interactions, such as the analyte interacting with residual acidic silanol groups on the silica support. The solution is to add a competitive agent to the mobile phase.[12]
-
For neutral or slightly acidic compounds: Add 0.1% TFA or formic acid.
-
For basic compounds (if your derivative has a basic nitrogen): Add 0.1% DEA. This basic modifier will preferentially interact with the silanols, freeing up your analyte and resulting in more symmetrical peaks.
-
-
-
Q: I've injected a smaller amount and my peak shape improved. Why?
-
A: You were experiencing mass overload. The chiral stationary phase has a finite number of active sites. Injecting too much sample saturates these sites, leading to peak distortion (often fronting or broad, triangular peaks). Dilute your sample by a factor of 5 or 10 and reinject.[12]
-
-
Q: Could my sample solvent be the problem?
-
A: Yes. Ideally, your sample should be dissolved in the mobile phase itself.[13][15] If you dissolve your sample in a much stronger solvent (e.g., Dichloromethane) than the mobile phase (e.g., 95:5 Hexane:IPA), it can cause peak distortion upon injection. If solubility is an issue, use the weakest solvent possible that can fully dissolve your sample.
-
Problem 4: My results are not reproducible; retention times are drifting.
-
Q: Why are my retention times shifting between injections in a gradient run?
-
A: The most common reason is insufficient column equilibration time. Chiral separations can be very sensitive to the exact state of the stationary phase surface.[16] After a gradient run, the column needs to fully return to its initial condition. Rule of thumb: Use an equilibration time of at least 10 column volumes. If you still see drift, increase it to 15 or 20.
-
-
Q: I ran a method with DEA yesterday and today my results for a different compound (without DEA) are strange. What's happening?
-
A: You are likely experiencing "memory effects" from the mobile phase additive.[16] Basic modifiers like DEA can be difficult to completely flush from the column and HPLC system. This residual amine can affect subsequent analyses. It is best practice to dedicate specific columns to methods using basic or acidic additives. If this is not possible, a very thorough flushing procedure with a strong, intermediate solvent (like isopropanol) is required before switching methods.
-
Section 4: Experimental Protocols
Protocol 1: Universal Chiral Screening by HPLC
This protocol provides a step-by-step guide for an initial screen to identify a promising CSP and mobile phase system.
-
Preparation:
-
Prepare mobile phases:
-
MP A1: n-Hexane
-
MP B1: Isopropanol (IPA)
-
MP B2: Ethanol (EtOH)
-
-
Prepare a stock solution of your racemic analyte at ~1 mg/mL in a 50:50 mixture of Hexane and IPA.
-
Install the first screening column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm).
-
-
Execution:
-
Set column temperature to 25 °C and flow rate to 1.0 mL/min.
-
Equilibrate the column with 95% A1 / 5% B1 for at least 10 column volumes.
-
Perform a gradient run:
-
Time 0 min: 5% B1
-
Time 15 min: 50% B1
-
Time 15.1 min: 5% B1 (return to initial)
-
Time 25 min: End run (10 min equilibration)
-
-
Inject 5 µL of your sample.
-
Analyze the chromatogram for any sign of separation.
-
-
Iteration:
-
Repeat Step 2 using MP B2 (Ethanol) instead of B1.
-
Repeat the entire process for the other 3-4 columns in your screening set (e.g., another amylose and two cellulose columns).
-
-
Evaluation:
-
Compare all chromatograms. Identify the column/mobile phase combination that provides the best "hit"—even if it's just partial separation. This combination will be the starting point for optimization as described in the troubleshooting section.
-
References
- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chiraltech.com [chiraltech.com]
- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 15. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 2-bromo-6-methylbenzoate
This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis of Methyl 2-bromo-6-methylbenzoate. The synthesis, particularly via the Sandmeyer reaction, involves highly exothermic steps that demand rigorous control and a deep understanding of the underlying chemical principles to ensure safety, purity, and yield. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate these challenges effectively.
Section 1: Frequently Asked Questions - Understanding the Core Hazards
This section addresses the fundamental principles and inherent risks associated with the synthesis.
Q1: What is the most common synthesis route for this compound, and where do the exothermic hazards lie?
A1: The most prevalent and versatile method for introducing a bromine atom at the 2-position of the substituted ring is the Sandmeyer reaction .[1][2] This process typically starts with 2-amino-6-methylbenzoic acid. The primary exothermic hazards are concentrated in two sequential steps:
-
Diazotization: The conversion of the primary aromatic amine (2-amino-6-methylbenzoic acid) into a diazonium salt using nitrous acid (in situ generated from sodium nitrite and a strong acid). This reaction is notoriously fast and highly exothermic, requiring strict temperature control to prevent thermal runaway.[3]
-
Copper-Catalyzed Bromination: The decomposition of the diazonium salt, catalyzed by copper(I) bromide (CuBr), to form the aryl bromide and nitrogen gas. This step is also significantly exothermic and involves vigorous gas evolution, which can lead to dangerous pressure buildup if not managed properly.[4]
Q2: Why are these specific steps so exothermic?
A2: The exothermicity is rooted in the thermodynamics of bond formation and decomposition:
-
During diazotization , you are forming a stable diazonium ion, a process that releases significant energy.
-
In the Sandmeyer reaction , the driving force is the irreversible decomposition of the diazonium intermediate to form an aryl radical and exceptionally stable dinitrogen gas (N₂). The formation of the strong triple bond in N₂ releases a substantial amount of energy as heat.[1][2]
Q3: What are the immediate consequences of a poorly managed exotherm in this synthesis?
A3: Loss of control over the reaction temperature can lead to a cascade of critical failures:
-
Thermal Runaway: The rate of heat generation surpasses the system's capacity for heat removal, causing an uncontrolled, accelerating increase in temperature and pressure.[5][6]
-
Product Decomposition & Side Reactions: The target diazonium salt is thermally unstable. Elevated temperatures cause it to decompose into a mixture of unwanted byproducts, most commonly phenols (from reaction with water) and tars, drastically reducing yield and complicating purification.
-
Vessel Over-Pressurization: The rapid generation of nitrogen gas from diazonium decomposition, coupled with the potential boiling of the solvent, can exceed the pressure limits of the reaction vessel, creating a risk of rupture or explosion.[7][8]
Q4: What are the early warning signs of an impending runaway reaction?
A4: Vigilant monitoring is critical. Key indicators include:
-
A sudden spike in internal reaction temperature that does not respond to cooling adjustments.[5]
-
An unexpectedly rapid or violent evolution of gas.
-
A noticeable change in the color of the reaction mixture (e.g., rapid darkening).
-
A discernible increase in pressure within the reaction vessel.
Section 2: Proactive Exotherm Management and Validated Protocols
Successful and safe synthesis hinges on proactive control rather than reactive correction. The core principles are to manage the rate of energy release and ensure its efficient removal.
Key Principles for Thermal Control
-
Rate of Addition: The rate of heat generation is directly proportional to the rate of reaction. By adding the reactive reagent (e.g., sodium nitrite solution) slowly and sub-surface, you can control the reaction rate and, therefore, the rate of heat output.[7][9]
-
Efficient Cooling: The reactor must have a cooling system capable of removing heat faster than it is generated. This involves using an appropriate cooling bath (ice/salt, dry ice/acetone) and ensuring good thermal contact with the reaction flask.[10][11]
-
Vigorous Agitation: Efficient stirring is crucial to prevent the formation of localized hot spots and to ensure rapid heat transfer from the reaction mixture to the vessel walls and into the cooling medium.[11]
-
Dilution: Performing the reaction in a sufficient volume of solvent increases the thermal mass of the system, allowing it to absorb more heat without a significant temperature increase.[7]
Experimental Protocol: Synthesis of this compound
This two-part protocol first describes the synthesis of the 2-bromo-6-methylbenzoic acid intermediate via the Sandmeyer reaction, followed by its esterification.
Part A: Synthesis of 2-bromo-6-methylbenzoic acid (Sandmeyer Reaction)
| Reagent | Molar Eq. | MW | Amount |
| 2-Amino-6-methylbenzoic acid | 1.0 | 151.16 | 15.1 g |
| Hydrobromic Acid (48% aq.) | ~4.0 | 80.91 | ~68 mL |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 7.6 g |
| Copper(I) Bromide (CuBr) | 1.2 | 143.45 | 17.2 g |
| Deionized Water | - | 18.02 | As needed |
Step-by-Step Methodology:
-
Diazotization Setup: In a 500 mL three-necked flask equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, and an addition funnel, combine 2-amino-6-methylbenzoic acid (15.1 g) and 50 mL of deionized water.
-
Acidification & Cooling: Cool the flask in an ice/salt bath. Slowly add 48% hydrobromic acid (34 mL). Stir vigorously until a fine, uniform slurry is formed. Cool the mixture to between 0 °C and 5 °C.
-
Nitrite Addition (CRITICAL EXOTHERMIC STEP): Dissolve sodium nitrite (7.6 g) in 20 mL of deionized water and place this solution in the addition funnel. Add the nitrite solution dropwise to the reaction slurry over 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times. A rapid temperature increase indicates the addition rate is too fast.[9]
-
Copper Catalyst Preparation: In a separate 1 L beaker, dissolve copper(I) bromide (17.2 g) in 48% hydrobromic acid (34 mL) with stirring. Cool this solution in an ice bath to ~5 °C.
-
Sandmeyer Reaction (CRITICAL EXOTHERMIC & GAS EVOLUTION STEP): Slowly and carefully add the cold diazonium salt slurry from Step 3 to the cold, stirred CuBr solution. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas and the exotherm. Foaming will occur. Maintain the temperature below 10 °C during this addition.
-
Completion & Isolation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. The solid product will precipitate.
-
Work-up: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water to remove copper salts. The crude 2-bromo-6-methylbenzoic acid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or carried directly to the next step.
Part B: Esterification to this compound
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude 2-bromo-6-methylbenzoic acid from Part A, 100 mL of methanol, and a magnetic stir bar.
-
Catalysis: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.[13]
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Section 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during nitrite addition. | 1. Rate of NaNO₂ addition is too fast.[5] 2. Inadequate cooling or poor heat transfer. 3. NaNO₂ solution is too concentrated. | 1. Immediately stop the addition. 2. Ensure the cooling bath is at the target temperature and the flask is adequately submerged. 3. Increase the stirring speed to improve heat transfer. 4. If necessary, add more pre-chilled solvent/acid to dilute the reaction mixture. |
| Reaction mixture turns dark brown/black during diazotization. | 1. Temperature exceeded 5-10 °C, causing decomposition of the diazonium salt. 2. "Hot spots" due to poor agitation. | 1. This indicates significant product loss. The run may not be salvageable. 2. For future runs, ensure more robust cooling and agitation from the start. Verify thermocouple accuracy. |
| Violent foaming and gas evolution when adding diazonium salt to CuBr. | 1. Addition of diazonium salt is too rapid. 2. CuBr solution is not sufficiently cold. | 1. Stop the addition immediately and allow the reaction to subside. 2. Resume addition at a much slower rate. 3. Ensure both solutions are adequately pre-chilled before mixing. |
| Low yield of final product. | 1. Incomplete diazotization or decomposition of the diazonium salt. 2. Incomplete Sandmeyer reaction. 3. Losses during work-up and purification. | 1. Re-verify stoichiometry and ensure strict temperature control in future runs. 2. Allow for sufficient reaction time after addition is complete. 3. Optimize extraction and purification steps; check for product solubility in aqueous layers. |
| Formation of phenolic impurities (2-hydroxy-6-methylbenzoic acid). | 1. The diazonium salt reacted with water, typically due to elevated temperatures or prolonged reaction times before CuBr addition. | 1. Maintain low temperatures throughout the diazotization and Sandmeyer steps. 2. Use the diazonium salt immediately after its preparation; do not let it stand for extended periods. |
| Exotherm observed during quenching/neutralization with base. | 1. A significant amount of unreacted acid is present. | 1. Add the quenching/neutralizing agent (e.g., sodium bicarbonate) slowly and portion-wise. 2. Continue to cool the reaction mixture in an ice bath during this process.[9] |
Section 4: Advanced Process Safety & Scale-Up Considerations
Reaction Calorimetry: Quantifying the Hazard
For any process development or scale-up, qualitative observations are insufficient. Reaction calorimetry is an essential technique used to measure the heat released during a chemical reaction, providing critical data for safe scale-up.[14][15]
| Calorimetry Data Point | Significance for Sandmeyer Reaction | Typical Objective |
| Heat of Reaction (ΔHᵣ) | Quantifies the total energy released per mole. | Ensures the cooling system can handle the total heat load. |
| Heat Flow (Qr) | Measures the rate of heat generation over time.[16] | Used to design a safe addition profile, matching heat generation with the reactor's removal capacity. |
| Adiabatic Temperature Rise (ΔTₐd) | Calculates the theoretical temperature increase if all cooling fails.[14] | A high ΔTₐd indicates a high-risk reaction that requires robust safety interlocks. |
| Gas Generation Rate | Measures the volume of N₂ produced over time. | Critical for designing appropriate venting and pressure relief systems. |
The Scale-Up Challenge: Surface-Area-to-Volume Ratio
A primary challenge in scaling up exothermic reactions is the change in the surface-area-to-volume ratio.[10][17]
-
Heat Generation is proportional to the volume of the reactants (scales with radius cubed, r³).
-
Heat Removal is proportional to the surface area of the reactor in contact with the cooling jacket (scales with radius squared, r²).
As the reactor size increases, the ability to remove heat becomes less efficient relative to the amount of heat being generated. A reaction that is easily controlled in a 1 L flask can become a dangerous runaway in a 100 L reactor without re-engineering the process.[17][18]
Troubleshooting Logic for Uncontrolled Exotherms
Caption: Decision tree for responding to an uncontrolled exotherm.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labproinc.com [labproinc.com]
- 8. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. amarequip.com [amarequip.com]
- 12. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 13. chembk.com [chembk.com]
- 14. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 15. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 18. fauske.com [fauske.com]
Validation & Comparative
A Researcher's Guide to the NMR Spectroscopic Analysis of Methyl 2-bromo-6-methylbenzoate and its Isomers
In the realm of medicinal chemistry and drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. Methyl 2-bromo-6-methylbenzoate, a versatile building block, and its isomers are frequently employed in the synthesis of complex molecular architectures.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming the identity and purity of these compounds. This guide provides an in-depth comparison of the NMR spectra of this compound and its key isomers, offering experimental insights and data to aid researchers in their analytical endeavors.
The Challenge of Isomer Differentiation
The subtle differences in the substitution pattern of isomers like this compound, Methyl 2-bromo-5-methylbenzoate, and Methyl 4-bromo-2-methylbenzoate can lead to significant changes in their reactivity and biological activity. Consequently, the ability to definitively distinguish between these isomers is a critical analytical step. 1H and 13C NMR spectroscopy, through the nuanced analysis of chemical shifts, coupling constants, and peak multiplicities, provides the necessary tools for this differentiation.
Predicted and Experimental NMR Spectra
While extensive spectral databases exist, obtaining a publicly available, experimentally verified NMR spectrum for every synthesized compound can be challenging. In the case of this compound, we will first predict its 1H and 13C NMR spectra based on established principles of substituent effects on aromatic rings and by drawing comparisons with structurally similar molecules.[2] We will then compare this predicted spectrum with the experimentally determined spectra of its isomers.
Predicted NMR Data for this compound
The prediction of the NMR spectrum for this compound is grounded in the understanding of how electron-withdrawing (bromo and methyl ester groups) and electron-donating (methyl group) substituents influence the electronic environment of the aromatic ring protons and carbons.[2] The ortho-disubstitution pattern is expected to result in a complex splitting pattern for the aromatic protons.
Caption: Predicted NMR features of this compound.
Comparative Analysis with Isomers
To illustrate the power of NMR in distinguishing isomers, we will now compare the predicted data for this compound with the experimental data for two of its isomers: Methyl 2-bromo-5-methylbenzoate and Methyl 4-bromo-2-methylbenzoate.
Table 1: Comparison of 1H NMR Data
| Compound | Aromatic Protons (ppm) | -OCH3 Protons (ppm) | Ring -CH3 Protons (ppm) | Reference |
| This compound (Predicted) | ~7.1-7.5 (m, 3H) | ~3.9 (s, 3H) | ~2.4 (s, 3H) | N/A |
| Methyl 2-bromo-5-methylbenzoate (Experimental) | 7.60 (d, J=1.6 Hz, 1H), 7.53 (d, J=8.8 Hz, 1H), 7.15 (q, J=3.2 Hz, 1H) | 3.92 (s, 3H) | 2.33 (s, 3H) | [3] |
| Methyl 4-bromo-2-methylbenzoate (Experimental) | 7.85 (d, 1H), 7.42-7.47 (m, 2H) | 3.95 (s, 3H) | 2.64 (s, 3H) | [4] |
Table 2: Comparison of 13C NMR Data (Predicted vs. Related Compounds)
| Compound | C=O (ppm) | Aromatic C (ppm range) | -OCH3 (ppm) | Ring -CH3 (ppm) | Reference |
| This compound (Predicted) | ~168 | ~125-140 | ~52 | ~20 | N/A |
| Methyl 3-bromobenzoate (Experimental) | 165.5 | 122.3, 128.0, 129.8, 132.1, 132.4, 135.7 | 52.2 | N/A | [5] |
| Methyl 4-bromobenzoate (Experimental) | 165.7 | 127.5, 128.5, 130.6, 131.1, 131.9 | 51.2 | N/A | [5] |
Analysis of Spectral Differences:
-
Aromatic Region (1H NMR): The most significant differences are observed in the aromatic region. The predicted complex multiplet for the 2,6-disubstituted isomer contrasts sharply with the more defined splitting patterns of the 2,5- and 2,4-isomers. For Methyl 2-bromo-5-methylbenzoate, the three aromatic protons are distinct and show clear doublet and quartet-like splitting.[3] In the case of Methyl 4-bromo-2-methylbenzoate, the pattern is again different, with one distinct doublet and a multiplet for the other two protons.[4] These distinct patterns are a direct consequence of the different spin-spin coupling relationships between the aromatic protons in each isomer.
-
Methyl Proton Chemical Shifts (1H NMR): The chemical shift of the ring methyl group is also diagnostic. In Methyl 4-bromo-2-methylbenzoate, this methyl group is ortho to the ester and its signal appears at a downfield-shifted 2.64 ppm.[4] In contrast, the methyl group in Methyl 2-bromo-5-methylbenzoate is further from the deshielding ester group and resonates at a more upfield 2.33 ppm.[3] The predicted value for the 2,6-isomer is also around 2.4 ppm.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for this class of compounds, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a robust starting point for analysis.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3), a common solvent for small organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[8]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient to cover the aromatic and aliphatic regions.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.[8]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
3. 13C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Spectral Width: A spectral width of about 200 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
4. 2D NMR Experiments (for complex cases):
-
COSY (Correlation Spectroscopy): This experiment is invaluable for identifying proton-proton coupling networks, helping to trace the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of both 1H and 13C signals.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which can be crucial for connecting different fragments of the molecule and assigning quaternary carbons.[9]
Caption: A typical workflow for the NMR-based structural elucidation of substituted benzoates.
Conclusion
The structural elucidation of isomeric substituted benzoates like this compound is a task readily accomplished with a systematic application of NMR spectroscopy. While a direct experimental spectrum for the target compound was not found, a predictive approach combined with a comparative analysis against its experimentally characterized isomers demonstrates the power of NMR in making fine structural distinctions. By carefully analyzing the chemical shifts and coupling patterns in the 1H NMR spectrum, and the number and chemical shifts of signals in the 13C NMR spectrum, researchers can confidently assign the correct structure to their synthesized compounds. The use of 2D NMR techniques further solidifies these assignments, providing an indispensable tool for ensuring the scientific integrity of research in drug development and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. aiinmr.com [aiinmr.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. rsc.org [rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the ¹H NMR of Methyl 2-bromo-6-methylbenzoate for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-bromo-6-methylbenzoate, a crucial intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[1] We will objectively compare its spectral features with those of structurally related compounds to offer a comprehensive understanding for researchers, scientists, and professionals in drug development. This guide emphasizes the "why" behind the experimental observations, ensuring a robust and self-validating interpretation of the data.
Introduction: The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, providing detailed information about the structure of a molecule.[2] By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the electronic environment and connectivity of hydrogen atoms within a molecule.[2] For a substituted aromatic compound like this compound, ¹H NMR allows for the unambiguous assignment of protons on the benzene ring, which is critical for confirming its identity and purity.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound presents a unique substitution pattern on the benzene ring that gives rise to a characteristic ¹H NMR spectrum. The key to interpreting this spectrum lies in understanding the electronic effects of the bromo, methyl, and methyl ester substituents on the chemical shifts of the aromatic protons.
Molecular Structure and Proton Designations:
Structure of this compound.
Expected ¹H NMR Spectral Data:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals for the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the ester group, and the electron-donating nature of the methyl group. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3]
Here is a breakdown of the expected signals:
-
Aromatic Protons (H-3, H-4, H-5):
-
The proton at the C-4 position (H-4) is expected to be a triplet due to coupling with the two adjacent protons (H-3 and H-5).
-
The protons at the C-3 and C-5 positions are expected to be doublets, each coupling with the H-4 proton. The chemical shifts of H-3 and H-5 will differ due to the different ortho substituents (bromo vs. methyl).
-
-
Methyl Ester Protons (-OCH₃): This will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): This will also be a sharp singlet, usually found further upfield, around 2.0-2.5 ppm.[3]
Comparative Analysis with Structurally Related Compounds
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules. This comparative approach allows us to isolate the effect of each substituent on the proton chemical shifts.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Methyl Proton Chemical Shifts (ppm) | Ester Methyl Proton Chemical Shifts (ppm) |
| Methyl Benzoate | ~8.0 (ortho), ~7.4 (meta), ~7.5 (para)[4][5] | N/A | ~3.9[4] |
| Methyl 2-bromobenzoate | Complex multiplet ~7.2-7.8 | N/A | ~3.9 |
| Methyl 2,6-dimethylbenzoate | ~7.2 (para), ~6.9 (meta) | ~2.3 (ortho-CH₃) | ~3.8 |
| This compound | H-3, H-4, H-5: distinct signals in the aromatic region | ~2.4 (ortho-CH₃) | ~3.9 |
Table 1: Comparison of ¹H NMR Chemical Shifts for this compound and Related Compounds.
-
Methyl Benzoate: In the unsubstituted methyl benzoate, the ortho protons are the most deshielded due to the electron-withdrawing and anisotropic effects of the ester group.[6]
-
Methyl 2-bromobenzoate: The introduction of a bromine atom at the ortho position complicates the spectrum, causing a general downfield shift of the remaining aromatic protons due to its electron-withdrawing inductive effect.[7]
-
Methyl 2,6-dimethylbenzoate: The two ortho methyl groups are electron-donating, leading to an upfield shift of the aromatic protons compared to methyl benzoate.[8]
-
This compound: In our target molecule, the interplay of the electron-withdrawing bromo and ester groups and the electron-donating methyl group results in a unique set of chemical shifts for the three aromatic protons, allowing for their clear distinction and assignment.
Understanding Coupling Constants:
In addition to chemical shifts, coupling constants (J-values) provide valuable structural information.[9] For aromatic systems, ortho coupling is typically in the range of 7-10 Hz, while meta coupling is smaller (2-3 Hz).[10] In this compound, we expect to see ortho coupling between H-3 and H-4, and between H-4 and H-5.
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.[11]
Workflow for ¹H NMR Sample Preparation and Data Acquisition:
References
- 1. nbinno.com [nbinno.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 5. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 6. chegg.com [chegg.com]
- 7. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 2-bromo-6-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive technique for mapping the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for methyl 2-bromo-6-methylbenzoate, a substituted aromatic ester with applications in organic synthesis.[1]
Due to the specific substitution pattern of this molecule, direct experimental data may not always be readily accessible. Therefore, this guide employs a comparative approach, leveraging spectral data from structurally analogous compounds to predict and rationalize the chemical shifts in this compound. This methodology not only facilitates the structural verification of the target compound but also deepens the understanding of substituent effects in NMR spectroscopy.
The Structural Landscape: Predicting 13C NMR Shifts
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. In aromatic systems, the position of substituents can lead to significant variations in these shifts. For this compound, the presence of a bromo, a methyl, and a methoxycarbonyl group on the benzene ring dictates a unique spectral signature.
To deconstruct the electronic effects at play, we will compare the anticipated shifts with experimental data from simpler, related molecules: methyl benzoate, methyl 2-bromobenzoate, and methyl 2-methylbenzoate.
Diagram of this compound with Carbon Numbering
References
A Comparative Guide to the Mass Spectrometric Analysis of Methyl 2-bromo-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of intermediates is a cornerstone of successful development. Methyl 2-bromo-6-methylbenzoate (C₉H₉BrO₂, MW: 229.07 g/mol ), a substituted aromatic ester, serves as a valuable building block in the synthesis of more complex molecules.[1] Its structural integrity, purity, and isomeric distinction are critical parameters that necessitate robust analytical methodologies. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering field-proven insights into experimental choices and presenting comparative data with orthogonal analytical methods.
Our discussion will navigate the nuances of "hard" versus "soft" ionization techniques, specifically Electron Ionization (EI) common in Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS). We will dissect the characteristic fragmentation patterns and explore how these methods compare and contrast with Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic analytical perspective.
Part 1: Primary Characterization by Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of analytes. The choice of ionization technique is paramount and is dictated by the analyte's properties and the analytical question at hand. For a relatively volatile and thermally stable molecule like this compound, GC-MS with EI is often the primary choice.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Principle and Rationale: GC-MS is ideally suited for volatile and semi-volatile compounds.[3] The gas chromatograph separates the analyte from other components in a mixture before it enters the mass spectrometer. Electron Ionization is a high-energy ("hard") process that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[4] This fragmentation pattern serves as a molecular fingerprint, which is often searchable against spectral libraries like the NIST database for confident identification.
Predicted EI Mass Spectrum and Fragmentation Analysis:
The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two molecular ion peaks of nearly equal intensity at m/z 228 and m/z 230.
Key Predicted Fragment Ions:
-
m/z 228/230 [M]⁺•: The molecular ion, showing the characteristic bromine isotope pattern.
-
m/z 197/199 [M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃, 31 Da), a common fragmentation pathway for methyl esters.
-
m/z 169/171 [M - COOCH₃]⁺: Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da).
-
m/z 149 [M - Br]⁺: Loss of the bromine radical (•Br, 79/81 Da). This fragment will be a single peak, not an isotopic doublet.
-
m/z 118 [M - Br - OCH₃]⁺: Subsequent loss of the methoxy radical from the [M - Br]⁺ ion.
The table below summarizes the expected key ions in the EI mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Significance |
| 228 / 230 | [C₉H₉BrO₂]⁺• | Molecular Ion (M⁺•) with Br isotope pattern |
| 197 / 199 | [C₈H₆BrO]⁺ | Loss of methoxy radical (•OCH₃) |
| 149 | [C₉H₉O₂]⁺ | Loss of bromine radical (•Br) |
| 118 | [C₈H₆O]⁺ | Loss of Br and •OCH₃ |
Diagram: Predicted Electron Ionization (EI) Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Principle and Rationale: LC-MS is the cornerstone technique for non-volatile, polar, or thermally labile compounds.[5] ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[6] This is highly advantageous for confirming the molecular weight of a compound. For a molecule like this compound, ESI would be employed in positive ion mode, likely yielding a strong signal for the protonated molecule.
Expected ESI Mass Spectrum: The primary ion observed would be the protonated molecule, [C₉H₉BrO₂ + H]⁺, which would also exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 229 and m/z 231. In-source collision-induced dissociation (CID) could be used to induce fragmentation if structural information is desired, which would likely yield the loss of methanol ([M+H - CH₃OH]⁺).
Comparison of Ionization Techniques:
| Feature | GC-MS (EI) | LC-MS (ESI) |
| Analyte Volatility | Required | Not required |
| Ionization Energy | High ("Hard") | Low ("Soft") |
| Primary Ion | Molecular Ion (M⁺•) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, confirms molecular weight |
| Library Searchable | Yes (e.g., NIST) | Generally no |
Part 2: A Comparative Analysis with Orthogonal Techniques
While powerful, mass spectrometry provides only one piece of the analytical puzzle. For unequivocal structure confirmation and purity assessment, orthogonal techniques are essential.
The Power of Complementarity: MS and NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. While MS provides information on mass and fragmentation, ¹H and ¹³C NMR reveal the connectivity and chemical environment of each hydrogen and carbon atom.
For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring, with their chemical shifts and coupling patterns confirming the 2,6-disubstitution pattern.
| Information Provided | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Molecular Weight | Yes (High Accuracy with HRMS) | No |
| Elemental Formula | Yes (with HRMS) | Indirectly |
| Connectivity/Isomerism | Inferred from fragmentation | Definitive |
| Functional Groups | Inferred from losses | Confirmed by chemical shifts |
| Stereochemistry | Generally no | Yes (with advanced techniques) |
Diagram: Analytical Workflow for Structural Elucidation
Caption: Integrated workflow for comprehensive compound characterization.
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Injection: 1 µL split injection (e.g., 20:1 split ratio) at an injector temperature of 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Data Analysis: Compare the resulting spectrum with library databases (e.g., NIST) and analyze the fragmentation pattern.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.[4]
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: Scan from m/z 100 to 400.
-
Data Analysis: Identify the [M+H]⁺ ion cluster at m/z 229/231 to confirm the molecular weight.
-
Summary and Recommendations
The choice between GC-MS and LC-MS for the analysis of this compound depends on the analytical goal.
-
For structural confirmation and identification, GC-MS with EI is superior due to its reproducible and detailed fragmentation patterns that can be matched against extensive libraries.
-
For rapid molecular weight confirmation, especially within a reaction mixture in solution, LC-MS with ESI is the more direct and often faster method, providing a clear view of the intact molecule as a protonated species.
-
For unequivocal proof of structure and isomer determination, neither MS technique alone is sufficient. A combination of MS (for molecular weight and formula) and NMR (for atomic connectivity) is the required standard in research and development.
By understanding the strengths and limitations of each technique, researchers can design a logical and efficient analytical strategy, ensuring the quality and integrity of their work from intermediate characterization to final product validation.
References
- 1. chembk.com [chembk.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. nepjol.info [nepjol.info]
A Senior Application Scientist's Guide to GC-MS Analysis of Methyl 2-bromo-6-methylbenzoate Reaction Mixtures
For researchers, synthetic chemists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Methyl 2-bromo-6-methylbenzoate, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for assessing the purity of this compound and identifying potential impurities in its reaction mixture. This guide provides an in-depth comparison of GC-MS methodologies, supported by experimental data and first-principles analysis, to empower you to achieve robust and reliable results.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities. This compound is typically synthesized via the esterification of 2-bromo-6-methylbenzoic acid with methanol, often in the presence of an acid catalyst.[1][2]
This seemingly straightforward reaction can harbor several potential impurities that may co-elute or interfere with the analysis of the final product. The primary species to anticipate in a GC-MS analysis of a crude this compound reaction mixture are:
-
This compound: The target product.
-
2-Bromo-6-methylbenzoic acid: Unreacted starting material.[3]
-
Methanol: Residual reactant.
-
Isomeric Byproducts: If the starting 2-bromo-6-methylbenzoic acid is synthesized by bromination of 2-methylbenzoic acid, there is a possibility of other brominated isomers being present.
-
Solvent Impurities: Depending on the reaction and workup conditions, solvents used in the synthesis or purification may be present.
Comparison of GC Columns for Optimal Separation
The choice of the GC column is the most critical parameter for achieving a successful separation of the target compound from potential impurities. For a moderately polar compound like this compound, a comparison between a general-purpose non-polar column and a mid-polarity column is instructive.
| Feature | Alternative 1: Non-Polar Column (e.g., 5% Phenyl Polysiloxane) | Alternative 2: Mid-Polarity Column (e.g., 50% Phenyl Polysiloxane) |
| Separation Principle | Primarily separates based on boiling point. | Separates based on a combination of boiling point and polarity differences. |
| Advantages | Robust, versatile, and widely available. Excellent for resolving compounds with significant boiling point differences. | Enhanced resolution for compounds with similar boiling points but different polarities. Can be beneficial for separating isomeric impurities. |
| Disadvantages | May not adequately resolve polar impurities from the main peak, leading to co-elution. | Can exhibit longer retention times for all compounds. May be more susceptible to bleed at higher temperatures. |
| Recommended Use Case | Ideal for routine purity checks where the primary impurity is the less volatile starting acid. | Recommended for in-depth analysis, especially when isomeric purity is a concern or when a complex mixture of byproducts is anticipated. |
For the analysis of a typical this compound reaction mixture, a 5% Phenyl Polysiloxane column offers a good balance of resolution and analysis time.
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be a robust starting point for the analysis of this compound reaction mixtures.
Sample Preparation
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column suitable for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a representative sample is introduced. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the solvent, starting materials, and the product. |
| MS Source Temp | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and reproducible fragmentation. |
| Mass Range | 40-400 amu | Covers the expected mass range of the target compound and its fragments. |
Interpretation of Mass Spectra: Decoding the Fragmentation Fingerprint
Predicted Mass Spectrum of this compound
The molecular ion peak for this compound is expected at m/z 228 and 230 , with a roughly 1:1 intensity ratio due to the natural isotopic abundance of bromine (79Br and 81Br).[4] The fragmentation is predicted to follow these key pathways:
-
Loss of a methoxy radical (•OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. This will result in fragment ions at m/z 197 and 199 .
-
Loss of the entire methoxycarbonyl radical (•COOCH3): This fragmentation results in the formation of a bromotoluene cation, with expected fragment ions at m/z 169 and 171 .
-
Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond will lead to a fragment ion at m/z 149 .
The presence of the methyl group on the aromatic ring will also influence fragmentation, potentially leading to the formation of a tropylium-like ion through rearrangement.
Comparison with Methyl 2-bromobenzoate
The mass spectrum of Methyl 2-bromobenzoate shows characteristic peaks at m/z 214/216 (M+), 183/185 (M+ - •OCH3), and 155/157 (M+ - •COOCH3).[5][6] The predicted fragments for this compound are shifted by 14 mass units (the mass of a methylene group, though in this case, it's a methyl group on the ring), which is consistent with the addition of a methyl group to the aromatic ring.
Summary of Expected Compounds and Their GC-MS Signatures
| Compound | Expected Retention Time | Key Diagnostic Ions (m/z) | Notes |
| Methanol | Early eluting | 31, 32 | Will likely elute with the solvent front. |
| 2-Bromo-6-methylbenzoic acid | Later eluting than the ester | 214/216 (M+), 197/199, 169/171 | Higher boiling point and more polar than the ester. |
| This compound | Main product peak | 228/230 (M+), 197/199, 169/171, 149 | The target compound. |
Visualizing the Workflow and Fragmentation
To provide a clear visual representation of the analytical process and the predicted fragmentation, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the GC-MS analysis of a this compound reaction mixture.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Conclusion
The GC-MS analysis of this compound reaction mixtures is a robust and reliable method for ensuring the quality and purity of this important chemical intermediate. By selecting an appropriate GC column, employing a well-defined analytical method, and understanding the key fragmentation pathways, researchers can confidently identify and quantify the target compound and any potential impurities. This guide provides a comprehensive framework for developing and implementing such an analysis, empowering scientists to make informed decisions in their synthetic and developmental workflows.
References
A Comparative Guide to the Reactivity of Methyl 2-bromo-6-methylbenzoate and Methyl 2-chloro-6-methylbenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Aryl halides are foundational building blocks for the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct ortho-substituted aryl halides: Methyl 2-bromo-6-methylbenzoate and Methyl 2-chloro-6-methylbenzoate. Our analysis, grounded in fundamental chemical principles and supported by available data on analogous systems, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound | Methyl 2-chloro-6-methylbenzoate |
| Molecular Formula | C₉H₉BrO₂ | C₉H₉ClO₂ |
| Molecular Weight | 229.07 g/mol | 184.61 g/mol |
| C-X Bond Dissociation Energy | Lower | Higher |
| General Reactivity in Cross-Coupling | Higher | Lower |
| Cost-Effectiveness | Generally higher cost | Generally lower cost |
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The observed difference in reactivity between this compound and Methyl 2-chloro-6-methylbenzoate in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-Br bond is inherently weaker than the C-Cl bond.[1] This is a consequence of the larger atomic radius of bromine, which leads to a longer and less effective orbital overlap with the sp²-hybridized carbon of the benzene ring compared to the smaller chlorine atom.
The general trend for aryl-halogen bond dissociation energies is: Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I.[1] A lower BDE translates to a lower activation energy for the rate-determining oxidative addition step in many cross-coupling catalytic cycles.
Oxidative Addition: The Rate-Determining Step
In seminal cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically a Palladium(0) complex.[2] During this step, the C-X bond is cleaved, and the palladium inserts itself to form a Pd(II) species.
Due to the weaker C-Br bond, this compound will undergo oxidative addition more readily and at a faster rate than Methyl 2-chloro-6-methylbenzoate under identical conditions.[3] This fundamental difference in reactivity has significant practical implications for reaction design and optimization.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is highly sensitive to the nature of the aryl halide. While no direct comparative studies on the Suzuki coupling of this compound and Methyl 2-chloro-6-methylbenzoate have been extensively published, data from analogous sterically hindered systems provide a clear indication of the expected reactivity trends.
Expected Outcome:
-
This compound: Will readily participate in Suzuki-Miyaura couplings under standard conditions (e.g., Pd(OAc)₂, a phosphine ligand like SPhos, and a base such as K₂CO₃ or K₃PO₄) at moderate temperatures (60-80 °C). High yields are anticipated with a variety of arylboronic acids.
-
Methyl 2-chloro-6-methylbenzoate: Will be significantly less reactive. Achieving comparable yields will likely necessitate more forcing conditions, such as higher reaction temperatures (≥100 °C), longer reaction times, and the use of more sophisticated and expensive catalyst systems. These systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) or N-heterocyclic carbene (NHC) ligands, which are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[4]
Proposed Experimental Protocol for a Comparative Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following experimental protocol is proposed. This standardized approach will allow for a direct assessment of the reactivity of the two substrates.
Reaction Scheme:
Materials:
-
This compound
-
Methyl 2-chloro-6-methylbenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To two separate oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 mmol) to one and Methyl 2-chloro-6-methylbenzoate (1.0 mmol) to the other.
-
To each vial, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add K₃PO₄ (2.0 mmol) to each vial.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to each vial.
-
Seal the vials and place them in a preheated oil bath at 80 °C.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion to the desired product, Methyl 2-methyl-[1,1'-biphenyl]-2-carboxylate.
Expected Results and Analysis:
It is anticipated that the reaction with this compound will proceed to high conversion within a few hours. In contrast, the reaction with Methyl 2-chloro-6-methylbenzoate is expected to be significantly slower, potentially showing only minimal conversion even after 24 hours under these conditions. This experiment would provide quantitative data to underscore the superior reactivity of the bromo-derivative in a standard Suzuki-Miyaura coupling.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the identity of the aryl halide.
Expected Outcome:
-
This compound: Is expected to undergo amination with a variety of primary and secondary amines under standard Buchwald-Hartwig conditions, employing a suitable palladium catalyst, a phosphine ligand, and a base (e.g., NaOtBu). Good to excellent yields are generally achievable.
-
Methyl 2-chloro-6-methylbenzoate: Will prove to be a more challenging substrate. Successful amination will likely require the use of specialized, highly active catalyst systems, often incorporating bulky biarylphosphine ligands, and may necessitate higher reaction temperatures.[6] The steric hindrance from the ortho-methyl group, combined with the stronger C-Cl bond, presents a significant challenge for this transformation.
Spectroscopic Characterization
Expected ¹H NMR Data:
-
Aromatic Protons: Both compounds will exhibit three signals in the aromatic region, corresponding to the three protons on the benzene ring. These will likely appear as a triplet and two doublets (or a more complex multiplet pattern due to ortho and meta coupling).
-
Methyl Ester Protons: A singlet integrating to three protons will be observed around 3.9 ppm.
-
Ortho-Methyl Protons: A singlet integrating to three protons will be present in the upfield region of the aromatic spectrum, typically around 2.4-2.6 ppm.
Expected ¹³C NMR Data:
-
Carbonyl Carbon: A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-140 ppm). The carbon attached to the halogen will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Methyl Ester Carbon: A signal around 52 ppm.
-
Ortho-Methyl Carbon: A signal in the upfield region, typically around 20-22 ppm.
Expected FT-IR Data:
-
C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-Br/C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Conclusion and Recommendations
The choice between this compound and Methyl 2-chloro-6-methylbenzoate for a synthetic campaign is a trade-off between reactivity and cost.
-
This compound is the superior choice for research and development settings where reaction efficiency, reliability, and milder conditions are paramount. Its higher reactivity allows for a broader substrate scope and generally leads to higher yields with less optimization required.
-
Methyl 2-chloro-6-methylbenzoate presents a more cost-effective option, particularly for large-scale synthesis. However, its use necessitates a greater investment in process development to identify suitable catalyst systems and more forcing reaction conditions to achieve acceptable yields. The challenges associated with the activation of the C-Cl bond, especially in a sterically hindered environment, should not be underestimated.
For drug development professionals, the higher initial cost of the bromo-derivative is often justified by the accelerated timelines and increased probability of success in complex synthetic sequences. For process chemists aiming for large-scale production, the economic benefits of the chloro-analog may warrant the additional effort in catalyst screening and optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic acid, methyl ester [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Impurities in Methyl 2-bromo-6-methylbenzoate
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 2-bromo-6-methylbenzoate (CAS 99548-56-8) is a versatile intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for intricate molecular architectures through reactions like palladium-catalyzed cross-couplings.[1] However, as with any high-purity chemical intermediate, the efficacy, safety, and regulatory compliance of the final product are directly contingent on the purity of the starting materials.[2] Impurities, even at trace levels, can lead to unwanted side reactions, decreased yields, and potentially toxic by-products in the final active pharmaceutical ingredient (API).[2][3]
This guide provides a comparative analysis of key spectroscopic techniques for the identification, quantification, and control of impurities in this compound. We will move beyond procedural descriptions to explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative is grounded in the principles of method validation and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[4][5][6]
Understanding the Impurity Profile
A robust analytical strategy begins with a scientific appraisal of potential impurities that may arise during synthesis, purification, and storage.[7] The common synthesis of this compound involves the esterification of 2-bromo-6-methylbenzoic acid with methanol.[8][9] Based on this, the impurity profile could include:
-
Starting Materials: Unreacted 2-bromo-6-methylbenzoic acid.
-
Isomeric Impurities: Positional isomers such as Methyl 2-bromo-X-methylbenzoate (where X = 3, 4, or 5) or other bromomethylbenzoate isomers if the initial starting materials are not isomerically pure.
-
Process-Related Impurities: By-products from side reactions.
-
Degradants: Products formed during storage or under stress conditions.
-
Residual Solvents: Solvents used during the reaction and purification, such as methanol or dichloromethane.[9]
Comparative Analysis of Spectroscopic Techniques
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is essential, where each technique provides complementary information. The following sections compare the utility of HPLC-UV, GC-MS, and NMR for this specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse for quantifying non-volatile organic impurities in pharmaceutical ingredients.[10] Its strength lies in its ability to separate structurally similar compounds, such as positional isomers, with high resolution and sensitivity.
Expertise & Causality: For benzoate derivatives, a reversed-phase C18 column is the logical first choice due to the moderate polarity of the analyte and its likely impurities.[11][12] The UV detector is ideal as the benzene ring provides a strong chromophore. The selection of the detection wavelength (typically around 220-230 nm for benzoates) is a critical parameter determined by examining the UV spectra of the main component and potential impurities to find a wavelength that provides a good response for all compounds of interest.[11][13]
Experimental Protocol: HPLC-UV Method for Impurity Quantification
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles (or equivalent).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[13]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of acetonitrile to create a 1.0 mg/mL stock solution.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and spiked amounts of known impurities (e.g., starting material, known isomers).
-
Verify that the resolution between critical pairs (e.g., the main peak and the closest eluting impurity) is >2.0.
-
Check that the tailing factor for the main peak is <1.5.
-
Ensure that the relative standard deviation (RSD) for six replicate injections of a standard is <2.0%.
-
Rationale: The SST is a self-validating check that ensures the chromatographic system is performing adequately for the analysis on a given day.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] It provides definitive structural information from the mass spectrum, which is particularly useful for identifying unknown impurities and confirming the presence of those that are expected.
Expertise & Causality: For a halogenated organic compound like this compound, GC-MS is exceptionally informative.[14] The mass spectrometer can not only determine the molecular weight of an impurity but also reveal the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in a ~1:1 ratio), which results in an M+2 peak of nearly equal intensity to the molecular ion peak.[15][16] This is a highly specific identifier for bromine-containing impurities. While GC can separate isomers, MS alone cannot distinguish them as they have the same mass.[14] The separation is achieved by the GC column based on boiling point and polarity differences.
Experimental Protocol: GC-MS Method for Impurity Identification
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for its ability to provide a complete structural elucidation of organic molecules. For impurity analysis, its key advantage is its quantitative nature (qNMR) without the need for specific reference standards for every impurity, as the signal intensity is directly proportional to the number of nuclei.
Expertise & Causality: In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. An isomeric impurity will present a distinct set of aromatic signals.[17] For example, a shift in the bromine's position would significantly alter the electronic environment and thus the chemical shifts of the adjacent protons. By integrating the signals of a well-resolved impurity peak and comparing it to the integral of a known signal from the main compound, its concentration can be accurately determined.
Experimental Protocol: ¹H NMR for Structural Confirmation and Quantification
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis (qNMR), add a certified internal standard with a known concentration (e.g., maleic acid).
-
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (e.g., 30 seconds) to ensure full relaxation for accurate integration.
-
Number of Scans: 16 or higher to improve signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the signals corresponding to the main compound and any visible impurities.
-
Calculate the mole percent of the impurity using the formula:
-
% Impurity = [(Integral_Impurity / N_Impurity) / (Integral_Main / N_Main)] * 100
-
Where N is the number of protons giving rise to the signal.
-
-
Data Presentation and Method Comparison
A holistic analytical approach leverages the strengths of each technique. The diagram below illustrates a typical workflow.
Caption: Analytical workflow for comprehensive impurity profiling.
The choice of technique depends on the specific analytical goal, as summarized in the table below.
| Parameter | HPLC-UV | GC-MS | NMR |
| Primary Use | Quantification of non-volatile impurities | Identification of volatile/unknown impurities | Structural elucidation, absolute quantification (qNMR) |
| Selectivity | Excellent for isomers | Good for volatiles, poor for isomers by MS alone | Excellent for structural isomers |
| Sensitivity | High (ng level) | Very High (pg level) | Lower (µg level) |
| Quantification | Excellent (with reference standards) | Semi-quantitative (without standards) | Excellent (without standards via qNMR) |
| Key Advantage | Robust, precise quantification | Definitive identification via mass spectra | Absolute structural information |
| Key Limitation | Requires reference standards for identified impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to other methods |
Building a Self-Validating System
For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[18][19] Validation demonstrates specificity, linearity, accuracy, precision, and robustness.[5][10] The diagram below shows the complementary nature of these techniques in building a complete, validated impurity profile.
Caption: Complementary roles of spectroscopic techniques.
Conclusion
The spectroscopic analysis of impurities in this compound is not a one-size-fits-all task. A strategic, multi-faceted approach is required for robust quality control. HPLC-UV serves as the primary tool for routine quantification, GC-MS provides unparalleled capability for identifying volatile and unknown impurities, and NMR offers definitive structural confirmation and an orthogonal method for quantification. By integrating these techniques within a framework of rigorous method validation, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately safeguarding the integrity of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. ijdra.com [ijdra.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. chembk.com [chembk.com]
- 9. This compound | 99548-56-8 [chemicalbook.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. acgpubs.org [acgpubs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. biosynce.com [biosynce.com]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. wjarr.com [wjarr.com]
reactivity comparison of Methyl 2-bromo-6-methylbenzoate with 2-bromo-6-methylbenzoic acid
An In-Depth Comparative Guide to the Reactivity of Methyl 2-bromo-6-methylbenzoate and 2-bromo-6-methylbenzoic acid
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. Among the vast array of functionalized aryl halides, this compound and its parent, 2-bromo-6-methylbenzoic acid, are two common building blocks. While structurally similar, the seemingly minor difference between a methyl ester and a carboxylic acid functional group imparts significant and divergent reactivity profiles, particularly in the context of modern cross-coupling reactions.
This guide provides an in-depth, objective comparison of these two reagents, moving beyond surface-level data to explore the underlying electronic and steric principles that govern their behavior. We will present experimental insights and protocols to equip scientists with the knowledge to make informed decisions for their synthetic campaigns.
Physicochemical and Structural Overview
The first step in understanding reactivity is to appreciate the fundamental properties of each molecule. Both compounds share a 2,3-disubstituted bromobenzene core, which introduces significant steric hindrance around the reactive C-Br bond.
| Property | This compound | 2-bromo-6-methylbenzoic acid |
| Structure | ||
| CAS Number | 99548-56-8[1] | 90259-31-7[2] |
| Molecular Formula | C₉H₉BrO₂[3] | C₈H₇BrO₂[4] |
| Molecular Weight | 229.07 g/mol | 215.04 g/mol [4] |
| Physical State | Colorless to pale yellow liquid[3] | White solid powder[2] |
| Melting Point | ~25-27 °C[3] | Not specified, but solid at RT[2] |
| Boiling Point | ~231 °C[3] | N/A |
| Solubility | Soluble in many organic solvents (ether, benzene, ethanol)[3] | Soluble in organic solvents; deprotonates in aqueous base |
The primary distinction lies in the functional group at the 2-position: a methyl ester versus a carboxylic acid. This single change has profound implications for the molecule's electronic properties, acidity, and compatibility with various reaction conditions.
The Decisive Role of Steric and Electronic Effects
The reactivity of an aryl bromide in catalysis is predominantly governed by the ease of oxidative addition to a low-valent metal center (e.g., Pd(0)). This step is highly sensitive to both steric and electronic factors.
Electronic Landscape
-
This compound : The methyl ester group (-COOMe) is moderately electron-withdrawing through a combination of inductive effects and resonance. This effect makes the attached aromatic ring slightly more electron-deficient, which generally accelerates the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. The carbon of the C-Br bond becomes more electrophilic and thus more susceptible to attack by the Pd(0) catalyst.
-
2-bromo-6-methylbenzoic acid : The carboxylic acid group (-COOH) presents a more complex scenario.
-
In acidic or neutral media : The -COOH group is electron-withdrawing, similar to the ester.
-
In basic media : This is the crucial difference. Most cross-coupling reactions (like Suzuki and Buchwald-Hartwig) are run in the presence of a base. The carboxylic acid is readily deprotonated to form a carboxylate (-COO⁻). This carboxylate anion is a potent electron-donating group via resonance. This donation increases the electron density on the aromatic ring, making the C-Br bond less electrophilic and thus slowing down the critical oxidative addition step .[5]
-
Steric Hindrance: The "Ortho Effect"
Both molecules are subject to significant steric hindrance due to the two ortho substituents (Br and CH₃) flanking the functional group.[6]
-
For 2-bromo-6-methylbenzoic acid , this leads to a classic "ortho effect."[7] The steric clash between the methyl group and the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which is one reason why ortho-substituted benzoic acids are often stronger acids than their meta or para isomers.[7]
-
For both molecules , the steric bulk of the ortho methyl group hinders the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond.[8] This steric impediment is a primary challenge for achieving high reactivity and often necessitates the use of specialized, highly active catalysts and ligands.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true divergence in utility between these two reagents becomes evident when they are employed in palladium-catalyzed C-C and C-N bond-forming reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new C-C bond, is a cornerstone of modern synthesis.[9][10] Its catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination.[9][10]
This compound:
-
Performance: Generally a reliable and predictable substrate. The electron-withdrawing ester facilitates oxidative addition. The main challenge is overcoming the steric hindrance from the ortho-methyl group, which may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and elevated temperatures.[11]
-
Side Reactions: The ester is typically stable under standard Suzuki conditions, although prolonged heating with strong bases (like hydroxides) can lead to hydrolysis.
2-bromo-6-methylbenzoic acid:
-
Performance: A significantly more challenging substrate. The acidic proton readily reacts with the base required for the catalytic cycle, forming the electron-donating carboxylate. This deactivation of the aryl bromide can severely retard or completely inhibit the reaction.
-
Side Reactions:
-
Catalyst Inhibition: The carboxylate can act as a ligand, coordinating to the palladium center and leading to catalyst deactivation.
-
Decarboxylation: Under forcing thermal conditions, particularly with copper or silver co-catalysts, benzoic acids can undergo decarboxylation to yield 2-bromotoluene, a common and problematic side product.[12][13][14]
-
Comparative Summary: Suzuki-Miyaura Coupling
| Feature | This compound | 2-bromo-6-methylbenzoic acid |
| Oxidative Addition Rate | Favorable (electron-withdrawing ester) | Unfavorable (electron-donating carboxylate) |
| Base Compatibility | Good | Problematic (forms carboxylate, potential catalyst inhibition) |
| Typical Yields | Moderate to excellent | Poor to moderate; highly condition-dependent |
| Key Challenge | Steric hindrance | Electronic deactivation, acidity, and side reactions |
| Recommended Strategy | Use sterically demanding ligands (e.g., Buchwald ligands) | Protect the acid (e.g., as a different ester), or use specialized conditions (e.g., anhydrous base, specific catalyst systems). |
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond and is indispensable for synthesizing anilines, which are prevalent in pharmaceuticals. Like the Suzuki coupling, it proceeds via a Pd(0)/Pd(II) catalytic cycle and requires a base.[15][16]
This compound:
-
Performance: Generally performs well. The ester group is typically inert to the strong, non-nucleophilic bases used (e.g., NaOt-Bu, LHMDS).[17] The primary hurdle remains the steric congestion around the C-Br bond, necessitating careful selection of bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.[16]
2-bromo-6-methylbenzoic acid:
-
Performance: Extremely challenging. The use of strong bases like sodium tert-butoxide will instantly and irreversibly deprotonate the carboxylic acid. The resulting carboxylate presents the same issues as in the Suzuki coupling: electronic deactivation of the aryl bromide and potential poisoning of the palladium catalyst. The reaction is often sluggish and low-yielding, if it proceeds at all.
Experimental Protocols: A Practical Guide
To illustrate the practical application, here are representative protocols. Note: These are starting points and require optimization for specific substrates.
Protocol 1: Suzuki Coupling of this compound
Methodology:
-
Reaction Setup: To a dry round-bottom flask purged with nitrogen, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq).[11]
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (0.5 mL).
-
Degassing: Seal the flask and bubble nitrogen through the stirred suspension for 20 minutes to ensure anaerobic conditions.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Reaction: Heat the mixture to 100 °C and stir vigorously until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Methodology:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add to a dry vial this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq).
-
Catalyst Addition: Add a pre-mixed solution of the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%) in dry toluene (5 mL).
-
Reaction: Seal the vial and heat to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash, dry, concentrate, and purify by column chromatography.
Strategic Recommendations and Conclusion
The choice between this compound and 2-bromo-6-methylbenzoic acid is not one of preference but of strategic necessity, dictated by the planned synthetic route.
Choose this compound when:
-
The primary goal is a direct and efficient cross-coupling reaction.[1]
-
The ester functionality is desired in the final product or can be easily hydrolyzed in a subsequent step.[1]
-
Predictability and higher yields are prioritized.
Consider using 2-bromo-6-methylbenzoic acid only when:
-
A synthetic route absolutely requires the free carboxylic acid to be present during a transformation where it does not interfere (e.g., certain reductions or non-base-mediated reactions).
-
A "protect-couple-deprotect" sequence is undesirable due to other functional group sensitivities. In such cases, extensive optimization of the cross-coupling reaction will be necessary.
For the vast majority of applications in drug discovery and process development, This compound is the superior choice for palladium-catalyzed cross-coupling reactions. Its electronic profile favors the critical oxidative addition step, and its stability under basic conditions prevents the host of side reactions and catalyst inhibition issues that plague its carboxylic acid counterpart. While 2-bromo-6-methylbenzoic acid is a valuable intermediate, its direct use in cross-coupling reactions is fraught with challenges.[2] A more robust synthetic strategy involves using the methyl ester as the coupling partner and performing a simple hydrolysis as a final step if the free carboxylic acid is the ultimate target.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-6-methylbenzoic acid | 90259-31-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Bromo-6-methylbenzoic acid | C8H7BrO2 | CID 2735589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 13. Decarboxylation [organic-chemistry.org]
- 14. future4200.com [future4200.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Hydrolysis Rate of Methyl 2-bromo-6-methylbenzoate
Introduction
In the realms of medicinal chemistry and process development, the stability of ester functionalities is a critical parameter. The rate at which an ester hydrolyzes can dictate a prodrug's activation timeline, a molecule's shelf-life, and the feasibility of synthetic routes. Methyl 2-bromo-6-methylbenzoate presents a fascinating case study in chemical reactivity, where electronic and steric effects are in direct competition. This guide provides an in-depth comparison of its hydrolysis rate against structurally related analogs, supported by established chemical principles and detailed experimental protocols. We will dissect the causality behind the observed reaction kinetics, offering researchers and drug development professionals a clear framework for predicting and understanding ester stability.
The core of ester hydrolysis, particularly under basic conditions (saponification), is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The stability of the resulting tetrahedral intermediate is paramount and is profoundly influenced by the substituents on the aromatic ring. This guide will demonstrate that for this compound, the steric hindrance imposed by its two ortho-substituents is the overwhelming determinant of its reactivity.
The Decisive Role of Molecular Architecture: Steric vs. Electronic Effects
The rate of ester hydrolysis is governed by a delicate balance between two primary factors:
-
Electronic Effects : These effects alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the benzoate ring, such as a bromo group, pull electron density away from the carbonyl carbon. This increases its partial positive charge, making it a more attractive target for nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups (EDGs), like a methyl group, decrease electrophilicity and slow the reaction.[1]
-
Steric Hindrance : This physical effect relates to the spatial arrangement of atoms. Bulky groups positioned near the reaction center (the carbonyl group) can physically obstruct the approach of the nucleophile (hydroxide ion). Substituents in the ortho positions (C2 and C6) of the benzoate ring have the most significant steric impact, creating a "shield" around the carbonyl carbon.[2][3]
In the case of this compound, the bromo and methyl groups occupy both ortho positions. While the bromine atom exerts an electron-withdrawing inductive effect that would be expected to increase the rate, the profound steric congestion created by these two flanking groups is the dominant factor, leading to a drastically reduced rate of hydrolysis.
Experimental Design for Comparative Rate Analysis
To quantify the impact of these structural features, a robust and reproducible kinetic experiment is essential. The most common method is to monitor the disappearance of the base (saponification) over time via back-titration.
Principle of the Assay
The hydrolysis reaction is conducted using a known, excess concentration of sodium hydroxide (NaOH) at a constant temperature. At specific time intervals, aliquots of the reaction mixture are withdrawn, and the reaction is immediately quenched by adding it to a known excess of a standard acid (e.g., hydrochloric acid, HCl). The remaining unreacted HCl is then titrated with a standard NaOH solution to determine how much base was consumed by the hydrolysis reaction at that time point.
Detailed Experimental Protocol
1. Preparation of Reagents:
-
0.05 M Ester Solutions : Prepare solutions of this compound and comparative esters (e.g., Methyl Benzoate, Methyl 4-bromobenzoate, Methyl 2,6-dimethylbenzoate) in a suitable solvent like ethanol or a THF/water mixture to ensure solubility.
-
0.1 M Sodium Hydroxide : Standardize accurately against potassium hydrogen phthalate (KHP).
-
0.05 M Hydrochloric Acid : Standardize accurately against the previously standardized NaOH solution.
-
Phenolphthalein Indicator : Prepare a 1% solution in 95% ethanol.
2. Reaction Procedure:
-
Equilibrate separate flasks containing 50 mL of the 0.1 M NaOH solution and 50 mL of the 0.05 M ester solution in a thermostatic water bath set to a constant temperature (e.g., 50 °C) for at least 20 minutes.
-
To initiate the reaction (time t=0), rapidly add the ester solution to the NaOH solution, mix thoroughly, and immediately withdraw the first aliquot (10 mL).
-
Quench this t=0 aliquot by adding it to a conical flask containing 25 mL of the standardized 0.05 M HCl.
-
Withdraw subsequent 10 mL aliquots at regular intervals (e.g., every 30, 60, 90, 120 minutes). The slow rate of hindered esters may require much longer time intervals.
-
For each aliquot, record the exact time and quench the reaction in the same manner.
3. Titration and Calculation:
-
Add 2-3 drops of phenolphthalein indicator to each quenched aliquot.
-
Titrate the excess HCl with the standardized 0.1 M NaOH until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
The second-order rate constant, k, can be determined by plotting 1/(a-b) * ln[b(a-x)/a(b-x)] versus time, where 'a' is the initial concentration of the ester and 'b' is the initial concentration of NaOH.
Diagram: Experimental Workflow for Kinetic Analysis
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-6-methylbenzoate
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-bromo-6-methylbenzoate, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety principles.
Understanding the Hazard Profile of this compound
Before any handling or disposal, it is essential to understand the inherent risks associated with this compound. This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Its hazardous nature necessitates careful handling in a controlled laboratory setting.
Key Hazards:
-
Toxicity: Harmful through inhalation, ingestion, and skin absorption.[1]
-
Environmental Hazard: Discharge into the environment should be avoided.[1][5]
Due to these hazards, all waste containing this compound must be treated as hazardous waste.
Pre-Disposal Preparations: Setting the Stage for Safety
Proper preparation is the first step in ensuring a safe disposal process. This involves wearing the appropriate Personal Protective Equipment (PPE) and preparing the designated waste accumulation area.
Mandatory Personal Protective Equipment (PPE)
Given the toxicological profile of this compound, the following PPE is mandatory when handling the compound or its waste:[1][6]
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves) must be worn.
-
Body Protection: A lab coat and closed-toe shoes are essential to prevent skin contact.[6]
All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6]
The Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] This area must be under the control of laboratory personnel.[9]
SAA Requirements:
-
The SAA must have secondary containment, such as a tray or tub, to contain any potential spills.[7]
-
Containers in the SAA must be inspected weekly for any signs of leakage.[7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. This compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[6][10]
Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[10] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.[11]
Waste Segregation Decision Workflow
Caption: Decision workflow for segregating halogenated organic waste.
Step 2: Selecting the Appropriate Waste Container
The choice of waste container is critical for ensuring safety and compliance. According to OSHA guidelines, containers must be:[12]
-
Chemically Compatible: The container material must not react with this compound. High-density polyethylene (HDPE) or borosilicate glass are suitable choices.[9]
-
Securely Sealed: The container must have a tight-fitting, leak-proof lid to prevent spills and the release of vapors.
-
In Good Condition: The container should be free from any damage or deterioration.
Step 3: Proper Labeling of the Waste Container
Accurate and clear labeling of hazardous waste containers is a regulatory requirement.[8] The label must include:
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The approximate percentage or volume of each component in the waste mixture.[7]
Step 4: Waste Accumulation and Storage
-
Adding Waste: Always add waste to the container in a chemical fume hood. Keep the container closed when not in use.[11]
-
Storage: Store the sealed and labeled container in your designated SAA. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[1]
-
Container Fullness: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion. Once the container is full, it must be removed from the SAA within three days.[7]
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the full waste container.[9][13] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[9]
-
Control Vapors: Ensure the chemical fume hood is operational to help control vapors.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like sawdust.[9]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area with soap and water.[9]
-
Report: Report the spill to your EHS department.[9]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]
Summary of Key Information
| Property | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 99548-56-8 | [1] |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. | [1] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | [1][6] |
| Handling Location | Chemical fume hood. | [1][6] |
| Waste Classification | Halogenated Organic Hazardous Waste. | [6][10] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to the detailed disposal protocol, and being prepared for emergencies, researchers can ensure a safe laboratory environment for themselves and their colleagues. This commitment to safety and environmental stewardship is the bedrock of scientific integrity and innovation.
References
- 1. This compound | CAS#:99548-56-8 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
